4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-propan-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXIDKJKRREVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373979 | |
| Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-52-1 | |
| Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439692-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Introduction
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of various biologically active molecules. Its thieno[2,3-d]pyrimidine core is a bioisostere of purine, rendering it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Notably, it is a key building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. This guide provides a comprehensive overview of the synthetic protocols for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the detailed methodologies, the chemical principles underpinning each step, and practical insights for successful synthesis.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
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Formation of the Thiophene Ring: Construction of the substituted 2-aminothiophene core via the Gewald three-component reaction.
-
Pyrimidine Ring Annulation: Cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: Conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom to yield the final product.
This guide will elaborate on each of these stages, providing detailed experimental protocols and the rationale behind the chosen conditions.
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine (CAS No. 439692-52-1). This heterocyclic compound, belonging to the thieno[2,3-d]pyrimidine family, is a key intermediate in the synthesis of various biologically active molecules. This document consolidates available data on its molecular structure, spectral characteristics, and chemical behavior, offering valuable insights for its application in medicinal chemistry and drug discovery.
Introduction
This compound is a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring.[1] The thieno[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which are fundamental components of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. The presence of a chlorine atom at the 4-position and an isopropyl group at the 6-position of the core structure imparts specific physicochemical properties that influence its reactivity and biological profile. These compounds have shown potential as anti-inflammatory agents, analgesics, and estrogen receptor ligands.[1]
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 439692-52-1 | [1] |
| Molecular Formula | C₉H₉ClN₂S | [1] |
| Molecular Weight | 212.7 g/mol | [1] |
| Appearance | Not explicitly available; likely a crystalline solid. | N/A |
| Melting Point | Not explicitly available in searched documents. | N/A |
| Boiling Point | Not explicitly available in searched documents. | N/A |
| Solubility | Not explicitly available; related compounds are soluble in organic solvents like DMSO and DMF. | N/A |
| pKa | Not explicitly available in searched documents. | N/A |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; N2 [label="N"]; S1 [label="S"]; Cl1 [label="Cl"];
// Define positions for atoms C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N1 [pos="-0.65,0!"]; N2 [pos="0.65,0!"]; S1 [pos="-2.5,0!"]; C7 [pos="-2.5,-1.5!"]; C8 [pos="-3.8,-0.75!"]; C9 [pos="-3.8,0.75!"]; Cl1 [pos="2.6,1.5!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N2; N2 -- C5; C5 -- C4; C4 -- N1; N1 -- C2; C2 -- S1; S1 -- C7; C7 -- C3; C3 -- C8; C8 -- C9; C6 -- Cl1; C1 -- N2; C1 -- N1;
} Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the versatile Gewald reaction.
Synthetic Pathway
The general synthetic route involves three key stages:
-
Gewald Reaction: Formation of a polysubstituted 2-aminothiophene intermediate.
-
Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene to construct the thieno[2,3-d]pyrimidin-4-one core.
-
Chlorination: Conversion of the hydroxyl group to a chloro group.
dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Isopropyl methyl ketone +\nMalononitrile + Sulfur", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="2-Amino-3-cyano-5-isopropylthiophene\n(Gewald Product)"]; Intermediate2 [label="6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label="Gewald Reaction\n(Base catalyst)"]; Intermediate1 -> Intermediate2 [label="Cyclization\n(e.g., Formamide, heat)"]; Intermediate2 -> FinalProduct [label="Chlorination\n(e.g., POCl₃)"]; } General synthetic pathway for this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 4-position, which is bonded to the electron-withdrawing chlorine atom. This makes the compound susceptible to nucleophilic aromatic substitution (SNA_r) reactions.[1]
Common nucleophiles that can displace the chloride ion include:
-
Amines (primary and secondary)
-
Thiols
-
Alkoxides
This reactivity is fundamental to the utility of this compound as a building block for creating a library of derivatives with diverse functionalities for structure-activity relationship (SAR) studies in drug discovery.
dot graph "Reactivity_Diagram" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Reactant [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., R-NH₂, R-SH, R-O⁻)"]; Product [label="4-Substituted-6-isopropylthieno[2,3-d]pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactant -> Product [label="Nucleophilic Aromatic Substitution"]; Nucleophile -> Product; } Nucleophilic substitution at the 4-position of the thieno[2,3-d]pyrimidine core.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the aromatic protons on the thieno[2,3-d]pyrimidine core.
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Isopropyl Protons: A doublet for the two methyl groups and a septet for the methine proton.
-
Thiophene Proton: A singlet for the proton at the 5-position.
-
Pyrimidine Proton: A singlet for the proton at the 2-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the isopropyl group and the heterocyclic core.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will likely exhibit characteristic absorption bands corresponding to:
-
C-H stretching from the isopropyl and aromatic moieties.
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C=N and C=C stretching vibrations from the pyrimidine and thiophene rings.
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C-Cl stretching .
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.7 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the isopropyl group and the chlorine atom.
Applications in Research and Development
This compound serves as a valuable scaffold and intermediate in the development of novel therapeutic agents. The thieno[2,3-d]pyrimidine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.
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Anti-inflammatory and Analgesic Agents: Derivatives have shown promise in modulating inflammatory pathways.[1]
-
Estrogen Receptor Ligands: The core structure has been identified as a nonsteroidal estrogen receptor ligand, suggesting potential applications in hormone-dependent conditions.[1]
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Kinase Inhibitors: The broader class of thienopyrimidines has been extensively explored as inhibitors of various kinases, which are crucial targets in oncology.
Experimental Protocols (Exemplary)
The following are generalized protocols for the synthesis of the thieno[2,3-d]pyrimidine core, based on established methodologies. Researchers should optimize these conditions for specific substrates and scales.
General Procedure for Gewald Synthesis of 2-Aminothiophene Intermediate
-
To a stirred solution of isopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-amino-3-cyano-5-isopropylthiophene intermediate.
General Procedure for Cyclization to 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of the 2-amino-3-cyano-5-isopropylthiophene intermediate (1.0 eq) and an excess of formamide is heated at a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the thienopyrimidinone.
General Procedure for Chlorination
-
Suspend the 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) if necessary.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the reactivity of similar chlorinated heterocyclic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of pharmacologically active molecules. While a comprehensive set of experimentally determined physicochemical data is not yet fully available in the public domain, this guide provides a solid foundation based on existing knowledge of its synthesis, reactivity, and the properties of related compounds. Further detailed characterization of this molecule will undoubtedly contribute to its broader application in the field of drug discovery and development.
References
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine CAS number 439692-52-1
An In-Depth Technical Guide to 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine (CAS: 439692-52-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a bioisostere of purine, and is integral to numerous biologically active molecules.[1] This guide delves into the chemical properties, synthesis, reactivity, and potential therapeutic applications of this specific derivative, offering field-proven insights for researchers in the field. The strategic placement of the chloro, and isopropyl groups on the thieno[2,3-d]pyrimidine core presents a unique combination of reactivity and structural features, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2]
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a heterocyclic scaffold that has garnered substantial attention in pharmaceutical development. Its structural similarity to the purine bases found in DNA and RNA allows it to interact with a wide array of biological targets.[1] This has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] The versatility of this scaffold makes it a privileged structure in the design of novel therapeutics.
This compound serves as a key building block in this context. The chlorine atom at the 4-position is a reactive handle for introducing diverse functionalities through nucleophilic substitution, while the isopropyl group at the 6-position can influence the compound's lipophilicity and binding interactions with target proteins.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 439692-52-1 | [2][3][4][5] |
| Molecular Formula | C9H9ClN2S | [2][6][7] |
| Molecular Weight | 212.70 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline solid | General chemical supplier information |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; insoluble in water. | [8] |
| Storage | Store in an inert atmosphere at 2-8°C. | [3] |
Synthesis and Reaction Chemistry
The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.
Synthetic Pathways
The construction of the thieno[2,3-d]pyrimidine core is a critical step. A common and versatile method is the Gewald three-component reaction , which efficiently forms the precursor thiophene ring.[2]
Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Protocol: Gewald Reaction for Thiophene Annulation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate ketone (e.g., 3-methyl-2-butanone), malononitrile, and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a basic catalyst, for example, morpholine or triethylamine, to initiate the reaction. The causality here is the base-catalyzed condensation of the ketone and malononitrile, followed by the addition of sulfur and subsequent cyclization.
-
Reaction Execution: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The precipitated 2-aminothiophene intermediate is then collected by filtration, washed, and dried.
The subsequent cyclization to form the pyrimidine ring and chlorination at the 4-position yields the final product.
Key Chemical Reactions
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine.[2] This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Substitution at the 4-Position
Caption: General scheme of nucleophilic substitution reactions.
This reactivity allows for the facile introduction of a wide range of substituents, including:
-
Amines: Reaction with primary or secondary amines to form 4-amino derivatives.
-
Thiols: Introduction of sulfur-containing moieties.
-
Alkoxides: Formation of 4-alkoxy derivatives.
These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies.
Anticancer Activity
Numerous thieno[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents.[9] A key mechanism of action is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, derivatives of this scaffold have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10] The ability to readily diversify the 4-position of this compound makes it an excellent starting point for designing novel kinase inhibitors. Other research has explored their potential as topoisomerase II inhibitors, which are vital for managing DNA topology during cell division.[11]
Anti-inflammatory and Analgesic Potential
Compounds within the thieno[2,3-d]pyrimidine class have demonstrated promising anti-inflammatory and analgesic properties.[2] This suggests their potential as lead compounds for developing new treatments for pain and inflammatory conditions.
Estrogen Receptor Modulation
This compound and related compounds have been identified as nonsteroidal estrogen receptor ligands.[2] This opens avenues for their investigation in hormone-related therapies and as chemical probes to study estrogen receptor signaling.[2]
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14]
-
Storage: Keep containers securely sealed and store in a cool, dry, well-ventilated area.[14]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[14]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its strategic functionalization and the proven biological significance of the thieno[2,3-d]pyrimidine scaffold make it a compound of high interest for researchers aiming to develop novel therapeutics. The synthetic accessibility and predictable reactivity of the 4-chloro position provide a robust platform for the generation of diverse chemical libraries, facilitating the exploration of new chemical space and the optimization of lead compounds.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 439692-52-1 [smolecule.com]
- 3. 439692-52-1|this compound|BLD Pharm [bldpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound (BNTH-PSA69252-0,1g) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. scbt.com [scbt.com]
- 7. This compound,(CAS# 439692-52-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. chembk.com [chembk.com]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold: A Technical Guide to its Biological Activities
Introduction: The Thieno[2,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The thieno[2,3-d]pyrimidine ring system, a fused heterocycle, has garnered significant attention in the field of drug discovery. Its structural resemblance to purine, a fundamental component of nucleic acids, positions it as a compelling bioisostere.[1][2] This mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, offering valuable insights for researchers and drug development professionals. The versatility of this scaffold has led to the development of numerous compounds with therapeutic potential, including some that have entered clinical trials.[4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied therapeutic application of thieno[2,3-d]pyrimidine derivatives is in the realm of oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines, operating through multiple mechanisms of action.
Mechanism of Action: Kinase Inhibition at the Forefront
A primary mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[6][7] Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, demonstrating efficacy against both wild-type and mutant forms of the receptor.[7][8] For instance, compound 5b was identified as a potent inhibitor of both EGFRWT and EGFRT790M, with IC50 values of 37.19 nM and 204.10 nM, respectively.[7] This dual inhibition is crucial for overcoming resistance to first-generation EGFR inhibitors.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[9] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase activity.[9] Compound 17f , for example, exhibited a VEGFR-2 inhibitory IC50 of 0.23 µM, comparable to the standard drug sorafenib.[9]
-
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in FLT3 are common in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine-based compounds have been investigated as FLT3 inhibitors, showing promise for the treatment of this hematological malignancy.[2]
The following diagram illustrates the central role of these kinases in cancer cell signaling and their inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of key signaling pathways by thieno[2,3-d]pyrimidine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, some thieno[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][8] For example, compound 7a was found to induce both early and late apoptosis in A549 lung cancer cells and arrested the cell cycle at the S and G2/M phases.[8][10][11]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 17f | HCT-116 (Colon) | 2.80 | VEGFR-2 | [9] |
| 17f | HepG2 (Liver) | 4.10 | VEGFR-2 | [9] |
| 5b | MCF-7 (Breast) | 22.66 | EGFR | [7] |
| 5b | A549 (Lung) | 17.79 | EGFR | [7] |
| 7a | HepG2 (Liver) | 9.31 | EGFR | [8] |
| 7a | PC3 (Prostate) | 16.02 | EGFR | [8] |
| IIIa | MCF-7 (Breast) | 2.01 | Not specified | [12] |
| IIIa | HepG2 (Liver) | 2.44 | Not specified | [12] |
| IIIc | MCF-7 (Breast) | 1.44 | Not specified | [12] |
| IIIc | HepG2 (Liver) | 1.47 | Not specified | [12] |
| 10b | MCF-7 (Breast) | 19.4 | Not specified | [13] |
| 10e | MCF-7 (Breast) | 14.5 | Not specified | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of thieno[2,3-d]pyrimidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug like doxorubicin or erlotinib).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thieno[2,3-d]pyrimidine derivatives have also emerged as a promising class of antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[15]
Antibacterial Activity
Several studies have highlighted the potential of these compounds against clinically relevant bacteria, including multidrug-resistant strains. For instance, certain thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE).[16] Compound 2 from one such study displayed selective and potent antibacterial activity against these Gram-positive pathogens.[16] The activity of these compounds is particularly noteworthy as they represent a novel scaffold, structurally distinct from currently used antibiotics.[16]
Antifungal Activity
The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been explored. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their activity against Piricularia oryzae, the causative agent of rice blast disease.[17] Compound 9b showed a strong inhibitory effect on Aspergillus fumigatus and Candida albicans.[18]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the thieno[2,3-d]pyrimidine derivative in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[4] Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[19][20]
Mechanism of Action
The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, by the inhibition of pro-inflammatory mediators. For example, some derivatives have been shown to reduce the production of prostaglandin E2 (PGE2), a key player in the inflammatory cascade.[21] This reduction in PGE2 suggests an inhibitory effect on the cyclooxygenase (COX) enzymes.
In Vivo Efficacy
In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, several thieno[2,3-d]pyrimidine derivatives exhibited significant anti-inflammatory activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[21] Notably, compound 4c showed potent in vivo anti-inflammatory activity, with a reduction in paw edema that was 86-92% of the effect of diclofenac.[21]
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its biological activities has revealed potent anticancer, antimicrobial, and anti-inflammatory properties. The ability of these compounds to modulate key biological pathways, particularly through kinase inhibition, underscores their therapeutic potential.
Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their clinical development. The promising preclinical data presented in numerous studies provide a strong foundation for the continued exploration of thieno[2,3-d]pyrimidine derivatives as a source of next-generation medicines.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 13. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. ijacskros.com [ijacskros.com]
- 16. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 20. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of the thieno[2,3-d]pyrimidine scaffold, which is recognized for a wide range of biological activities, this molecule holds potential for the development of novel therapeutic agents.[1][2] A thorough understanding of its molecular structure is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of its chemical structure. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to support researchers in its synthesis, characterization, and application.
Introduction to this compound
The thieno[2,3-d]pyrimidine core is a key pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific compound, this compound, with the molecular formula C₉H₉ClN₂S and a molecular weight of approximately 212.7 g/mol , is a valuable intermediate in the synthesis of more complex molecules.[1] The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The isopropyl group at the 6-position influences the molecule's lipophilicity and steric profile, which can significantly impact its biological target engagement.
Accurate and comprehensive spectroscopic characterization is a critical first step in any study involving this compound, ensuring its identity and purity. This guide will delve into the expected features in ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.
Molecular Structure and Expected Spectroscopic Features
The structural framework of this compound is foundational to interpreting its spectroscopic data. Below is a diagram illustrating the molecule with atom numbering, which will be referenced in the subsequent spectral analysis sections.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the isopropyl group. The anticipated chemical shifts (in ppm, relative to a standard solvent like CDCl₃ or DMSO-d₆) are detailed in the table below.
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Assignment Rationale |
| H2 | ~8.5 - 9.0 | Singlet (s) | - | Proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms. |
| H5 | ~7.0 - 7.5 | Singlet (s) | - | Proton on the thiophene ring. |
| Isopropyl CH | ~3.0 - 3.5 | Septet (sept) | ~7.0 | Methine proton coupled to six equivalent methyl protons. |
| Isopropyl CH₃ | ~1.2 - 1.5 | Doublet (d) | ~7.0 | Six equivalent methyl protons coupled to the methine proton. |
Expertise & Experience Insight: The exact chemical shifts can vary depending on the solvent used due to solvent-solute interactions. For instance, using a more polar solvent like DMSO-d₆ may lead to a downfield shift of the signals compared to a less polar solvent like CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the structure, nine distinct carbon signals are expected.
| Carbon(s) | Expected Chemical Shift (ppm) | Assignment Rationale |
| C2 | ~150 - 155 | Aromatic carbon in the pyrimidine ring, adjacent to two nitrogen atoms. |
| C4 | ~155 - 160 | Aromatic carbon in the pyrimidine ring, attached to an electronegative chlorine atom. |
| C4a | ~130 - 135 | Bridgehead carbon of the fused ring system. |
| C5 | ~120 - 125 | Aromatic carbon in the thiophene ring. |
| C6 | ~145 - 150 | Aromatic carbon in the thiophene ring, substituted with the isopropyl group. |
| C7a | ~160 - 165 | Bridgehead carbon of the fused ring system, adjacent to the sulfur atom. |
| Isopropyl CH | ~30 - 35 | Methine carbon of the isopropyl group. |
| Isopropyl CH₃ | ~20 - 25 | Methyl carbons of the isopropyl group. |
Trustworthiness Note: The assignments presented here are based on established principles of NMR spectroscopy and data from similar thieno[2,3-d]pyrimidine structures.[2] For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Figure 2. General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment Rationale |
| C-H stretching (aromatic) | 3000 - 3100 | Medium to Weak | Vibrations of the C-H bonds on the pyrimidine and thiophene rings. |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium | Vibrations of the C-H bonds in the isopropyl group. |
| C=N stretching | 1600 - 1650 | Medium to Strong | Vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |
| C=C stretching (aromatic) | 1450 - 1600 | Medium | Vibrations of the carbon-carbon double bonds in the fused ring system. |
| C-Cl stretching | 600 - 800 | Strong | Vibration of the carbon-chlorine bond. |
Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link specific vibrational frequencies to functional groups. For a comprehensive guide on IR spectroscopy, refer to standard textbooks on the subject, such as "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 212.7 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately m/z 214.7 will also be observed with a relative intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
-
Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural information. Expected fragmentation pathways include:
-
Loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a fragment at m/z [M-15]⁺.
-
Loss of a chlorine radical (•Cl), leading to a fragment at m/z [M-35]⁺.
-
Cleavage of the isopropyl group, resulting in a fragment corresponding to the thieno[2,3-d]pyrimidine core.
-
| m/z | Possible Fragment | Notes |
| ~212/214 | [C₉H₉ClN₂S]⁺ | Molecular ion peak (M⁺ and M+2) |
| ~197/199 | [C₈H₆ClN₂S]⁺ | Loss of a methyl radical (•CH₃) |
| ~177 | [C₉H₉N₂S]⁺ | Loss of a chlorine radical (•Cl) |
Trustworthiness Note: The fragmentation patterns described are based on common fragmentation rules in mass spectrometry. The actual observed fragments and their relative intensities can be influenced by the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Figure 3. General workflow for Mass Spectrometry analysis.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction (via Gas Chromatography - GC):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Data Acquisition:
-
The sample is ionized in the EI source.
-
The resulting ions are accelerated and separated in the mass analyzer.
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to confirm the structure.
-
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. This guide has outlined the expected spectroscopic data based on the known principles of chemical structure and spectroscopy, and has provided robust protocols for the acquisition of this data. For researchers working with this compound, a meticulous application of these techniques is essential for ensuring the quality and reliability of their scientific investigations.
References
The Structural Elucidation of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine: A Technical Guide for Drug Discovery
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and a key component in numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of a specific derivative, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. While a definitive crystal structure for this exact compound is not yet publicly available, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. It outlines a robust framework for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, based on the established principles of crystallography and the known structures of analogous compounds, we will explore the anticipated molecular geometry, intermolecular interactions, and the profound implications of these structural features for rational drug design.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine nucleus is a recurring motif in a multitude of biologically active molecules. Its structural similarity to adenine allows it to interact with a wide range of biological targets. The strategic placement of various substituents on this core structure modulates its pharmacological profile, making it a versatile scaffold for drug discovery. The title compound, this compound, features a reactive chloro group at the 4-position, a prime site for nucleophilic substitution to generate diverse derivatives, and an isopropyl group at the 6-position, which can influence solubility and steric interactions with target proteins. A definitive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the design of next-generation therapeutics.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the well-established Gewald reaction.[2][3][4]
Step 1: Gewald Aminothiophene Synthesis
The initial and crucial step involves the construction of the substituted 2-aminothiophene ring. This is accomplished via the Gewald reaction, a one-pot multicomponent reaction.[2][4]
-
Reactants: 3-Methyl-2-butanone (isopropyl methyl ketone), malononitrile, and elemental sulfur.
-
Catalyst: A base such as triethylamine or morpholine.
-
Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the ketone and malononitrile, followed by the addition of sulfur and subsequent cyclization to yield 2-amino-3-cyano-4-isopropyl-5-methylthiophene.
Step 2: Pyrimidine Ring Formation and Chlorination
The subsequent steps involve the formation of the pyrimidine ring and the introduction of the chloro group at the 4-position.
-
Cyclization: The 2-aminothiophene intermediate can be cyclized with a suitable one-carbon synthon, such as formamide, to form the thieno[2,3-d]pyrimidin-4-one.
-
Chlorination: The resulting thienopyrimidinone is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product, this compound.[5]
References
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 439692-52-1 [smolecule.com]
- 3. scielo.br [scielo.br]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of extensive published quantitative data, this guide establishes a framework for understanding and predicting its solubility based on first principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for their work.
Introduction: The Significance of this compound
This compound is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is structurally analogous to purines, making it a privileged structure in medicinal chemistry.[1][2] Thienopyrimidine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific compound, with a molecular formula of C9H9ClN2S and a molecular weight of approximately 212.7 g/mol , possesses a reactive chloro group at the 4-position, which is susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of compound libraries.
The solubility of this compound in organic solvents is a critical parameter that influences every stage of its application, from synthesis and purification to formulation and biological screening. Poor solubility can hinder accurate in vitro assay results and pose significant challenges for in vivo bioavailability.[4] This guide will, therefore, delve into the theoretical and practical aspects of its solubility.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] For this compound, we can predict its general solubility behavior by analyzing its molecular structure.
-
Polarity: The molecule possesses several polar features: two nitrogen atoms in the pyrimidine ring and a sulfur atom in the thiophene ring, which create dipole moments. The chloro-substituent also adds to the polarity. However, the molecule also has nonpolar regions, namely the isopropyl group and the fused aromatic ring system. This amphiphilic nature suggests that the compound will not be extremely soluble in either very polar or very nonpolar solvents, but will likely exhibit moderate solubility in solvents of intermediate polarity.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents like alcohols, but it can still interact favorably with them.
-
Molecular Size and Shape: The relatively rigid, planar fused ring system and its moderate molecular weight are also factors that influence how well solvent molecules can surround and solvate it.[5]
Based on these characteristics, we can make the following qualitative predictions:
-
High Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where dipole-dipole interactions would be favorable. Some solubility in moderately polar solvents like ethyl acetate and acetone is also likely.
-
Moderate to Low Solubility: Expected in alcohols like methanol, ethanol, and isopropanol. While hydrogen bonding is possible, the nonpolar regions of the molecule may limit extensive solvation.
-
Low to Insoluble: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the primary intermolecular forces are weak London dispersion forces, which are unlikely to overcome the crystal lattice energy of the solid compound. It is also expected to have very low aqueous solubility due to its significant nonpolar character.[5]
Experimental Determination of Solubility: A Methodological Deep Dive
Accurate determination of solubility requires robust experimental methods. In drug discovery and development, two types of solubility are commonly measured: thermodynamic and kinetic.[6][7]
-
Thermodynamic Solubility is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid state. This is a critical parameter for formulation and biopharmaceutical classification.[7][8][9]
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous or organic medium. It is a high-throughput method used in early discovery to identify potential solubility issues.[6][10][11][12]
Thermodynamic Solubility Determination via the Shake-Flask Method with HPLC-UV Analysis
The shake-flask method is the gold standard for determining thermodynamic solubility.[6][13] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 5-10 mg) of solid this compound to a glass vial.
-
Pipette a known volume (e.g., 1-2 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour incubation is standard, but the equilibration time should be determined empirically by measuring the concentration at various time points (e.g., 24, 48, and 72 hours) until it remains constant.[4][7]
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. The wavelength for UV detection should be set to the λmax of the compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.[13][14]
-
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is often determined using high-throughput methods. The following is a general protocol.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the desired organic solvent to each well.
-
Add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[12]
-
-
Incubation and Detection:
-
Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.[6]
-
Measure the amount of precipitate formed. This can be done using several methods:
-
Nephelometry: Measures light scattering caused by insoluble particles.[6][15]
-
UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound is measured in the supernatant.[15][16]
-
HPLC-MS/MS: Provides high sensitivity and specificity for quantifying the dissolved compound in the supernatant.[10]
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
-
Diagram of the Kinetic Solubility Workflow:
Caption: High-Throughput Kinetic Solubility Workflow.
Predicted Solubility Data Summary
While experimental data is paramount, a predictive summary provides a useful starting point for experimental design. The following table outlines the expected solubility of this compound in a range of common organic solvents, categorized by solvent class.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Favorable dipole-dipole interactions between the solvent and the polar heterocyclic system. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the solute without strong self-association. |
| Ketones | Acetone, MEK | Moderate | Intermediate polarity allows for effective solvation of both polar and nonpolar regions of the solute. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones, provides a good balance of intermolecular forces for solvation. |
| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate to Low | Can act as hydrogen bond acceptors, but the lack of a donor on the solute limits strong interactions. |
| Ethers | THF, Diethyl Ether | Low | Limited polarity and inability to hydrogen bond effectively with the solute. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Insoluble | Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble | Nonpolar nature of the solvent is incompatible with the polar functional groups of the solute. |
Conclusion and Future Work
Understanding the solubility of this compound is essential for its successful application in research and development. This guide has provided a theoretical basis for predicting its solubility and detailed, practical protocols for its experimental determination. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and chlorinated solvents, with decreasing solubility in more polar protic and nonpolar solvents.
The immediate future work should focus on the systematic experimental validation of these predictions using the protocols outlined herein. Determining the precise thermodynamic solubility in a range of pharmaceutically relevant solvents at different temperatures would provide invaluable data for formulation scientists. Furthermore, understanding its pH-dependent solubility profile will be critical for predicting its behavior in biological systems.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. evotec.com [evotec.com]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. enamine.net [enamine.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Initial Screening of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, structurally analogous to the purine nucleobases that form the building blocks of DNA and RNA.[1] This structural similarity has made thieno[2,3-d]pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutics with a wide array of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects.[1] The subject of this guide, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, is a specific derivative with significant potential as a lead compound for further drug development. Its chemical structure presents reactive sites amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
This in-depth technical guide provides a strategic framework and detailed protocols for the initial bioactivity screening of this compound. As a Senior Application Scientist, the following sections are designed to provide not just a series of steps, but a logical, self-validating system for generating robust and interpretable data. We will explore the causality behind experimental choices, ensuring that each assay contributes meaningfully to a comprehensive preliminary profile of the compound's biological effects.
Chapter 1: Designing the Initial Screening Cascade
The initial foray into understanding a novel compound's bioactivity requires a structured yet flexible approach. A screening cascade, or funnel, is a multi-stage process that progressively filters compounds, starting with broad, high-throughput assays and moving towards more specific and complex secondary and tertiary assays.[2] This strategy is both time and resource-efficient, allowing for rapid decision-making in the early stages of drug discovery.[3]
For this compound, our screening cascade is designed based on the known biological activities of the broader thienopyrimidine class. The initial screening will focus on three key areas: cytotoxicity (anticancer potential) , anti-inflammatory activity , and estrogen receptor modulation .
Chapter 2: Primary Screening Protocols
The primary screen is designed for high-throughput and will provide the first indication of biological activity.
General Cytotoxicity Screening
Rationale: Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activities, often through the inhibition of protein kinases.[4][5][6] A broad initial screen against a panel of diverse cancer cell lines is an effective strategy to identify potential anticancer activity and to observe any cancer type-specific effects. The National Cancer Institute's NCI-60 panel, a set of 60 human cancer cell lines representing nine different cancer types, is an invaluable resource for this purpose.[7][8][9]
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[7][10] Its "add-mix-measure" format is highly amenable to high-throughput screening.[10]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Seed cells from the NCI-60 panel into opaque-walled 96-well or 384-well plates at a pre-determined optimal density in their respective culture media.
-
Include wells with media only for background luminescence measurement.
-
Incubate the plates at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve a range of final concentrations for initial screening (e.g., a single high concentration of 10 µM).
-
Add the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for a predetermined exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record luminescence using a plate-reading luminometer.
-
Data Interpretation: A significant reduction in luminescence in compound-treated wells compared to vehicle-treated wells indicates cytotoxic or cytostatic activity. "Hits" are typically defined as compounds that cause a certain threshold of growth inhibition (e.g., >50%).
Anti-Inflammatory Activity Screening
Rationale: The thienopyrimidine scaffold is present in compounds with known anti-inflammatory properties.[1] A primary screen to assess the anti-inflammatory potential of this compound can be efficiently conducted by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for this purpose.[5][12][13]
Recommended Assay: Griess Assay for Nitrite Determination. This colorimetric assay quantitatively measures nitrite, a stable and soluble breakdown product of NO.
Experimental Protocol: Nitric Oxide Production Assay
-
Cell Plating:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[14]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[15]
-
Incubate at room temperature for 10 minutes.[15]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Data Interpretation: A dose-dependent decrease in nitrite concentration in the supernatant of compound-treated, LPS-stimulated cells compared to LPS-stimulated, vehicle-treated cells indicates potential anti-inflammatory activity. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed decrease in NO is not due to cell death.
Estrogen Receptor Modulation Screening
Rationale: Certain thienopyrimidine derivatives have been reported to act as estrogen receptor (ER) ligands.[7] Therefore, it is prudent to screen this compound for potential estrogenic or anti-estrogenic activity. A reporter gene assay in an ER-positive breast cancer cell line is a sensitive and specific method for this initial screen. The MCF-7 and T47D cell lines are both well-established models that express high levels of ERα and ERβ.[4][11][16][17]
Recommended Assay: Estrogen-Responsive Luciferase Reporter Assay.
Experimental Protocol: Estrogen Receptor Reporter Assay
-
Cell Culture and Transfection:
-
Culture MCF-7 or T47D cells in appropriate media.
-
Stably or transiently transfect the cells with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
For agonist screening, treat the cells with a range of concentrations of this compound. Include a vehicle control and a known ER agonist (e.g., 17β-estradiol) as a positive control.
-
For antagonist screening, co-treat the cells with a fixed concentration of 17β-estradiol and a range of concentrations of the test compound.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measure the luminescence using a luminometer.
-
Data Interpretation:
-
Agonist activity: A dose-dependent increase in luciferase activity compared to the vehicle control.
-
Antagonist activity: A dose-dependent decrease in 17β-estradiol-induced luciferase activity.
Chapter 3: Navigating the Underlying Signaling Pathways
Understanding the potential molecular targets and signaling pathways that this compound might modulate is crucial for interpreting the primary screening data and designing rational secondary assays.
Kinase Inhibition and Cancer Signaling
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[4][5] Two important kinase signaling pathways often implicated in cancer and targeted by thienopyrimidine-like compounds are the PI3K/Akt/mTOR and VEGFR-2 pathways.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Its dysregulation is a common event in many cancers.[18] Thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[19][20]
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21] Inhibition of VEGFR-2 is a validated anticancer strategy, and some thienopyrimidine derivatives have shown potent VEGFR-2 inhibitory activity.[16]
NF-κB Signaling in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13][22] In macrophages, activation of the canonical NF-κB pathway by stimuli like LPS leads to the production of pro-inflammatory mediators, including nitric oxide.[23] Therefore, inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Chapter 4: Secondary Screening and Hit Validation
Once "hits" are identified in the primary screens, the next crucial step is to confirm their activity and begin to elucidate their mechanism of action. This involves dose-response studies and more targeted assays.
Dose-Response Cytotoxicity and IC₅₀ Determination
For hits from the primary cytotoxicity screen, a full dose-response curve should be generated against a panel of selected cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Protocol: The protocol is similar to the primary CellTiter-Glo® assay, but with a wider range of compound concentrations (typically a 10-point, 3-fold serial dilution).
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
Kinase Inhibition Assays
If the cytotoxicity profile or the chemical structure suggests that this compound may be a kinase inhibitor, direct enzymatic assays should be performed.
Recommended Assays:
-
VEGFR-2 Kinase Assay: To directly measure the inhibition of VEGFR-2 kinase activity.
-
PI3K Kinase Assay: To assess inhibitory activity against different isoforms of PI3K (e.g., PI3Kα, β, γ, δ).
These assays typically measure the phosphorylation of a substrate by the purified kinase enzyme in the presence of the inhibitor.
Antimicrobial Activity Screening
Given that some thienopyrimidine derivatives exhibit antimicrobial properties, it is worthwhile to conduct a primary screen for antibacterial and antifungal activity.[1]
Recommended Assay: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Experimental Value |
| Escherichia coli | ATCC 25922 | Experimental Value |
| Pseudomonas aeruginosa | ATCC 27853 | Experimental Value |
| Candida albicans | ATCC 90028 | Experimental Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial bioactivity screening of this compound. The proposed screening cascade is designed to efficiently identify and validate potential therapeutic activities, providing a solid foundation for further drug development efforts. Positive results from this initial screen will warrant progression to more advanced studies, including in-depth mechanistic investigations, lead optimization through medicinal chemistry, and eventually, in vivo efficacy and safety studies. The data generated through this systematic approach will be crucial for unlocking the full therapeutic potential of this promising thienopyrimidine derivative.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Cell Lines Are Useful Model Systems for Medical Research [mdpi.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A framework to select clinically relevant cancer cell lines for investigation by establishing their molecular similarity with primary human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Functional Proteomic Analyses of Human Breast Cancer Cell Lines T47D and MCF7 | PLOS One [journals.plos.org]
- 18. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 22. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1][2] Structurally resembling naturally occurring purines, this scaffold serves as a "privileged" structure, capable of interacting with a wide array of biological targets.[3][4][5] Its bioisosteric relationship with purines, the building blocks of DNA and RNA, as well as with quinazolines, another important pharmacophore, provides a rational basis for its diverse biological activities.[1][6] This guide offers a comprehensive exploration of the thieno[2,3-d]pyrimidine core, from its fundamental synthetic pathways to its extensive applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.
The Structural and Physicochemical Landscape of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine nucleus consists of a thiophene ring fused to a pyrimidine ring. This arrangement results in a unique electronic and steric profile that is conducive to binding with various enzymatic targets. The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring creates a distinct dipole moment and potential for diverse intermolecular interactions, including hydrogen bonding, and π-π stacking.
The scaffold's versatility is further enhanced by the numerous positions available for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability is a key reason for its prevalence in drug discovery programs.[3]
Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine scaffold is primarily achieved through the annulation of a pyrimidine ring onto a pre-formed, appropriately substituted 2-aminothiophene. The Gewald reaction stands out as a robust and widely adopted method for the synthesis of these crucial 2-aminothiophene intermediates.[6][7][8][9]
The Gewald Reaction: A Cornerstone in Thiophene Synthesis
The Gewald reaction is a multi-component condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] This reaction provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.
Experimental Protocol: A Representative Gewald Reaction [6][10]
-
Reaction Setup: To a stirred solution of a ketone (e.g., pyranone, 1.0 eq), malononitrile (1.2 eq), and elemental sulfur (1.2 eq) in ethanol, add a catalytic amount of a base such as triethylamine or diethylamine.[6][11]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.[6] Microwave irradiation has been shown to improve reaction times and yields.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography.
The versatility of the Gewald reaction allows for the introduction of diverse substituents on the thiophene ring, which is critical for subsequent structure-activity relationship (SAR) studies.
Caption: Workflow of the Gewald reaction for 2-aminothiophene synthesis.
Cyclization to the Thieno[2,3-d]pyrimidine Core
Once the 2-aminothiophene precursor is obtained, the fused pyrimidine ring can be constructed through various cyclization strategies.
-
Reaction with Formic Acid or its Equivalents: Heating the 2-aminothiophene with formic acid is a common method to yield the corresponding thieno[2,3-d]pyrimidin-4-one.[3]
-
Reaction with Nitriles: Cyclocondensation with various nitriles in an acidic medium can lead to 4-aminothieno[2,3-d]pyrimidines.[11]
-
Dimroth Rearrangement: This rearrangement is another powerful tool, particularly for the synthesis of N-substituted 4-aminothieno[2,3-d]pyrimidines.[6][10]
Caption: General synthetic pathway to the thieno[2,3-d]pyrimidine core.
Medicinal Chemistry Applications: A Scaffold of Broad Therapeutic Utility
The thieno[2,3-d]pyrimidine scaffold has been successfully employed in the development of therapeutic agents across a multitude of disease areas.[1][2]
Anticancer Activity: The Forefront of Thieno[2,3-d]pyrimidine Research
A significant portion of research on thieno[2,3-d]pyrimidines has focused on their potential as anticancer agents.[1][12][13] These compounds exert their effects through various mechanisms, most notably through the inhibition of protein kinases.[3][4]
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The thieno[2,3-d]pyrimidine scaffold has proven to be an excellent template for the design of inhibitors targeting a range of kinases.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[14] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anticancer activity.[14] For instance, compound 17f from one study showed high activity against VEGFR-2 with an IC₅₀ value of 0.23 µM, which is comparable to the approved drug Sorafenib.[14]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, particularly in non-small cell lung cancer.[15][16] Thieno[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[15][16]
-
PI3K Inhibitors: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer, promoting cell survival and proliferation. Thieno[2,3-d]pyrimidine derivatives have been identified as orally active PI3K inhibitors with significant in vivo anti-cancer efficacy.[17]
-
Other Kinase Targets: The inhibitory activity of this scaffold extends to other kinases including FLT3, Tie-2, c-Met, and B-Raf, highlighting its broad applicability in oncology.[4][12][18]
| Target Kinase | Example Compound | Reported Activity (IC₅₀) | Therapeutic Rationale | Reference |
| VEGFR-2 | Compound 17f | 0.23 µM | Anti-angiogenesis | [14] |
| EGFR (T790M) | Compound 7a | Significant inhibition | Overcoming drug resistance | [15] |
| PI3K | Compound 6a | Nanomolar potency | Inhibition of cell survival | [17] |
| c-Met/VEGFR-2 | Compound 12j | 25 nM (c-Met), 48 nM (VEGFR-2) | Dual inhibition of key cancer pathways | [18] |
| Topoisomerase II | Compound 8 | 41.67 µM | DNA replication inhibition | [19] |
Beyond Cancer: A Spectrum of Pharmacological Activities
While oncology remains a major focus, the therapeutic potential of thieno[2,3-d]pyrimidines is not limited to cancer.
-
Anti-inflammatory Agents: Derivatives of this scaffold have shown promising anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[1]
-
Antimicrobial and Antiviral Agents: The thieno[2,3-d]pyrimidine nucleus has been incorporated into molecules with activity against various pathogens, including bacteria, fungi, and viruses.[1][20][21]
-
Central Nervous System (CNS) Protective Agents: Some thieno[2,3-d]pyrimidine derivatives have been investigated for their neuroprotective effects, suggesting potential applications in neurodegenerative diseases.[1][2]
Structure-Activity Relationship (SAR) and Drug Design Principles
The extensive research on thieno[2,3-d]pyrimidines has led to the elucidation of key structure-activity relationships that guide the design of more potent and selective compounds.
-
Substitutions at the 2- and 4-positions of the pyrimidine ring are crucial for modulating biological activity. Small amine substituents at the C-2 position have been found to be important for certain kinase inhibitory activities.[4]
-
Modifications at the 5- and 6-positions of the thiophene ring can influence the overall conformation and binding affinity of the molecule. For instance, the presence of a cyclohexyl moiety at these positions has been associated with increased anticancer activity in some series.[13]
-
Introduction of specific functional groups can target particular amino acid residues in the active site of an enzyme. For example, the incorporation of a meta-phenol group at the C-4 position has been shown to enhance B-Raf inhibitory potency.[4]
Caption: Key positions for substitution on the thieno[2,3-d]pyrimidine scaffold. (Note: A placeholder image is used in the DOT script; a chemical structure would be inserted here in a final document.)
Future Perspectives and Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success as a privileged structure, particularly in the development of kinase inhibitors, ensures its continued exploration for novel therapeutic agents. Future research will likely focus on:
-
The development of more selective inhibitors to minimize off-target effects and improve safety profiles.
-
The exploration of novel therapeutic areas beyond oncology, such as infectious and neurodegenerative diseases.
-
The application of new synthetic methodologies to further expand the accessible chemical space of thieno[2,3-d]pyrimidine derivatives.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide focuses on a specific derivative, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, a versatile intermediate and a potential therapeutic agent in its own right.[3] We will explore its chemical characteristics, delve into its known and potential biological targets, and provide detailed, field-proven methodologies for its investigation and validation as a therapeutic lead. This document is intended to serve as a comprehensive resource for researchers aiming to unlock the full therapeutic utility of this promising compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring.[3] The structure is characterized by a chlorine atom at the 4-position and an isopropyl group at the 6-position. The molecular formula is C9H9ClN2S, and it has a molecular weight of approximately 212.7 g/mol .[3]
The presence of the chloro group at the 4-position is of particular synthetic importance, as it provides a reactive site for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] This chemical tractability, combined with the inherent biological activity of the thieno[2,3-d]pyrimidine core, makes it a compound of significant interest in drug discovery.
Established and Inferred Therapeutic Landscape
While direct, extensive biological data for this compound is emerging, the broader thieno[2,3-d]pyrimidine class has been extensively studied, providing a strong basis for inferring its potential therapeutic applications.
Known Biological Activity: Estrogen Receptor Modulation
Initial investigations have identified this compound as a nonsteroidal estrogen receptor (ER) ligand.[3] This suggests potential applications in hormone-dependent conditions. Molecular docking studies have indicated its ability to occupy key binding sites within the estrogen receptor, thereby influencing its conformation and activity.[3] This finding opens avenues for its development in oncology (e.g., breast cancer) and other estrogen-mediated pathologies.
Inferred Therapeutic Targets: A Kinase-Centric Perspective
The thieno[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor backbone.[1][4] Numerous derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. Based on the extensive literature, we can hypothesize several high-priority kinase targets for this compound and its subsequent derivatives.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent VEGFR-2 inhibitors.[5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and is frequently dysregulated in various cancers. The thieno[2,3-d]pyrimidine core has been a foundational element in the development of inhibitors targeting both wild-type and mutant forms of EGFR.[6][7]
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Specific 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory action against PI3K isoforms.[6]
-
Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem cells. Thienopyrimidine-based analogs have shown promise as FLT3 inhibitors, particularly relevant in the context of acute myeloid leukemia.[1][8]
-
Atypical Protein Kinase C (aPKC): These kinases are involved in cellular processes like polarity, proliferation, and survival. Thieno[2,3-d]pyrimidine derivatives have been synthesized as inhibitors of aPKC isoforms to control vascular permeability.[9]
The following diagram illustrates the central role of these kinases in cellular signaling pathways, highlighting them as potential targets for this compound.
Caption: Potential Kinase Targets in Cellular Signaling.
Experimental Validation Workflow
A systematic and rigorous experimental cascade is essential to validate the therapeutic potential of this compound. The following workflow provides a logical progression from initial screening to more complex cellular and in vivo models.
Caption: Systematic Workflow for Target Validation.
Step 1: Broad Kinase Panel Screening
Rationale: To efficiently identify the most promising kinase targets, an initial broad screening against a panel of kinases is the most logical first step. This provides an unbiased view of the compound's selectivity profile.
Protocol: In Vitro Kinase Inhibition Assay (Example using a generic kinase)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare ATP and substrate solutions in kinase buffer.
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the specific kinase enzyme to each well and incubate.
-
Initiate the reaction by adding a mixture of ATP and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Incubate for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the signal (e.g., fluorescence) to determine the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Step 2: Cellular Target Engagement and Viability Assays
Rationale: Following the identification of promising hits from the biochemical screen, it is crucial to confirm that the compound can engage its target within a cellular context and elicit a biological response.
Protocol: Cell Viability (MTT) Assay [6]
-
Cell Culture: Seed cancer cells (selected based on the identified kinase target's relevance) in 96-well plates and allow them to adhere overnight.[6]
-
Compound Incubation: Treat the cells with various concentrations of this compound and incubate for 48 to 72 hours.[6]
-
MTT Reagent: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[6]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[6]
-
Absorbance Reading: Measure the absorbance of the colored solution with a spectrophotometer. The absorbance correlates with the number of viable cells.[6]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration at which 50% of cell growth is inhibited.[6]
Step 3: Structure-Activity Relationship (SAR) Studies
Rationale: To improve the potency and selectivity of the initial hit, a systematic SAR study is necessary. The reactive 4-chloro position is an ideal handle for chemical modification.
Synthetic Strategy:
The 4-chloro group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of analogs. This allows for the exploration of the chemical space around the core scaffold to identify substituents that enhance target binding and cellular activity.
Data Presentation: Hypothetical SAR Data Table
| Compound | R Group (at C4) | Target Kinase IC50 (nM) | Cell Line A Viability IC50 (µM) |
| Lead | -Cl | 500 | 10 |
| Analog 1 | -NH-CH2-Ph | 50 | 1.2 |
| Analog 2 | -O-Ph | 200 | 5.6 |
| Analog 3 | -S-CH3 | >1000 | >20 |
Conclusion and Future Directions
This compound represents a molecule of significant therapeutic interest. Its established activity as an estrogen receptor ligand and the strong potential for kinase inhibition, inferred from the extensive research on the thieno[2,3-d]pyrimidine scaffold, position it as a valuable starting point for drug discovery programs. The experimental workflows detailed in this guide provide a robust framework for its systematic evaluation. Future research should focus on a comprehensive kinase screening, followed by cellular characterization and iterative SAR studies to optimize potency, selectivity, and drug-like properties. The versatility of its chemistry, coupled with the proven therapeutic relevance of its core structure, ensures that this compound and its derivatives will remain an exciting area of investigation for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 439692-52-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Analogs for SAR Studies
Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1] Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids, allowing it to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and CNS protective properties.[1][2] The versatility of the thieno[2,3-d]pyrimidine system lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its biological activity through Structure-Activity Relationship (SAR) studies. This document provides a detailed guide for the synthesis of a key intermediate, 4-chloro-6-isopropylthieno[2,3-d]pyrimidine, and its subsequent elaboration into a library of analogs for the exploration of SAR.
Synthetic Strategy: A Multi-Step Approach to the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the construction of the thiophene ring, followed by the annulation of the pyrimidine ring, and finally, functionalization to introduce the reactive chloro group at the 4-position. This strategic approach allows for the late-stage diversification of the molecule, which is highly advantageous for SAR studies.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound and its analogs.
Part 1: Synthesis of the Key Intermediate: this compound
This section details the step-by-step synthesis of the pivotal 4-chloro intermediate.
Step 1: Gewald Reaction for Thiophene Ring Formation
The initial and crucial step is the construction of the substituted 2-aminothiophene ring via the Gewald reaction.[3] This one-pot, multi-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] For our target molecule, 3-methyl-2-butanone is used to introduce the desired isopropyl group at what will become the 6-position of the final thieno[2,3-d]pyrimidine.
Protocol 1: Synthesis of 2-Amino-4-isopropyl-5-methylthiophene-3-carbonitrile
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent, followed by the addition of morpholine (2 mmol) as the basic catalyst.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4-isopropyl-5-methylthiophene-3-carbonitrile.
Causality Behind Experimental Choices:
-
Morpholine as a Catalyst: Morpholine is a commonly used base in the Gewald reaction as it effectively catalyzes the initial Knoevenagel condensation between the ketone and malononitrile.[6]
-
Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Monitoring by TLC: TLC is essential for tracking the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize side product formation.
Step 2: Pyrimidine Ring Annulation via Cyclization
The 2-aminothiophene-3-carbonitrile intermediate possesses the necessary functionalities for the construction of the fused pyrimidine ring. Cyclization is typically achieved by heating the intermediate with a one-carbon synthon, such as formic acid or formamide.
Protocol 2: Synthesis of 6-Isopropyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: Place the 2-amino-4-isopropyl-5-methylthiophene-3-carbonitrile (10 mmol) obtained from Step 1 into a round-bottom flask.
-
Reagent Addition: Add an excess of formic acid (20 mL).
-
Reaction Execution: Heat the mixture to reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry to obtain 6-isopropyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Causality Behind Experimental Choices:
-
Formic Acid as Reagent and Solvent: Formic acid serves as both the source of the C4 carbon of the pyrimidine ring and as the reaction solvent.
-
Reflux Conditions: The elevated temperature is necessary to drive the cyclization reaction to completion.
Step 3: Chlorination to the Activated Intermediate
The hydroxyl group at the 4-position of the thieno[2,3-d]pyrimidin-4(3H)-one is not a good leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method to achieve this transformation, yielding the highly reactive 4-chloro derivative.[7]
Protocol 3: Synthesis of 4-Chloro-6-isopropyl-5-methylthieno[2,3-d]pyrimidine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, suspend the 6-isopropyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (10 mmol) in phosphorus oxychloride (20 mL).
-
Reaction Execution: Heat the mixture to reflux for 3-4 hours. The reaction should become a clear solution as the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid. Neutralize the solution with a saturated sodium bicarbonate solution. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality Behind Experimental Choices:
-
Excess POCl₃: POCl₃ acts as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces HCl gas. Therefore, quenching must be done slowly and in a well-ventilated fume hood.
Part 2: Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The this compound is an excellent starting point for generating a library of analogs for SAR studies. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles.[8]
Diagram of the SAR Study Workflow
Caption: Workflow for the generation and analysis of analogs for SAR studies.
General Protocol for Analog Synthesis
The following is a general protocol for the synthesis of 4-substituted-6-isopropylthieno[2,3-d]pyrimidine analogs. This protocol can be adapted for a wide range of nucleophiles.
Protocol 4: General Procedure for Nucleophilic Substitution
-
Reaction Setup: Dissolve 4-chloro-6-isopropyl-5-methylthieno[2,3-d]pyrimidine (1 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF (10 mL) in a round-bottom flask.
-
Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol; 1.2 mmol) and a base such as triethylamine or diisopropylethylamine (1.5 mmol).
-
Reaction Execution: Heat the reaction mixture to a temperature between 60 °C and reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired analog.
Data Presentation: Representative Analog Library and Hypothetical Biological Data
To illustrate the application of this synthetic strategy for SAR studies, a representative library of analogs is presented below with hypothetical biological data. For this example, we will consider the anticancer activity against a human breast cancer cell line (MCF-7), with IC₅₀ values representing the concentration required for 50% inhibition of cell viability.[2][9][10]
| Compound | R Group (at C4-position) | Hypothetical IC₅₀ (µM) against MCF-7 Cells |
| Analog 1 | -NHCH₂CH₃ | 15.2 |
| Analog 2 | -NH-Cyclopropyl | 8.5 |
| Analog 3 | -NH-Ph | 25.8 |
| Analog 4 | -NH-(4-methoxyphenyl) | 12.1 |
| Analog 5 | -Morpholino | 5.3 |
| Analog 6 | -Piperidino | 7.9 |
| Analog 7 | -S-CH₂CH₃ | 18.9 |
| Analog 8 | -S-Ph | 30.1 |
Interpretation of Hypothetical SAR Data:
-
Effect of Amino Substituents: The data suggests that substitution at the 4-position with amino groups generally leads to good anticancer activity.
-
Cyclic vs. Acyclic Amines: Cyclic amines, particularly morpholine (Analog 5), appear to be more potent than acyclic amines. This could be due to conformational rigidity or favorable interactions with the biological target.
-
Electronic Effects of Aryl Amines: The introduction of an electron-donating methoxy group on the phenyl ring (Analog 4 vs. Analog 3) appears to enhance activity, suggesting that electronic properties play a role in the interaction with the target.
-
Thioether Linkage: Thioether analogs (Analogs 7 and 8) seem to be less potent than their amino counterparts, indicating the importance of the hydrogen bond donating ability of the N-H group for activity.
Conclusion and Future Directions
The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of this compound and its analogs. The amenability of the 4-chloro intermediate to nucleophilic substitution allows for the rapid generation of a diverse library of compounds, which is essential for comprehensive SAR studies. The hypothetical data presented underscores how systematic modifications to the core scaffold can lead to significant changes in biological activity, guiding the design of more potent and selective therapeutic agents. Future work should focus on expanding the library of analogs to include a wider range of functional groups and exploring their activity against a panel of different biological targets to fully elucidate the therapeutic potential of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Utilizing 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine in Kinase Inhibitor Profiling
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][3] The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Structurally resembling the purine ring of ATP, it serves as an excellent starting point for the design of potent kinase inhibitors that compete with ATP for binding in the enzyme's active site.[1][4] Derivatives of this scaffold have shown inhibitory activity against a range of oncologically relevant kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fms-like Tyrosine Kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).[4][5][6][7]
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a specific derivative within this promising class of compounds.[8] The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound as a starting point for kinase inhibitor assays. We will detail the necessary protocols for both biochemical and cell-based assays, explain the rationale behind experimental choices, and provide a framework for data interpretation.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which thieno[2,3-d]pyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the kinase domain. The fused ring system mimics the adenine component of ATP, allowing it to form key hydrogen bond interactions with the "hinge region" of the kinase, a critical structural element that connects the N- and C-lobes of the enzyme. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction to the substrate. The specific substituents on the thieno[2,3-d]pyrimidine core, such as the isopropyl group at the 6-position, will influence the compound's potency and selectivity by forming additional interactions with hydrophobic pockets and other residues within the active site.
Caption: Competitive inhibition at the kinase ATP-binding site.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
To determine the direct inhibitory effect of this compound on a purified kinase, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay ideal for this purpose.[9][10] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11] The luminescent signal is directly proportional to kinase activity, allowing for a sensitive measurement of inhibition.[12][13]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed with ATP, the substrate, and the inhibitor. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal.[10]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials
-
This compound (powder)
-
DMSO (Anhydrous)
-
Purified kinase of interest (e.g., VEGFR-2, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions). This will be your "compound plate."
-
-
Assay Setup (96-well format):
-
Reaction Master Mix: Prepare a master mix containing the kinase and its substrate in kinase buffer. The optimal concentrations of each should be determined empirically but typically range from 1-10 nM for the kinase and the Kₘ concentration for the substrate.[14]
-
Plate Layout:
-
Test Wells: Add 2.5 µL of the Reaction Master Mix.
-
Negative Control (No Inhibitor): Add 2.5 µL of the Reaction Master Mix.
-
Positive Control (No Kinase): Add 2.5 µL of kinase buffer with substrate but no enzyme.
-
-
Compound Addition:
-
Transfer a small volume (e.g., 50 nL) from the compound plate to the test wells using an acoustic dispenser or multichannel pipette, resulting in a final DMSO concentration of ≤1%.
-
Add an equivalent volume of DMSO to the negative and positive control wells.
-
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction (final volume = 5 µL).
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.[15]
-
-
Signal Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[15]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | Description | Example Value |
| Kinase | Enzyme being tested | VEGFR-2 |
| Substrate | Peptide substrate for the kinase | KDR (pY1175) |
| ATP Conc. | Concentration of ATP in the reaction | 10 µM (approx. Kₘ) |
| Inhibitor | This compound | Varies |
| IC₅₀ | Concentration for 50% inhibition | To be determined |
Protocol 2: Cell-Based Target Engagement Assay
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can enter cells and engage its target in a physiological context.[3] A cellular phosphorylation assay measures the inhibition of substrate phosphorylation within the cell.[16]
Principle of Cellular Phosphorylation Assay
This protocol uses an antibody-based detection method (e.g., Western Blot or ELISA) to quantify the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate signal upon treatment with the inhibitor indicates successful target engagement and pathway inhibition.[16]
Materials
-
Cancer cell line overexpressing the target kinase (e.g., HCT-116, HepG2, MCF-7).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Stimulant (if required to activate the kinase pathway, e.g., VEGF for VEGFR-2).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[15]
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate.
-
Secondary antibody: HRP-conjugated.
-
SDS-PAGE and Western Blotting equipment or ELISA plates and reader.
Step-by-Step Methodology (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by serum components.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 2-4 hours.[15]
-
-
Kinase Pathway Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for 10 minutes) to induce phosphorylation of the downstream substrate. Non-stimulated controls should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[15]
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) per sample by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to serve as a loading control.[15]
-
Data Analysis
-
Quantify the band intensities for both the phospho-protein and total protein using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized signals from inhibitor-treated samples to the stimulated vehicle control to determine the extent of inhibition.
Trustworthiness and Self-Validation
To ensure the reliability of your results, every experiment should include a self-validating system:
-
Biochemical Assays: Always run a known, potent inhibitor of your target kinase as a positive control. This validates that the assay system is responsive to inhibition. The Z'-factor, a statistical measure of assay quality, should be calculated from the positive and negative controls; a Z' > 0.5 indicates a robust assay.
-
Cell-Based Assays: The use of both total and phospho-specific antibodies is critical. It confirms that a decrease in the phospho-signal is due to kinase inhibition and not a general decrease in protein levels. A ligand-stimulated control is essential to demonstrate that the pathway is active and responsive.
Conclusion
This compound represents a valuable chemical starting point for kinase inhibitor discovery programs. Its thieno[2,3-d]pyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. By employing rigorous biochemical assays like ADP-Glo™ to determine potency and selectivity, and validating these findings with cell-based target engagement assays, researchers can effectively characterize this compound and its subsequent derivatives. The protocols and principles outlined in this guide provide a robust framework for integrating this promising molecule into modern drug discovery workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Buy this compound | 439692-52-1 [smolecule.com]
- 9. ADP-Glo™ Kinase Assay [promega.jp]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. eastport.cz [eastport.cz]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
The Versatile Scaffold: 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine as a Gateway to Novel Compound Synthesis
Introduction: In the landscape of medicinal chemistry and drug discovery, the thieno[2,3-d]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. The strategic functionalization of this heterocyclic system has led to the development of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and analgesic agents.[1] Among the various derivatives of this scaffold, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine emerges as a particularly valuable building block. The presence of the reactive chlorine atom at the 4-position provides a versatile handle for introducing diverse chemical moieties through various synthetic transformations. This, combined with the lipophilic isopropyl group at the 6-position, offers a unique starting point for the design of novel bioactive molecules with tailored pharmacological profiles.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel compounds. We will delve into the fundamental reactivity of this building block and provide step-by-step methodologies for key synthetic transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Furthermore, we will explore the application of these synthetic strategies in the generation of potent protein kinase inhibitors, highlighting relevant structure-activity relationships.
The Synthetic Keystone: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the C4 carbon, which is activated by the electron-withdrawing pyrimidine ring and the electronegative chlorine atom. This renders the 4-position susceptible to attack by a wide range of nucleophiles, making nucleophilic aromatic substitution (SNA_r) a cornerstone of its chemistry. Additionally, the chloro substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.
Caption: Key synthetic transformations of this compound.
Application Protocol 1: Nucleophilic Aromatic Substitution (SNA_r)
The displacement of the 4-chloro substituent by various nucleophiles is a straightforward and widely employed strategy for the diversification of the thieno[2,3-d]pyrimidine scaffold. This reaction is particularly effective with amine nucleophiles to generate 4-amino-substituted derivatives, which are key pharmacophores in many kinase inhibitors.
Expert Insight: The reactivity of the amine nucleophile is a critical parameter. Electron-rich anilines and aliphatic amines generally react readily. For less reactive anilines, particularly those bearing electron-withdrawing groups, the addition of a catalytic amount of acid can facilitate the reaction by protonating the pyrimidine ring, thereby increasing its electrophilicity.[2] Conversely, for highly nucleophilic aliphatic amines, the reaction can often proceed under neutral or mildly basic conditions. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are commonly used to ensure the solubility of the reactants, while alcoholic solvents can also be effective, sometimes participating in the reaction if not chosen carefully.
Detailed Step-by-Step Protocol: Synthesis of 4-(Arylamino)-6-isopropylthieno[2,3-d]pyrimidines
This protocol describes a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (1.1 equivalents)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (catalytic amount, if necessary)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Add a suitable solvent such as 2-propanol or DMF (approximately 0.1 M concentration of the starting material).
-
If the aniline is weakly nucleophilic, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in DMF, dilute the mixture with water to precipitate the product. If 2-propanol was used, concentrate the solvent under reduced pressure.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(arylamino)-6-isopropylthieno[2,3-d]pyrimidine.
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it is highly applicable to the functionalization of this compound. This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, which is a common strategy in the design of kinase inhibitors to probe the hydrophobic pocket of the ATP binding site.
Expert Insight: The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base. For heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts, the use of electron-rich and sterically bulky phosphine ligands is crucial to facilitate the oxidative addition step. The choice of base is also critical for the transmetalation step, with common choices including potassium carbonate, cesium carbonate, or potassium phosphate. The solvent system typically consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Step-by-Step Protocol: Synthesis of 4-Aryl-6-isopropylthieno[2,3-d]pyrimidines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-isopropylthieno[2,3-d]pyrimidine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-90 | [3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-95 | [4] |
Application Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, offering a complementary approach to classical SNA_r reactions, especially for less reactive amines or when milder reaction conditions are required.[5] This reaction is instrumental in synthesizing a diverse array of 4-amino-substituted thieno[2,3-d]pyrimidines.
Expert Insight: Similar to the Suzuki-Miyaura coupling, the choice of catalyst, ligand, and base is paramount for a successful Buchwald-Hartwig amination. For the coupling of aryl chlorides, second-generation biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often employed in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.
Detailed Step-by-Step Protocol: Synthesis of 4-(Amino)-6-isopropylthieno[2,3-d]pyrimidines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl Acetate
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-(amino)-6-isopropylthieno[2,3-d]pyrimidine.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Application Note: Development of Potent Protein Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. Derivatives of this compound have been extensively explored as inhibitors of various kinases implicated in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Casein Kinase 2 (CK2).[1][7][8]
Structure-Activity Relationship (SAR) Insights:
-
The 4-Position: Substitution at the 4-position with anilino or aryloxy groups is crucial for potent kinase inhibition. The nature of the substituent on the aromatic ring can be fine-tuned to optimize interactions with the hydrophobic pocket of the kinase active site. For example, in a series of VEGFR-2 inhibitors, the introduction of a urea moiety on the 4-anilino substituent led to a significant increase in inhibitory activity.[9]
-
The 6-Position: The isopropyl group at the 6-position contributes to the overall lipophilicity of the molecule, which can influence cell permeability and pharmacokinetic properties. Modifications at this position can be explored to modulate these properties and potentially enhance selectivity.
Example Application: Synthesis of a VEGFR-2 Inhibitor Precursor
The synthesis of 4-(4-aminophenoxy)-6-isopropylthieno[2,3-d]pyrimidine serves as a key step in the development of potent VEGFR-2 inhibitors. This intermediate can be further elaborated, for instance, by reacting the amino group with isocyanates to form urea derivatives.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | CK2 | 0.1 | [8] |
| 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | CK2 | 0.01 | [7] |
| Thieno[2,3-d]pyrimidine derivative 8b | VEGFR-2 | 0.005 | [10] |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 0.021 | [9] |
This compound is a highly versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its reactivity at the 4-position allows for the facile introduction of a wide range of substituents through well-established synthetic methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry to unlock the full potential of this powerful scaffold in the quest for new and effective therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Introduction: The Thienopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The thienopyrimidine scaffold is a fused heterocyclic ring system that is structurally bioisosteric to purines, the fundamental components of DNA and RNA.[1] This structural similarity to adenine, a key component of adenosine triphosphate (ATP), makes the thienopyrimidine core an excellent starting point for the design of ATP-competitive kinase inhibitors.[2][3] Protein kinases, which utilize ATP to phosphorylate substrate proteins, are a major class of drug targets, particularly in oncology.[4] The unique structural characteristics of the thienopyrimidine ring system provide a versatile platform for developing potent and selective anticancer agents.[4]
This application note focuses on 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine , a specific derivative of this promising scaffold. Given the established role of thienopyrimidines as kinase inhibitors, a high-throughput screening (HTS) campaign with this compound is logically directed towards identifying novel modulators of kinase activity.[5][6] For the purpose of this guide, we will focus on a well-characterized and clinically relevant kinase target: Aurora Kinase A .
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[7] Overexpression of Aurora Kinase A is frequently observed in various human cancers and is associated with poor prognosis, making it an attractive target for anticancer drug development.[8][9] Thienopyrimidine derivatives have been successfully identified as potent inhibitors of Aurora kinases, validating the selection of this target for our screening campaign.[5]
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign with this compound against Aurora Kinase A. The protocols and workflows described herein are designed to be robust, self-validating, and grounded in established scientific principles.
High-Throughput Screening Workflow for Aurora Kinase A Inhibitors
The overall workflow for identifying and validating inhibitors of Aurora Kinase A from a compound library containing this compound is a multi-step process designed to efficiently identify true positive hits while eliminating false positives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.co.uk [promega.co.uk]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies Using 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on in vivo studies with 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. It moves beyond a simple recitation of steps to offer a deeper understanding of the scientific rationale behind experimental design, particularly addressing the challenges associated with this class of compounds.
Introduction: The Therapeutic Potential of this compound
This compound is a heterocyclic compound belonging to the thienopyrimidine family.[1] This class of molecules is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[2] Thienopyrimidine derivatives have demonstrated a diverse range of biological activities, including anti-inflammatory, analgesic, and notably, anticancer properties.[1][3][4]
The therapeutic potential of these compounds often stems from their ability to act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] The 4-chloro substituent is a key reactive site, allowing for nucleophilic substitution to generate a library of derivatives with potentially enhanced potency and specificity.[1][6]
However, the transition from promising in vitro data to successful in vivo efficacy is frequently hampered by a critical challenge: poor aqueous solubility. Many thienopyrimidine derivatives are hydrophobic, leading to low bioavailability and complicating the interpretation of preclinical studies.[3][7][8] This guide will therefore place a strong emphasis on strategies to overcome this hurdle.
Core Challenge: Formulation of a Hydrophobic Compound for In Vivo Delivery
The successful in vivo evaluation of this compound is contingent on achieving adequate systemic exposure in the animal model. Its hydrophobic nature necessitates a carefully designed formulation to ensure solubilization and absorption.[7] Direct administration of a poorly soluble compound in an aqueous vehicle will likely result in precipitation, leading to erratic absorption and non-reproducible data.
Several strategies can be employed to formulate hydrophobic compounds for preclinical studies:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (e.g., water or saline) with a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 300/400) can enhance solubility. However, the concentration of the organic co-solvent must be carefully optimized to avoid toxicity in the animal model.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[9] This approach can significantly improve the oral bioavailability of poorly soluble drugs.
-
Nanoparticle Encapsulation: Encapsulating the compound within polymeric nanoparticles can improve solubility, protect it from degradation, and potentially offer targeted delivery.[10] Methods like solvent evaporation are commonly used for this purpose.[10]
The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous), the required dose, and the specific physicochemical properties of the compound.
Experimental Design: A Step-by-Step Guide to a Preclinical Efficacy Study
This section outlines a detailed protocol for a preclinical efficacy study in a tumor xenograft model, a common application for compounds with potential anticancer activity.
Animal Model Selection
The choice of animal model is critical for the clinical relevance of the study. For evaluating a potential EGFR/VEGFR inhibitor, a human tumor xenograft model in immunocompromised mice (e.g., BALB/c nude or NOD-SCID) is appropriate. The selected cell line should express the target receptors. For instance, the A549 (non-small cell lung cancer) or HCT116 (colorectal cancer) cell lines are commonly used and express EGFR.
Formulation Protocol: Co-Solvent System for Intraperitoneal Injection
This protocol provides a starting point for a simple and widely used formulation approach.
Objective: To prepare a 10 mg/mL solution of this compound for intraperitoneal (IP) injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Protocol:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required.
-
Excipient Addition: In a separate sterile tube, prepare the vehicle by mixing PEG 300 and Tween 80. A common ratio is a 1:1 mixture.
-
Intermediate Dilution: Add the DMSO stock solution to the PEG 300/Tween 80 mixture.
-
Final Dilution: Slowly add sterile saline to the organic mixture to reach the final desired concentration of 10 mg/mL. The final vehicle composition should be carefully controlled to minimize toxicity (e.g., 10% DMSO, 40% PEG 300, 5% Tween 80, 45% saline).
-
Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation must be re-optimized, for instance by adjusting the co-solvent ratios or reducing the final concentration.
| Component | Purpose | Typical Final Concentration |
| DMSO | Primary solvent for the compound | 5-10% |
| PEG 300 | Co-solvent and solubility enhancer | 30-50% |
| Tween 80 | Surfactant to improve stability | 2-10% |
| Saline | Aqueous vehicle | q.s. to 100% |
Dosing and Administration
The selection of dose levels should be informed by prior in vitro potency data and any available maximum tolerated dose (MTD) studies. A typical study might include a vehicle control group and two to three dose levels of the test compound.
Protocol:
-
Animal Acclimatization: Allow the animals to acclimate to the facility for at least one week before the start of the study.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 A549 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize the animals into treatment groups.
-
Dosing: Administer the formulated this compound or vehicle control via the chosen route (e.g., IP injection) at a specified frequency (e.g., once daily).
-
Monitoring: Monitor animal body weight and tumor volume throughout the study.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
To correlate drug exposure with efficacy, it is crucial to perform PK and PD studies.
-
Pharmacokinetics: At specified time points after dosing, collect blood samples to determine the plasma concentration of the compound over time. This will provide key parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamics: At the end of the study, collect tumor tissue to assess target engagement. For a kinase inhibitor, this could involve Western blotting to measure the phosphorylation status of the target receptor (e.g., phospho-EGFR) and downstream signaling proteins (e.g., phospho-ERK).
Visualizing the Workflow and Underlying Biology
Experimental Workflow
Caption: Preclinical in vivo efficacy study workflow.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.
Conclusion and Future Directions
This guide provides a foundational approach for conducting in vivo studies with this compound. The critical takeaway is the paramount importance of addressing the compound's hydrophobicity through rational formulation development. The outlined protocols for formulation and a xenograft efficacy study offer a robust starting point. Subsequent studies should aim to further optimize the formulation, explore different routes of administration, and investigate the compound's efficacy in other relevant preclinical models. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be essential for its successful translation towards clinical development.
References
- 1. Buy this compound | 439692-52-1 [smolecule.com]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. worldscientific.com [worldscientific.com]
Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
An Application Note for Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a crucial core in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its structural resemblance to the purine base makes it an attractive bioisostere for designing targeted therapeutics, particularly kinase inhibitors.[2][3] Functionalization of this scaffold is key to modulating its pharmacological profile. This application note provides a detailed, field-proven protocol for the nucleophilic aromatic substitution (SNAr) reaction on 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, a versatile intermediate for creating diverse chemical libraries for drug discovery.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The substitution of the chlorine atom at the C4 position of the thieno[2,3-d]pyrimidine ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This reaction is highly efficient due to the inherent electronic properties of the heterocyclic system.
-
Electrophilic Target: The pyrimidine ring is an electron-deficient system. This deficiency is enhanced by the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent, making the C4 carbon atom highly electrophilic and susceptible to attack by nucleophiles.[5][6]
-
Two-Step Mechanism: The reaction is not a concerted SN2 displacement, which is sterically hindered on an aromatic ring. Instead, it follows a two-step addition-elimination pathway.[7][8]
-
Addition & Meisenheimer Complex Formation: The nucleophile attacks the electrophilic C4 carbon, forming a covalent bond and temporarily breaking the aromaticity of the pyrimidine ring. This creates a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring, stabilizing the intermediate.[4]
-
Elimination & Aromaticity Restoration: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast and irreversible.
-
Scientist's Note (Expertise & Experience): The success of the SNAr reaction on this scaffold is critically dependent on the activation of the ring. Without the electron-withdrawing nature of the fused pyrimidine ring, a simple chlorothiophene would be largely unreactive towards nucleophilic substitution. The positioning of the nitrogen atoms relative to the chloro-substituent is key to stabilizing the Meisenheimer intermediate.
Experimental Protocol: General Procedure
This protocol outlines a robust and versatile method for reacting this compound with a range of nucleophiles (amines, thiols, alkoxides).
Materials & Reagents
-
Substrate: this compound
-
Nucleophile (Nu-H): e.g., primary/secondary amine, aniline, thiol, or alcohol (1.1–1.5 equivalents)
-
Base:
-
For amines: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equivalents)
-
For alcohols/thiols: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2–1.5 equivalents)
-
-
Solvent: Anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a polar protic solvent like ethanol or isopropanol.
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the chosen anhydrous solvent (e.g., DMF, approx. 0.1–0.2 M concentration relative to the substrate).
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
-
Reagent Addition:
-
For Amine Nucleophiles: Add the amine (1.1–1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
For Alcohol/Thiol Nucleophiles: In a separate flask, dissolve the alcohol or thiol (1.2 eq) in anhydrous THF or DMF. Add NaH (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding alkoxide or thiolate. Carefully transfer this solution via cannula to the flask containing the substrate.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C). The optimal temperature depends on the nucleophilicity of the attacking species.
-
Stir the reaction vigorously for 2–24 hours.
-
-
Monitoring for Completion (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize under UV light (254 nm). The reaction is complete upon the disappearance of the starting material spot.
-
-
Workup & Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of 0% to 50% Ethyl Acetate in Hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Data Presentation & Workflow
Table of Exemplary Transformations
The following table summarizes typical reaction conditions for the substitution of the 4-chloro group with various nucleophiles, demonstrating the versatility of the protocol.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 4 | >90% | [9] |
| Benzylamine | DIPEA | EtOH | 80 (Reflux) | 6 | High | [10] |
| L-Phenylalanine | N/A | EtOH | Reflux | 12 | 70-85% | [11] |
| Morpholine | K₂CO₃ | DMF | 90 | 5 | >90% | [9] |
| Thiophenol | NaH | THF | 60 | 3 | High | [12] |
| Sodium Methoxide | NaOMe | MeOH | 65 (Reflux) | 8 | High | [13] |
Experimental Workflow Diagram
The diagram below provides a high-level overview of the entire experimental process, from initial setup to final product characterization.
Caption: General workflow for synthesis via nucleophilic aromatic substitution.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. srinichem.com [srinichem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions with 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Introduction: The Versatility of the Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1][2] This structural analogy has propelled derivatives of thieno[2,3-d]pyrimidine to the forefront of drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2] The strategic functionalization of this core structure is paramount for modulating its pharmacological profile. 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine emerges as a key intermediate in this endeavor, offering a reactive handle at the C4 position for various palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position is susceptible to nucleophilic substitution and is an excellent substrate for cross-coupling, enabling the introduction of a diverse array of substituents.[3]
This technical guide provides detailed application notes and robust protocols for the most pivotal cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols are designed to be a reliable starting point for researchers in organic synthesis and drug development, with an emphasis on the rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high yields.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step sequence, often commencing with a Gewald reaction to construct the thiophene ring.[3][4] This is followed by cyclization to form the pyrimidinone, and subsequent chlorination to yield the desired 4-chloro derivative.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[5] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C4 position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the chloro-pyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 90-98 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-92 |
Yields are typical and may vary depending on the specific boronic acid used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[6] This reaction is particularly valuable for the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives, which are common motifs in kinase inhibitors and other biologically active molecules.
Reaction Principle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-catalyzed cycle. Key steps include oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 2.0 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.1-2.0 eq), and the base (1.5-3.0 eq).
-
Seal the flask and heat the reaction mixture to 80-120 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 110 | 12 | 80-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-90 |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Toluene | 100 | 16 | 82-96 |
Yields are typical and may vary depending on the specific amine used.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7] This reaction is instrumental in synthesizing alkynyl-substituted thieno[2,3-d]pyrimidines, which can serve as versatile intermediates for further transformations or as final products with interesting biological properties.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by a transmetalation step where the copper acetylide (formed from the terminal alkyne and the copper co-catalyst) transfers the alkynyl group to the palladium center. Reductive elimination then yields the final product.[8]
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, 2.0 - 4.0 equivalents)
-
Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 6 | 80-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 60 | 4 | 85-98 |
Yields are typical and may vary depending on the specific alkyne used.
Heck Reaction: Vinylation of the Thienopyrimidine Core
The Heck reaction provides a method for the coupling of unsaturated halides with alkenes, leading to the formation of substituted alkenes.[9] For this compound, this reaction enables the introduction of vinyl groups at the C4 position, which can be further functionalized or used to modulate the electronic properties of the molecule.
Reaction Principle
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[10]
Visualizing the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene, 1.2 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene (1.2-2.0 eq).
-
Seal the tube and heat the reaction mixture to 80-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | 60-80 |
| Pd₂(dba)₃ | P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 100 | 18 | 70-85 |
Yields are typical and can be highly dependent on the alkene coupling partner.
Troubleshooting and Key Considerations
-
Low Yields: In case of low yields, consider screening different ligands, bases, and solvents. The electronic and steric nature of the coupling partners can significantly influence the reaction outcome. For Suzuki couplings, ensure the quality of the boronic acid, as they can dehydrate to form boroxines. For Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand is often crucial.
-
Side Reactions: Homocoupling of boronic acids in Suzuki reactions or the Glaser coupling of terminal alkynes in Sonogashira reactions can be competing side reactions. Careful control of reaction conditions, such as temperature and catalyst loading, can minimize these. In Heck reactions, isomerization of the double bond in the product can occur.
-
Catalyst Deactivation: The palladium catalyst can sometimes deactivate, especially at high temperatures. Using robust ligands and ensuring an inert atmosphere can help mitigate this.
-
Regioselectivity: While the C4-chloro position in this compound is the primary site of reaction, the presence of other reactive sites in more complex substrates would require careful consideration of the reaction conditions to achieve the desired regioselectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized thieno[2,3-d]pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the introduction of diverse chemical functionalities at the C4 position. The provided protocols, along with the mechanistic insights and troubleshooting tips, are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development programs.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 439692-52-1 [smolecule.com]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Illuminating Cellular Pathways: A Guide to the Development and Application of Fluorescent Probes from 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure for Biological Inquiry
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Structurally analogous to purines, this moiety serves as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1] A significant body of research highlights the efficacy of thieno[2,3-d]pyrimidine derivatives as inhibitors of various protein kinases, such as VEGFR-2, EGFR, and FLT3, which are critical targets in oncology.[2][3]
Beyond its therapeutic potential, the thieno[2,3-d]pyrimidine scaffold possesses intriguing photophysical properties. Recent studies have demonstrated that certain derivatives exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state, making them promising candidates for the development of novel fluorescent probes.[4] This unique combination of biological activity and potential for fluorescence provides a compelling rationale for the development of targeted fluorescent probes for cellular imaging and diagnostics.
This guide provides a comprehensive overview of the design, synthesis, and application of a novel fluorescent probe derived from 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. We will detail the synthetic protocol, photophysical characterization, and a step-by-step guide for its application in live-cell imaging, offering researchers a powerful tool to visualize and interrogate specific cellular processes.
PART 1: Design and Synthesis of a Targeted Fluorescent Probe
The strategic design of our fluorescent probe, herein designated TP-Probe 1 , leverages the inherent biological targeting capabilities of the thieno[2,3-d]pyrimidine core and the reactive nature of the chloro-substituent at the 4-position. The chlorine atom is susceptible to nucleophilic aromatic substitution, providing a convenient handle for the conjugation of a fluorophore.
For this protocol, we have selected 4-(aminomethyl)aniline as a commercially available, fluorescent amine. The aniline moiety provides the necessary nucleophile for substitution, while the overall structure contributes to the photophysical properties of the final probe. The isopropyl group at the 6-position of the core enhances lipophilicity, which can aid in cell membrane permeability.
Synthetic Scheme
The synthesis of TP-Probe 1 is achieved through a nucleophilic aromatic substitution reaction.
Caption: Synthetic route to TP-Probe 1.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the amination of chloro-heterocycles.[5]
Materials:
-
This compound (1.0 eq)
-
4-(aminomethyl)aniline (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous 2-Propanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous 2-propanol. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add 4-(aminomethyl)aniline (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (2.0 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 18 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield TP-Probe 1 as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
PART 2: Photophysical Characterization
A thorough understanding of the photophysical properties of a new fluorescent probe is essential for its effective application.
Characterization Protocol
Materials:
-
TP-Probe 1
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of TP-Probe 1 in DMSO. From this stock, prepare a series of dilutions in the desired solvent for analysis.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of TP-Probe 1 to determine the wavelength of maximum absorption (λ_abs).
-
Emission Spectroscopy: Excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission and absorption maxima (λ_em - λ_abs).
Expected Photophysical Properties
The introduction of the amino-aryl moiety is expected to induce fluorescent properties in the thieno[2,3-d]pyrimidine core. Based on data from similar amino-substituted heterocyclic fluorophores, the expected photophysical properties of TP-Probe 1 are summarized below.[6]
| Property | Expected Value |
| λ_abs (nm) | ~350 - 390 |
| λ_em (nm) | ~450 - 500 |
| Stokes Shift (nm) | ~100 - 110 |
| Quantum Yield (Φ) | 0.1 - 0.4 |
PART 3: Application in Live-Cell Imaging
The inherent kinase-inhibitory potential of the thieno[2,3-d]pyrimidine scaffold suggests that TP-Probe 1 may accumulate in cellular compartments or interact with signaling pathways where these kinases are active. This protocol outlines its use for general intracellular imaging.
Experimental Workflow
Caption: Workflow for live-cell imaging with TP-Probe 1.
Step-by-Step Live-Cell Imaging Protocol
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS)
-
TP-Probe 1 stock solution (1 mM in DMSO)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
One day before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of TP-Probe 1 by diluting the DMSO stock solution in pre-warmed complete medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and replace it with the medium containing TP-Probe 1 .
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
After incubation, gently remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
After the final wash, add fresh pre-warmed complete medium to the cells.
-
-
Imaging:
-
Immediately transfer the imaging dish to the stage of a confocal microscope equipped with a 37°C environmental chamber.
-
Excite the cells using a laser line appropriate for the absorption maximum of TP-Probe 1 (e.g., 405 nm).
-
Collect the emission signal using a filter set that captures the expected emission range (e.g., 450-550 nm).
-
Acquire images, adjusting laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization of TP-Probe 1 .
-
Co-staining with organelle-specific markers (e.g., MitoTracker, LysoTracker) can be performed to precisely identify the probe's localization.
-
Conclusion and Future Perspectives
This guide provides a foundational framework for the synthesis and application of a novel fluorescent probe, TP-Probe 1 , derived from the versatile this compound scaffold. The described protocols are designed to be accessible and adaptable for researchers in cell biology and drug development.
The true power of this platform lies in its modularity. The synthetic strategy can be readily adapted to incorporate a wide variety of fluorophores, including those with different spectral properties (e.g., red-shifted emission for deeper tissue imaging) or those with specific functionalities for targeted labeling. Furthermore, by leveraging the known kinase-inhibitory profile of the thieno[2,3-d]pyrimidine core, future iterations of these probes could be designed to specifically report on the activity of key signaling pathways, providing invaluable insights into cellular function and disease progression.
References
- 1. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
Application Notes and Protocols for 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine in Cancer Research
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery.[1][2] Structurally, it acts as a bioisostere of purine, allowing molecules derived from this scaffold to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[3][4][5][6][7][8]
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a key intermediate and a foundational structure for the synthesis of more complex and potent anticancer agents.[1] Its chemical structure is characterized by a thiophene ring fused to a pyrimidine ring, with a reactive chlorine atom at the 4-position and an isopropyl group at the 6-position. The chlorine atom serves as a versatile chemical handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate the compound's biological activity and target specificity.[1] This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for utilizing this compound in cancer research, focusing on its role as a scaffold for the development of novel kinase inhibitors.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit several key protein kinases implicated in tumor growth, proliferation, and angiogenesis. The versatility of the 4-chloro position allows for the strategic design of inhibitors targeting specific kinases.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Several studies have reported the development of thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors.[7][8] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling, leading to a reduction in tumor angiogenesis.
References
- 1. Buy this compound | 439692-52-1 [smolecule.com]
- 2. scielo.br [scielo.br]
- 3. tandfonline.com [tandfonline.com]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis and optimization of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. This molecule is a crucial heterocyclic scaffold, widely utilized as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors for oncology research.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields for robust and scalable production.
Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent, high-quality results.
Overview of the Synthetic Pathway
The most prevalent and reliable method for synthesizing this compound involves a multi-step sequence.[3] The general strategy is to first construct the substituted thieno[2,3-d]pyrimidin-4(3H)-one core and then perform a chlorination of the 4-position.
The typical synthetic route is visualized below:
Caption: A common three-step synthetic workflow.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the most critical step impacting the overall yield?
A1: While every step is important, the final chlorination (Step 3) is often the most challenging and yield-defining. The precursor, 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one, can be sensitive, and the reaction conditions must be strictly controlled to prevent decomposition and byproduct formation. Incomplete conversion or difficult purification at this stage can significantly lower the overall yield.
Q2: Are there alternatives to the Gewald reaction for the thiophene synthesis (Step 1)?
A2: Yes, other methods exist, but the Gewald three-component reaction is widely employed due to its versatility and efficiency in creating substituted 2-aminothiophenes from readily available starting materials.[4] Alternative routes might involve multi-step syntheses starting from pre-functionalized thiophenes, which can be more costly and time-consuming.
Q3: Why is formamide used for the pyrimidine ring closure (Step 2)?
A3: Condensation with formamide at high temperatures is a classic and effective method for forming the unsubstituted pyrimidin-4-one ring from a 2-aminothiophene-3-carbonitrile or carboxamide intermediate.[4] Formamide serves as both the solvent and the source of the N=CH-OH synthon required for cyclization.
Q4: Can other chlorinating agents be used instead of phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting cyclic amides (lactams) like pyrimidinones into their corresponding chloro-derivatives.[5] While other reagents like thionyl chloride (SOCl₂) can chlorinate alcohols, POCl₃ is generally preferred for nitrogen heterocycles.[5] Using a mixture of POCl₃ and PCl₅ can sometimes enhance reactivity for particularly stubborn substrates.[6]
Q5: What is the purpose of adding a tertiary amine (e.g., N,N-dimethylaniline, DIPEA) during the chlorination step?
A5: A tertiary amine is often added as an acid scavenger and catalyst. The reaction of POCl₃ with the pyrimidinone releases HCl. The amine neutralizes this acid, preventing potential acid-catalyzed side reactions or degradation of the product. Furthermore, it can facilitate the reaction by activating the POCl₃ reagent.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis.
Problem 1: Low Yield or No Reaction in the Final Chlorination Step
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Moisture | POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and inhibit the reaction. Solution: Ensure the 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one precursor is rigorously dried under vacuum. Use freshly distilled POCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Reagent or Temperature | The conversion of the pyrimidinone to the chloro-pyrimidine is often an equilibrium-driven process that requires heat. Solution: Use a significant excess of POCl₃ (typically 5-10 equivalents or even as the solvent). Ensure the reaction is heated to a sufficient reflux temperature (typically around 110 °C).[7] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. |
| Poor Solubility of Starting Material | The pyrimidinone precursor may have poor solubility in pure POCl₃, leading to a slow or incomplete reaction. Solution: Consider adding a co-solvent like anhydrous toluene or acetonitrile to improve solubility. The addition of a catalytic amount of DMF can also be beneficial, as it forms the Vilsmeier reagent in situ, which can be a more potent chlorinating agent.[8] |
| Reversion to Starting Material during Work-up | The chloro-pyrimidine product is electrophilic and can be hydrolyzed back to the pyrimidinone upon contact with water, especially under non-neutral pH. This is a common issue observed when quenching the reaction.[5] Solution: After the reaction is complete, remove the excess POCl₃ under reduced pressure. Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Immediately basify the aqueous solution with a base like sodium bicarbonate or aqueous ammonia to neutralize the acidic environment and then extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate). |
Problem 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Temperature Too High | While heat is necessary, excessive temperatures can lead to decomposition of the sensitive heterocyclic system, resulting in polymerization or charring. Solution: Maintain a controlled reflux. Do not exceed the boiling point of POCl₃ (approx. 107 °C) unless using a high-boiling co-solvent. Use an oil bath with a temperature controller for precise heating. |
| Presence of Impurities in Starting Material | Impurities from the previous steps can degrade under the harsh chlorinating conditions. Solution: Ensure the 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one intermediate is purified to a high degree (>98%) before proceeding. Recrystallization or column chromatography may be necessary. |
Problem 3: Reaction Stalls / Does Not Go to Completion
Caption: Decision tree for a stalled chlorination reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one (Precursor F)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-3-cyano-4-isopropylthiophene (1.0 eq) with formamide (20 eq).
-
Heating: Heat the mixture to 160-180 °C using an oil bath.
-
Reaction Monitoring: Maintain heating for 4-6 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into water and stir for 30 minutes.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove residual formamide.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield the desired pyrimidinone as a solid.[9][10]
Protocol 2: Synthesis of this compound (Product H)
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dried 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask. If desired, add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) or a stoichiometric amount of N,N-Diisopropylethylamine (DIPEA, 1.2 eq).
-
Heating: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.
-
Solvent Removal: Once the starting material is consumed, cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure using a setup that traps the corrosive vapors.
-
Work-up: Very slowly and carefully, add the cooled reaction residue to a beaker of crushed ice with vigorous stirring. The product may precipitate.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloro product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 439692-52-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one | C9H10N2OS | CID 2759515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.
I. Common Purification Challenges at a Glance
Purification of this compound can be complicated by the presence of structurally similar impurities and the compound's inherent reactivity. Below is a summary of the most frequently encountered issues.
| Challenge ID | Issue | Primary Cause(s) | Recommended First-Line Action |
| P-01 | Co-elution with starting material in chromatography | Incomplete chlorination of 6-isopropylthieno[2,3-d]pyrimidin-4-one. | Optimize chromatographic conditions (gradient, solvent system). |
| P-02 | Product degradation during purification | Hydrolysis of the 4-chloro group back to the hydroxyl group. | Use aprotic solvents and avoid basic conditions. |
| P-03 | Poor peak shape (tailing) in HPLC analysis | Interaction of the basic pyrimidine ring with acidic silanol groups on the stationary phase. | Add a mobile phase modifier like formic or trifluoroacetic acid. |
| P-04 | Difficulty in crystallization | High solubility in common organic solvents; presence of oily impurities. | Employ a multi-solvent system for recrystallization (e.g., solvent/anti-solvent). |
| P-05 | Presence of colored impurities | Formation of polymeric or degradation byproducts. | Activated charcoal treatment during recrystallization. |
II. Troubleshooting Guides & FAQs
This section provides detailed answers to specific questions you may have during your purification workflow.
A. Chromatographic Purification
Question 1: I am having trouble separating my product from a slightly more polar impurity using column chromatography. What should I do?
This is a common issue, often arising from the presence of the starting material, 6-isopropylthieno[2,3-d]pyrimidin-4-one, due to incomplete chlorination.
Causality: The starting material has a hydroxyl group, making it more polar than the chlorinated product. However, the overall structural similarity can lead to overlapping Rf values in standard solvent systems.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Fine-Tuning Polarity: If separation is poor, try gradually decreasing the polarity of the eluent. For instance, if you are using 30% ethyl acetate in hexanes, try reducing it to 20% or 15%. This will increase the retention time of both compounds but may improve the separation.
-
Alternative Solvents: Consider using dichloromethane as the polar component, as it can offer different selectivity compared to ethyl acetate.
-
-
Gradient Elution:
-
If a single solvent system (isocratic elution) is ineffective, a gradient elution is highly recommended. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will help to first elute your less polar product, followed by the more polar impurity.
-
-
Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.[1]
-
Dissolve your crude product in a minimal amount of the elution solvent or a more volatile solvent (like dichloromethane), and load it onto the column in a concentrated band.[1][2] Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[2]
-
Question 2: My product peaks are tailing during HPLC analysis. How can I improve the peak shape?
Peak tailing is often observed for basic compounds like pyrimidines on standard silica-based C18 columns.
Causality: The lone pairs on the nitrogen atoms of the pyrimidine ring can interact with free silanol groups on the silica stationary phase. These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase Additives:
-
The most effective solution is to add a small amount of an acidic modifier to the mobile phase. This protonates the basic nitrogens on your compound and suppresses the interaction with the silanol groups.
-
Recommended Additives:
-
0.1% Formic Acid (FA)
-
0.1% Trifluoroacetic Acid (TFA)
-
-
Prepare both your aqueous and organic mobile phases with the same concentration of the additive.
-
-
Alternative Stationary Phases:
-
If additives do not resolve the issue, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.[3]
-
B. Recrystallization and Product Stability
Question 1: My product oils out or does not crystallize from a single solvent. What is the best approach for recrystallization?
This is a common challenge when impurities are present that inhibit crystal lattice formation.
Causality: The presence of even small amounts of impurities can disrupt the ordered arrangement of molecules required for crystallization. Additionally, the compound may be too soluble in many common solvents for effective single-solvent recrystallization.
Troubleshooting Steps:
-
Solvent/Anti-Solvent Method:
-
Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature.
-
Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes, heptane, or petroleum ether) until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Activated Charcoal Treatment:
-
If your crude product has a noticeable color, this may be due to high molecular weight, colored impurities.
-
Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and briefly heat the mixture.
-
Filter the hot solution through a pad of celite to remove the charcoal, and then proceed with the crystallization.[3]
-
Question 2: I am concerned about the stability of the 4-chloro group during work-up and purification. What precautions should I take?
The 4-chloro position on the thieno[2,3-d]pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis.[4]
Causality: The electron-withdrawing pyrimidine ring activates the C4 position towards nucleophilic attack. Water, especially under basic or strongly acidic conditions, can act as a nucleophile, leading to the formation of 6-isopropylthieno[2,3-d]pyrimidin-4-one.
Precautions:
-
Aqueous Work-up:
-
When performing an aqueous work-up, ensure the solution is neutral or slightly acidic. Avoid washing with basic solutions like sodium bicarbonate or carbonate if possible, or perform these washes quickly at low temperatures.
-
Promptly extract the product into an organic solvent after the aqueous wash.
-
-
Solvent Choice:
-
For chromatography and recrystallization, use aprotic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Avoid using nucleophilic solvents like methanol or ethanol, especially at elevated temperatures for extended periods.
-
-
Storage:
-
Store the purified product in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
III. Recommended Purification Protocols
A. Protocol for Flash Column Chromatography
Objective: To purify crude this compound from the less polar impurities and the more polar starting material, 6-isopropylthieno[2,3-d]pyrimidin-4-one.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexanes or Heptane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is 15-20% Ethyl Acetate in Hexanes. The product should have an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 15% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[1]
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[2]
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
B. Protocol for Recrystallization
Objective: To obtain highly pure, crystalline this compound.
Materials:
-
Partially purified this compound
-
Dichloromethane
-
Hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Place the material to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to dissolve the solid completely with gentle warming.
-
Slowly add hexanes dropwise while swirling the flask until a persistent cloudiness is observed.
-
Gently warm the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
IV. Purity Assessment
Confirm the purity and identity of your final product using the following analytical techniques.
| Technique | Expected Results for this compound |
| 1H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), a singlet for the thiophene proton, and a singlet for the pyrimidine proton. |
| 13C NMR | Resonances for the isopropyl carbons, the aromatic carbons of the thieno[2,3-d]pyrimidine core. |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z ≈ 212 and 214 in a ~3:1 ratio, characteristic of a compound with one chlorine atom. |
| HPLC | A single, sharp peak with a purity of >98% by area percentage. |
| Melting Point | A sharp melting point range. |
V. References
-
ChemicalBook. (n.d.). 4-chloro-6-isopropyl-thieno[2,3-d]pyrimidine. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
-
HU Berlin - Physik. (n.d.). Supporting Information 1. Retrieved January 2, 2026, from --INVALID-LINK--
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST WebBook. Retrieved January 2, 2026, from --INVALID-LINK--
-
Smolecule. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 2, 2026, from --INVALID-LINK--
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. --INVALID-LINK--
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved January 2, 2026, from --INVALID-LINK--
-
Luo, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(9), 1173–1178. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Chloro-6-isopropyl-thieno[2,3-d]pyrimidine. Retrieved January 2, 2026, from --INVALID-LINK--
References
Technical Support Center: Improving the Solubility of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility in biological assays. This guide provides a series of troubleshooting strategies and frequently asked questions to help you achieve the desired concentrations for your in vitro and in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family.[1] Compounds in this class are of interest in medicinal chemistry due to their diverse biological activities, including potential as anti-inflammatory and analgesic agents, as well as nonsteroidal estrogen receptor ligands.[1] Its molecular formula is C₉H₉ClN₂S, with a molecular weight of approximately 212.7 g/mol .[1]
The core structure is largely hydrophobic, leading to poor aqueous solubility. This is a significant hurdle in experimental biology as compounds must be dissolved in aqueous buffer systems to assess their biological activity accurately. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What are the predicted physicochemical properties of this compound?
A2: While experimental data for this specific molecule is limited in the public domain, we can infer properties from its structure and related compounds.
| Property | Predicted Value/Range | Implication for Solubility |
| LogP | High (hydrophobic) | Low intrinsic aqueous solubility. |
| pKa | Weakly basic | Solubility may be enhanced at lower pH. |
| Melting Point | Likely high | High crystal lattice energy can contribute to poor solubility. |
Note: These are estimations. Experimental determination is highly recommended.
Q3: What are the first-line solvents I should try for making a stock solution?
A3: For creating a high-concentration stock solution, start with polar aprotic solvents.
-
Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial solubilization of hydrophobic compounds for in vitro screening.
-
Dimethylformamide (DMF) is another option, though often more toxic to cells than DMSO.
Important: Always prepare a high-concentration stock in a 100% organic solvent first, which can then be serially diluted into your aqueous assay buffer. This minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced artifacts.
II. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If you are encountering precipitation or cannot reach your target concentration in your final assay medium, follow this systematic guide.
Step 1: Optimizing Co-Solvent Systems
The simplest method to improve solubility in aqueous buffers is the use of a water-miscible organic co-solvent.[4][5]
Why It Works
Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[5][6]
Experimental Protocol
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Determine Maximum Tolerated Co-Solvent Concentration: Before testing your compound, determine the highest percentage of your chosen co-solvent (e.g., DMSO, ethanol) that your biological system (e.g., cells, enzymes) can tolerate without affecting its viability or activity. This is typically between 0.1% and 1%.
-
Serial Dilution: Perform serial dilutions of your stock solution directly into the final assay buffer. Ensure rapid mixing to avoid localized high concentrations that can cause precipitation.
-
Observation: Visually inspect for any signs of precipitation (cloudiness, particles) immediately after dilution and after incubation at the experimental temperature.
Troubleshooting Co-Solvents
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Target concentration exceeds solubility in the final co-solvent percentage. | 1. Lower the final target concentration. 2. Increase the percentage of co-solvent if tolerated by the assay. 3. Try a different co-solvent (e.g., ethanol, PEG 400).[7] |
| Compound "crashing out" over time | The solution is supersaturated and thermodynamically unstable. | 1. Lower the working concentration. 2. Consider the addition of a precipitation inhibitor (see advanced strategies). |
Step 2: pH Modification
For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[8]
Why It Works
Based on the Henderson-Hasselbalch equation, the solubility of a weakly basic compound increases as the pH of the solution becomes more acidic than its pKa.[9][10] In an acidic environment, the molecule becomes protonated (charged), and the ionized form is generally much more water-soluble than the neutral form.[8]
Workflow for pH Adjustment
Caption: Decision workflow for using pH modification.
Experimental Protocol
-
Buffer Preparation: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 7.4, 6.8, 6.0).
-
Solubility Testing: Add a small, known amount of the solid compound to a fixed volume of each buffer. Alternatively, dilute your DMSO stock into each buffer.
-
Equilibration & Measurement: Shake the samples at a constant temperature until equilibrium is reached (typically several hours). Centrifuge to pellet any undissolved solid and measure the concentration of the compound in the supernatant, for example, by UV-Vis spectroscopy or HPLC.
Caution: Ensure that the altered pH does not affect your biological target or assay components.
Step 3: Utilizing Solubilizing Excipients
When simple co-solvents and pH adjustments are insufficient, incorporating solubilizing excipients can be highly effective. The most common classes are cyclodextrins and surfactants.
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11]
They form inclusion complexes by encapsulating the hydrophobic drug molecule within their central cavity, effectively shielding it from the aqueous environment and increasing its apparent water solubility.[11][12][13]
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Natural, but with limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified, with greatly enhanced aqueous solubility and low toxicity. The most commonly used for biological assays.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative, often used in parenteral formulations for its high solubilizing capacity. |
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a range of stock concentrations (e.g., 1%, 2%, 5% w/v).
-
Add Compound: Add your compound (either from a small volume of DMSO stock or as a solid) to the cyclodextrin-containing buffer.
-
Complex Formation: Mix thoroughly. Gentle heating or sonication can sometimes accelerate the formation of the inclusion complex.
-
Assess Solubility: Determine the concentration of the solubilized compound as described previously.
B. Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can solubilize hydrophobic compounds.[14]
The hydrophobic core of the micelle provides a favorable environment for this compound, effectively sequestering it from the water and creating a stable, dispersed system.[15][16][17]
Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[18]
| Surfactant | Common Use |
| Tween® 80 (Polysorbate 80) | Widely used in pharmaceutical formulations.[4][16] |
| Cremophor® EL | A polyoxyethylated castor oil derivative, effective but with known biological effects.[18] |
| Solutol® HS 15 | A newer surfactant with good solubilization and safety profiles.[4] |
-
Prepare Surfactant Solution: Prepare solutions of the surfactant in your assay buffer at concentrations above its known CMC.
-
Incorporate Compound: Add the compound to the surfactant solution and mix well.
-
Equilibrate: Allow time for micellar encapsulation to occur.
-
Determine Solubility: Measure the concentration of the solubilized compound.
Critical Consideration: Surfactants can interfere with certain biological assays (e.g., by denaturing proteins or disrupting cell membranes). Always run a "surfactant-only" control to check for interference.
Step 4: Advanced Formulation Strategies
For particularly challenging cases, especially for in vivo studies, more advanced formulation approaches may be necessary.
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[19] This prevents the formation of a stable crystal lattice, thereby increasing the compound's dissolution rate and apparent solubility.
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[20][21] Upon gentle agitation in an aqueous medium, they form a fine oil-in-water emulsion, which can enhance oral absorption.
-
Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can significantly increase the dissolution rate according to the Noyes-Whitney equation.[4][7] Techniques include nanosuspension preparation via milling or high-pressure homogenization.[21]
These advanced methods typically require specialized equipment and formulation expertise.
Summary of Solubilization Strategies
Caption: Tiered approach to solubility enhancement.
III. References
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from: --INVALID-LINK--
-
Gavan, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: --INVALID-LINK--
-
Todkar, S., et al. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available from: --INVALID-LINK--
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: --INVALID-LINK--
-
(n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Available from: --INVALID-LINK--
-
Smolecule. (n.d.). This compound. Available from: --INVALID-LINK--
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: --INVALID-LINK--
-
Rai, R., & Khadka, P. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF. Available from: --INVALID-LINK--
-
Al-Bayati, M., & Al-Khedairy, E. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: --INVALID-LINK--
-
(2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Available from: --INVALID-LINK--
-
(2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Available from: --INVALID-LINK--
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: --INVALID-LINK--
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: --INVALID-LINK--
-
Streltsov, M., et al. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. Available from: --INVALID-LINK--
-
(2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available from: --INVALID-LINK--
-
(n.d.). 81136-42-7(4-CHLORO-6-ETHYLTHIENO[2,3-D]PYRIMIDINE) Product Description. Available from: --INVALID-LINK--
-
MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Available from: --INVALID-LINK--
-
NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available from: --INVALID-LINK--
-
Liu, C., et al. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. Available from: --INVALID-LINK--
-
Verma, M. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available from: --INVALID-LINK--
-
JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. Available from: --INVALID-LINK--
-
NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: --INVALID-LINK--
-
PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: --INVALID-LINK--
-
(n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Available from: --INVALID-LINK--
-
lookchem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: --INVALID-LINK--
-
(n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available from: --INVALID-LINK--
-
ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Available from: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-chloro-6-ethylthieno[2,3-d]pyrimidine. Available from: --INVALID-LINK--
-
2a biotech. (n.d.). Products. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Available from: --INVALID-LINK--
-
ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available from: --INVALID-LINK--
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available from: --INVALID-LINK--
-
PubMed. (n.d.). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Available from: --INVALID-LINK--
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available from: --INVALID-LINK--
-
(2025, August 7). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: --INVALID-LINK--
References
- 1. Buy this compound | 439692-52-1 [smolecule.com]
- 2. 81136-42-7 CAS MSDS (4-CHLORO-6-ETHYLTHIENO[2,3-D]PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 16. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. jocpr.com [jocpr.com]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center dedicated to the optimization of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile scaffold. The thieno[2,3-d]pyrimidine core is a privileged structure in kinase inhibitor design, acting as a bioisostere of the purine nucleobase, which allows it to compete for the ATP-binding site of numerous kinases.[1][2][3] The inherent challenge and the primary focus of this guide, however, is not just achieving potency but engineering superior selectivity to minimize off-target effects and potential toxicity.[4]
This document moves beyond simple protocols to provide the underlying rationale for experimental choices, empowering you to troubleshoot effectively and rationally design next-generation inhibitors with enhanced selectivity profiles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of this compound derivatives.
Q1: What makes the thieno[2,3-d]pyrimidine scaffold a promising starting point for kinase inhibitors?
The thieno[2,3-d]pyrimidine scaffold is considered a "hinge-binding" motif, structurally mimicking the adenine ring of ATP. This allows it to form key hydrogen bonds with the kinase hinge region, a critical anchoring interaction for ATP-competitive inhibitors. Its fused ring system provides a rigid and planar core that can be readily functionalized at several positions to explore the different sub-pockets of the ATP-binding site, making it an excellent starting point for developing potent and selective inhibitors for various kinase targets, including EGFR, VEGFR-2, and protein kinase C (PKC).[2][5][6][7][8]
Q2: Why is the 4-chloro group a critical functional handle for enhancing selectivity?
The chlorine atom at the C4 position is an excellent leaving group, making this position highly reactive and ideal for nucleophilic aromatic substitution (SNAr) reactions.[9] This allows for the straightforward introduction of a wide variety of side chains, typically amines or thiols.[9] Structurally, the C4 position often points towards the solvent-exposed region of the ATP-binding site. By introducing carefully selected substituents here, one can exploit differences in the amino acid residues and topology of this region across different kinases to achieve selectivity.[5][10]
Q3: Beyond the C4 position, what other structural features of the scaffold can be modified to improve selectivity?
While C4 is the primary modification point, other positions offer opportunities for optimization:
-
The 6-isopropyl group: This group typically sits in a lipophilic pocket. While less frequently modified, altering its size or properties can influence the compound's orientation in the binding site and fine-tune selectivity.[5]
-
The 2-position: The thiophene ring's C2 position can also be substituted. Modifications here can influence electronic properties and create additional interactions with the target kinase.
-
Bioisosteric Replacements: A more advanced strategy involves replacing parts of the core scaffold itself.[11] For example, strategic replacement of a carbon with nitrogen in a substituent ring or altering linker atoms can change the molecule's properties just enough to disfavor binding to off-targets while maintaining or improving affinity for the primary target.[12][13]
Q4: What is "Kinome Selectivity" and how is it quantified?
Kinome selectivity refers to the activity profile of an inhibitor across a broad range of kinases (the "kinome"). It is a crucial measure of an inhibitor's specificity.[14] Selectivity is often quantified using metrics like the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity. Another common method is to determine the IC50 or Kd values against a panel of kinases and analyze the differential potency.[14][15]
Troubleshooting Guide: Synthesis and Selectivity Issues
This guide provides solutions to common problems encountered during the synthesis and evaluation of this compound derivatives.
| Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Low yield in C4 nucleophilic substitution | 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base.[16] 2. Poor Nucleophile Reactivity: The chosen amine or thiol is not sufficiently nucleophilic. 3. Degradation of Starting Material: The 4-chloro intermediate may be unstable under prolonged heating or strongly basic/acidic conditions.[16] | 1. Systematic Optimization: Screen different solvents (e.g., DMF, DMSO, NMP), bases (e.g., K2CO3, DIPEA), and temperatures (from room temp to 120°C). Microwave synthesis can often improve yields and reduce reaction times. 2. Activate the Nucleophile: For weak nucleophiles, consider using a stronger base or catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination for less reactive amines). 3. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. Aim for the shortest reaction time that provides maximum conversion to minimize degradation. |
| Poor Selectivity Against Closely Related Kinases | 1. Targeting Conserved Residues: The inhibitor primarily interacts with amino acids that are identical across a kinase family. 2. Insufficient Exploitation of Sub-pockets: The C4-substituent is too small or lacks features to engage unique, non-conserved regions of the ATP-binding site. | 1. Structure-Guided Design: If a crystal structure of the target kinase is available, design C4-substituents that can form interactions (H-bonds, van der Waals, ionic) with non-conserved residues.[17] 2. Explore Chemical Space: Synthesize a small library of analogs with diverse C4-substituents. Vary size, flexibility, and electronic properties. Introduce groups that can probe deeper pockets or interact with residues at the entrance of the binding site.[18] |
| Compound is Potent but not Selective (Promiscuous Inhibitor) | 1. Excessive Lipophilicity: Highly lipophilic compounds can exhibit non-specific binding. 2. Unfavorable Physicochemical Properties: The molecule may be a general "frequent hitter" due to aggregation or other non-ideal properties. | 1. Introduce Polar Moieties: Add polar groups (e.g., hydroxyl, amide, small ethers) to the C4-substituent to reduce overall lipophilicity (LogP). 2. Employ Bioisosteric Replacements: Replace lipophilic aromatic rings with more polar heterocycles (e.g., phenyl to pyridine).[11][13] This can often maintain potency while improving selectivity and solubility. |
| Inconsistent Results in Cellular Assays | 1. Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target. 2. Metabolic Instability: The compound is rapidly metabolized by cellular enzymes. 3. Compound Degradation: The compound is unstable in the assay medium. | 1. Assess Physicochemical Properties: Ensure the compound adheres to general guidelines for cell permeability (e.g., Lipinski's Rule of Five). If permeability is low, reduce polar surface area or the number of H-bond donors. 2. Enhance Metabolic Stability: Introduce blocking groups (e.g., fluorine) at metabolically liable positions on the C4-substituent.[19] Perform microsomal stability assays to identify and address metabolic weak spots. 3. Check Chemical Stability: Incubate the compound in cell culture media for the duration of the experiment and analyze its integrity via LC-MS. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a typical reaction to displace the 4-chloro group with an amine, a crucial step in building a library of derivatives for selectivity screening.
Objective: To synthesize a 4-amino-6-isopropylthieno[2,3-d]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., 4-morpholinoaniline) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Microwave reaction vials
-
TLC plates (silica gel 60 F254)
-
LC-MS system for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
To a 10 mL microwave vial, add this compound (e.g., 100 mg, 0.47 mmol).
-
Add the desired amine (1.2 eq, 0.56 mmol) and dissolve the solids in anhydrous NMP (3 mL).
-
Add DIPEA (3.0 eq, 1.41 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 60 minutes.
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (eluent: e.g., 50% ethyl acetate in hexanes) to check for the consumption of the starting material. Confirm product formation and mass using LC-MS.
-
Work-up: Pour the reaction mixture into water (30 mL). A precipitate should form.
-
Collect the solid by vacuum filtration and wash with water.
-
Purification: Dry the crude solid and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and HRMS.
Protocol 2: In Vitro Kinase Selectivity Profiling using a Competition Binding Assay
This protocol outlines a general method for assessing the selectivity of a test compound against a panel of kinases. Commercial services often perform these assays in a high-throughput format.[20]
Objective: To determine the dissociation constant (Kd) of a test compound for a panel of kinases to assess its selectivity profile.
Principle: This assay measures the ability of a test compound to displace a known, immobilized ligand that binds to the ATP site of a wide range of kinases. The amount of kinase bound to the solid support is quantified, and a lower signal indicates stronger displacement by the test compound.
Procedure:
-
Compound Preparation: Prepare a stock solution of the purified test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in an appropriate assay buffer to generate a dose-response curve (e.g., 11 points, 3-fold serial dilutions starting from 30 µM).
-
Assay Plate Preparation: Use multi-well plates where each well is coated with the immobilized ligand.
-
Kinase Addition: Add a specific kinase from the panel to each well containing the diluted test compound. Include positive controls (known inhibitor for that kinase) and negative controls (DMSO vehicle).[20]
-
Incubation: Allow the plate to incubate for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove any unbound kinase.
-
Detection: Add a primary antibody specific to a tag on the kinase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Quantify the amount of bound kinase using a chemiluminescent substrate and a plate reader.
-
Data Analysis:
-
Plot the percentage of kinase binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
The IC50 value is then used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
-
Visualize the data using a heatmap or selectivity score to easily compare the compound's activity across the entire kinase panel.
-
Visualizations: Workflows and Logic Diagrams
Caption: Key functional regions of the core scaffold.
Caption: Synthetic and screening workflow for derivatives.
Caption: Decision tree for troubleshooting poor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 439692-52-1 [smolecule.com]
- 10. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites | KIBinding | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Inconsistent Assay Results with 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Welcome to the technical support center for researchers utilizing 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during in-vitro and cell-based assays involving this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to diagnose and resolve inconsistencies, ensuring the reliability and reproducibility of your experimental data.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, which can include anti-inflammatory, analgesic, and potential anti-cancer properties.[1] The reactivity of this molecule is largely dictated by the electrophilic nature of the chlorine atom at the 4-position, making it susceptible to nucleophilic substitution.[1] This inherent reactivity, while advantageous for synthetic derivatization, can also be a source of instability and assay interference if not properly managed.
This guide will address the most frequently encountered challenges, from compound handling and solubility to assay-specific artifacts and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Handling
Q1: I'm observing a gradual loss of compound activity over time, even with proper storage. What could be the cause?
A1: Gradual loss of activity, despite seemingly correct storage, often points to issues with compound stability in solution or subtle degradation during handling. Here’s a systematic approach to troubleshoot this:
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Underlying Cause: Thienopyrimidine derivatives can be susceptible to hydrolysis, particularly at the chloro-position, or oxidation. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[2]
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Troubleshooting Protocol:
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Aliquot Stock Solutions: Upon receiving the compound, prepare a high-concentration stock solution in an anhydrous, high-purity solvent like DMSO.[2] Immediately aliquot this stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
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Inert Gas Overlay: For long-term storage, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
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Fresh Working Dilutions: Always prepare fresh working dilutions from a new aliquot for each experiment. Avoid using leftover diluted solutions from previous experiments.
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Stability Check: To definitively assess stability in your assay buffer, you can perform a simple experiment. Incubate the compound in your final assay buffer for the duration of your experiment. Then, use this "pre-incubated" compound in your assay and compare the results to a freshly prepared solution. A significant drop in activity would confirm instability in the assay medium.
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Q2: I'm seeing precipitate in my working solutions, especially after dilution in aqueous assay buffer. How can I improve solubility and ensure accurate dosing?
A2: Poor aqueous solubility is a common challenge with many small molecule inhibitors and can lead to significant variability in your results.[3]
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Underlying Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
-
Troubleshooting Protocol:
-
Visual Solubility Test: Before starting your main experiment, perform a visual solubility test.[2]
-
Prepare a series of dilutions of your compound in the final assay buffer, mimicking the concentrations you plan to use.
-
Incubate these solutions under the same conditions as your assay (e.g., temperature, CO2).
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Visually inspect for any signs of precipitation against a dark background.[2]
-
-
Optimize Solvent Concentration: Ensure the final concentration of your vehicle solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[3]
-
Consider Pluronic F-127: For particularly challenging solubility issues, the non-ionic surfactant Pluronic F-127 can be used to improve the dispersion and bioavailability of hydrophobic compounds in aqueous media. However, it is crucial to include a vehicle control with Pluronic F-127 alone to account for any effects of the surfactant itself.
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Section 2: Assay-Specific Artifacts and Interference
Q3: My results in a kinase assay are inconsistent, and the IC50 values fluctuate between experiments. How can I improve the robustness of my kinase assay?
A3: Inconsistent IC50 values in kinase assays are a frequent issue and can stem from several factors related to the assay setup and the nature of the inhibitor.[3][4]
-
Underlying Cause:
-
ATP Concentration: If this compound acts as an ATP-competitive inhibitor, variations in the ATP concentration used in the assay will directly impact the apparent IC50 value.[4]
-
Enzyme Purity and Activity: The purity and specific activity of the kinase preparation are critical. Contaminating kinases can lead to false-positive or misleading results.[5] Inactive enzyme in the preparation will also affect the inhibitor's apparent potency.[5]
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Incubation Times: The pre-incubation time of the inhibitor with the enzyme and the reaction time can influence the observed inhibition.[5]
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent kinase assay results.
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Detailed Protocol:
-
Standardize ATP Concentration: For ATP-competitive inhibitors, it is recommended to run the assay at an ATP concentration equal to the Km value for that specific kinase.[4] This allows for more comparable IC50 values across different studies.
-
Validate Enzyme Quality: Ensure you are using a highly pure and active enzyme preparation.[5] If possible, obtain specifications from the vendor or perform an in-house activity titration.
-
Optimize Incubation Times: Systematically test different pre-incubation times of the inhibitor with the enzyme before initiating the reaction. Also, ensure the kinase reaction is within the linear range.
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Use a Reference Inhibitor: Always include a well-characterized inhibitor for your target kinase as a positive control.[6] This will help you assess whether the assay itself is performing consistently.
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Q4: I am observing high background signals in my cell viability/cytotoxicity assays (e.g., MTT, Resazurin). Could the thienopyrimidine scaffold be interfering with the assay chemistry?
A4: Yes, heterocyclic compounds containing sulfur, like thienopyrimidines, can potentially interfere with certain assay chemistries, particularly those relying on redox reactions.
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Underlying Cause: The thieno[2,3-d]pyrimidine scaffold, and specifically the thiol group if present in derivatives, can have reducing properties.[7] In assays like the MTT or resazurin assay, which measure cell viability based on the metabolic reduction of a dye, a reducing compound can directly reduce the dye, leading to a false-positive signal (apparent increased viability) or high background.
-
Troubleshooting Protocol:
-
Perform a Cell-Free Control: To test for direct assay interference, run the assay in a cell-free system.
-
Prepare wells with your assay medium and the full range of compound concentrations you are testing.
-
Do not add any cells.
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Add the detection reagent (e.g., MTT, resazurin) and incubate for the standard duration.
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If you observe a color/fluorescence change in the absence of cells, your compound is directly interfering with the assay chemistry.
-
-
Switch to an Orthogonal Assay: If interference is confirmed, switch to a viability assay with a different detection principle. For example, instead of a metabolic assay, consider one that measures ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™).
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Section 3: Data Interpretation and On-Target Validation
Q5: I see an effect in my cellular assay, but how can I be sure it's due to the intended on-target activity of this compound and not an off-target or cytotoxic effect?
A5: This is a crucial question in drug development and requires a multi-pronged approach to validate on-target activity.[3]
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Underlying Cause: Small molecule inhibitors can have off-target effects or induce a cellular phenotype through general cytotoxicity rather than specific inhibition of the intended target.
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Validation Strategy:
Caption: A logical workflow for validating on-target effects.
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Experimental Protocols:
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Dose-Response Curve: Generate a full dose-response curve for the observed phenotype. A clear, sigmoidal relationship between the compound concentration and the biological effect is indicative of a specific interaction.[3]
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Cytotoxicity Assessment: Determine the concentration range at which the compound is non-toxic to your cells using a viability assay.[3] Your functional assays should be conducted at concentrations at or below this cytotoxic threshold.
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Target Engagement Assays: Directly measure whether the compound is binding to its intended target in the cell.
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Western Blotting: If the target is a kinase, you can probe for the phosphorylation status of its direct downstream substrate.[2] A decrease in phosphorylation of the substrate in the presence of the compound would indicate target engagement.
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Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[2]
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Use a Structurally Different Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
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Quantitative Data Summary
While specific experimental values can vary, the following table provides a general overview of the physicochemical properties of a related compound, 4-chloro-6-methylthieno[2,3-d]pyrimidine, to provide a reference point for handling and experimental design.
| Property | Value | Source |
| Molecular Weight | ~212.7 g/mol | [1][8] |
| Melting Point | 88-91°C (for methyl analog) | [9] |
| Boiling Point | ~301.3 °C (Predicted, for methyl analog) | [9] |
| pKa | ~0.56 (Predicted, for methyl analog) | [9] |
| Storage Temperature | 2-8°C under inert gas | [9] |
Conclusion
Troubleshooting inconsistent results with this compound requires a systematic and logical approach. By carefully considering the compound's inherent chemical properties and potential for assay interference, researchers can design more robust experiments and have greater confidence in their data. Always begin by ensuring the integrity and solubility of your compound before moving on to optimizing and validating your specific assay.
References
- 1. Buy this compound | 439692-52-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. 4-CHLORO-6-METHYLTHIENO[2,3-D]PYRIMIDINE CAS#: 106691-21-8 [m.chemicalbook.com]
Stability issues of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine in solution
Welcome to the technical support center for 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.
I. Understanding the Stability of this compound
This compound is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1] Its utility, however, is intrinsically linked to its stability in solution. The core of its reactivity and potential instability lies in the electrophilic nature of the carbon atom at the 4-position, which is attached to a chlorine atom. This makes the compound susceptible to nucleophilic substitution reactions.[1] Understanding this fundamental chemical property is key to troubleshooting stability issues.
The primary degradation pathway for this compound in the presence of nucleophiles, including water, is the displacement of the chloride ion. This can lead to the formation of various degradation products, depending on the composition of the solution.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve common problems you may encounter during your experiments.
Question 1: I'm observing a loss of my compound's activity or concentration over a short period in my aqueous assay buffer. What could be the cause?
Answer:
This is a classic sign of compound instability, likely due to hydrolysis. The 4-chloro group on the thienopyrimidine ring is susceptible to nucleophilic attack by water, especially at non-neutral pH.
Immediate Troubleshooting Steps:
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pH Verification: Immediately check the pH of your stock solution and final assay buffer. The stability of this compound can be highly pH-dependent.
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Solvent Check: If you are using a co-solvent like methanol or ethanol, be aware that these can also act as nucleophiles, leading to the formation of methoxy or ethoxy derivatives, respectively.
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Temperature Control: Elevated temperatures will accelerate the rate of degradation. Ensure your solutions are stored at the recommended temperature (typically 2-8°C for stock solutions) and that your experiments are conducted at a controlled temperature.[2]
Long-Term Solutions:
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Aqueous Buffer Optimization: If possible, conduct your experiments at a slightly acidic to neutral pH (pH 6-7). Avoid strongly basic or acidic conditions.
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Aprotic Solvents for Stock Solutions: Prepare your primary stock solutions in a high-quality, dry aprotic solvent such as DMSO or DMF. Minimize the amount of aqueous buffer added to the stock.
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Fresh is Best: Prepare your working solutions fresh from a concentrated stock just before use. Avoid long-term storage of diluted aqueous solutions.
Question 2: I'm seeing an unexpected peak in my HPLC or LC-MS analysis of my compound solution. How can I identify if it's a degradation product?
Answer:
The appearance of a new, growing peak over time is a strong indicator of degradation. For this compound, the most probable degradation product in an aqueous environment is the corresponding 4-hydroxy derivative.
Identification Workflow:
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Mass Spectrometry (MS) Analysis: The primary degradation product, 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine, will have a molecular weight corresponding to the replacement of the chlorine atom (atomic mass ~35.5) with a hydroxyl group (atomic mass ~17). You should look for a mass shift of approximately -18.5 Da.
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Forced Degradation Study: To confirm, you can perform a forced degradation study. Intentionally stress a small sample of your compound solution by, for example, adjusting the pH to a more basic level or gently heating it. If the unknown peak increases significantly under these conditions, it is very likely a degradation product.
Below is a diagram illustrating the likely degradation pathway and a suggested workflow for identifying the degradation product.
Degradation Pathway Diagram:
Caption: Likely hydrolytic degradation of this compound.
Degradation Product Identification Workflow:
Caption: Workflow for identifying potential degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, high-quality, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. The compound is also slightly soluble in chloroform and methanol.[2] When preparing for aqueous assays, it is best to make a concentrated stock in an aprotic solvent and then dilute it into the aqueous buffer immediately before use to minimize the risk of hydrolysis.
Q2: How should I store my stock solutions?
A2: Stock solutions should be stored in tightly sealed containers at 2-8°C.[2] It is also advisable to protect them from light, as thienopyrimidine derivatives can be light-sensitive. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I use buffers containing primary or secondary amines (e.g., Tris) with this compound?
A3: It is generally not recommended. The 4-chloro position is susceptible to nucleophilic attack by amines, which can lead to the formation of an amine-substituted derivative.[1] If your experimental conditions require a buffer in the basic range, consider using a non-nucleophilic buffer such as HEPES or phosphate.
Q4: What are the general handling precautions for this compound?
A4: As with any chemical, good laboratory practices should be followed. Use in a well-ventilated area and avoid contact with skin and eyes.[3][4] Always wash your hands thoroughly after handling.[3] It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information.
IV. Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.
Objective: To determine the rate of degradation of this compound in a given solvent or buffer system over time.
Materials:
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This compound
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High-purity solvent (e.g., DMSO for stock, and the buffer/solvent to be tested)
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Temperature-controlled incubator or water bath
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pH meter
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Calibrated pipettes and vials
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
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Working Solution Preparation:
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Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the test solvent/buffer.
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Prepare a sufficient volume for all time points.
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Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC/LC-MS. This will serve as your baseline.
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Incubation:
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Place the remaining working solution in a temperature-controlled environment that mimics your experimental conditions.
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Protect the solution from light.
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Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution for analysis.
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HPLC/LC-MS Analysis:
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Analyze each sample using a validated method.
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Monitor the peak area of the parent compound and any potential degradation products.
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Data Analysis:
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Calculate the percentage of the remaining parent compound at each time point relative to T=0.
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Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
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Data Summary Table:
| Time (hours) | Peak Area of Parent Compound | % Remaining | Peak Area of Degradation Product |
| 0 | [Value] | 100% | [Value] |
| 1 | [Value] | [Value] | [Value] |
| 2 | [Value] | [Value] | [Value] |
| 4 | [Value] | [Value] | [Value] |
| 8 | [Value] | [Value] | [Value] |
| 24 | [Value] | [Value] | [Value] |
Stability Study Workflow:
References
Technical Support Center: Synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. My aim is to move beyond simple procedural steps and offer insights into the causality of experimental choices, potential pitfalls, and robust troubleshooting strategies. This resource is structured as a dynamic question-and-answer guide to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely employed and versatile method is a multi-step synthesis commencing with the Gewald three-component reaction.[1][2] This is followed by cyclization to form the pyrimidine ring and subsequent chlorination. This approach is favored due to its use of readily available starting materials and operational simplicity.[3]
Q2: I am observing a low yield in the initial Gewald reaction. What are the likely causes?
Low yields in the Gewald synthesis of the 2-aminothiophene precursor can often be attributed to several factors:
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Suboptimal Reaction Temperature: The reaction requires a delicate temperature balance. While heating is necessary, excessive temperatures can lead to the decomposition of reactants or intermediates.
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Inefficient Base Catalysis: The choice and amount of the basic catalyst are critical. Morpholine or triethylamine are commonly used, and their concentration can significantly impact the reaction rate and yield.
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Dimerization of the α,β-unsaturated nitrile intermediate: This is a common side reaction that can significantly reduce the yield of the desired 2-aminothiophene.[4]
Q3: My final product, this compound, appears to be hydrolyzing back to the 4-hydroxy precursor during workup. How can I prevent this?
This is a very common issue, as the 4-chloro group is susceptible to hydrolysis, especially in acidic or basic aqueous conditions.[5] To mitigate this:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
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Careful Quenching: After chlorination with POCl₃, the excess reagent must be quenched carefully. Instead of pouring the reaction mixture into water, try pouring it slowly onto crushed ice.
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Non-Aqueous Workup: If possible, a non-aqueous workup is preferable. This can involve distilling off the excess POCl₃ under reduced pressure before proceeding.
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Use of a Weak Base: During extraction, use a weak base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.
Troubleshooting Guide: Byproduct Identification and Mitigation
Problem 1: Unexpected peak in NMR/LC-MS of the crude 2-amino-5-isopropylthiophene-3-carbonitrile (Gewald Product).
Symptom: A significant byproduct is observed with a molecular weight that does not correspond to the starting materials or the desired product.
Likely Cause: Dimerization of the α,β-unsaturated nitrile intermediate.[4] This occurs when the intermediate undergoes a Michael addition with another molecule of itself.
Identification:
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Mass Spectrometry (MS): Look for a peak corresponding to double the molecular weight of the α,β-unsaturated nitrile intermediate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will be more complex than that of the desired product, often showing multiple aliphatic and olefinic protons.
Mitigation Strategies:
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Control of Reaction Temperature: Lowering the reaction temperature can disfavor the dimerization pathway.
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Slow Addition of Base: Adding the basic catalyst slowly can help to keep the concentration of the reactive intermediate low at any given time, thus reducing the likelihood of dimerization.
Problem 2: The final product shows a significant amount of a less polar impurity by TLC and a peak in the MS with a mass corresponding to the loss of HCl.
Symptom: The purified product contains a significant impurity that is difficult to remove by standard chromatography.
Likely Cause: Incomplete chlorination, leaving the starting material, 6-isopropylthieno[2,3-d]pyrimidin-4-one, in the final product.
Identification:
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MS: A peak corresponding to the molecular weight of 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine.
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¹H NMR: The spectrum will show a broad singlet corresponding to the N-H proton of the pyrimidinone ring, which is absent in the desired 4-chloro product. The aromatic protons will also have slightly different chemical shifts.
Mitigation Strategies:
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Increase Reaction Time/Temperature: Ensure the chlorination reaction goes to completion by increasing the reaction time or temperature. Monitor the reaction by TLC until the starting material is no longer visible.
-
Use of a Co-reagent: In some cases, the addition of PCl₅ along with POCl₃ can lead to a more efficient chlorination.[6]
Problem 3: During workup of the chlorination reaction, a significant amount of starting material reappears.
Symptom: TLC of the reaction mixture shows complete conversion, but after aqueous workup, the starting 6-isopropylthieno[2,3-d]pyrimidin-4-one is observed.
Likely Cause: Hydrolysis of the 4-chloro product back to the 4-hydroxy precursor.[5]
Identification:
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As described in Problem 2.
Mitigation Strategies:
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Evaporation of Excess POCl₃: Before workup, remove the excess POCl₃ under reduced pressure.[5]
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Quenching with Ice: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Extraction with a Non-polar Solvent: Extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
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Washing with Brine: Wash the organic layer with brine to remove any remaining water.
Experimental Protocols
Synthesis of 2-amino-5-isopropylthiophene-3-carbonitrile (Gewald Reaction)
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To a stirred solution of isovaleraldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine (0.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add elemental sulfur (1.1 eq) to the reaction mixture.
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Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired 2-aminothiophene.
Synthesis of 6-isopropylthieno[2,3-d]pyrimidin-4-one
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A mixture of 2-amino-5-isopropylthiophene-3-carbonitrile (1.0 eq) and formamide (10 eq) is heated to 150-160 °C for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and pour it into water.
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Filter the solid product, wash with water, and dry to obtain the crude product, which can be used in the next step without further purification.
Synthesis of this compound
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To a flask containing 6-isopropylthieno[2,3-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylaniline.
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Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
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Slowly pour the residue onto crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate or dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.
Data Presentation
| Compound | Potential Byproduct | Identification Method | Key Diagnostic Signal |
| 2-amino-5-isopropylthiophene-3-carbonitrile | Dimer of α,β-unsaturated nitrile | MS, ¹H NMR | MS: M+ peak corresponding to dimer; ¹H NMR: Complex multiplet signals |
| This compound | 6-isopropylthieno[2,3-d]pyrimidin-4-one | MS, ¹H NMR | MS: M+ peak of hydroxy compound; ¹H NMR: Broad singlet for N-H proton |
Visualizations
Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic route to this compound and key byproduct formation steps.
Troubleshooting Workflow for Low Yield in Chlorination
Caption: Decision tree for troubleshooting low yields in the chlorination step.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Introduction
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the production of this key heterocyclic compound. As a versatile intermediate in medicinal chemistry, the efficient and reliable synthesis of this compound is critical for advancing research and development in various therapeutic areas.[1][2]
This document provides a comprehensive overview of the synthetic pathways, potential challenges, and practical solutions encountered during laboratory-scale synthesis and industrial scale-up. Our goal is to equip you with the necessary knowledge to optimize your production process, ensure high purity and yield, and troubleshoot common issues effectively.
Synthetic Pathway Overview
The most common and versatile approach for synthesizing this compound involves a two-stage process: the construction of a substituted 2-aminothiophene ring, followed by the annulation of a pyrimidine ring.[3]
Stage 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient method for preparing the necessary 2-aminothiophene precursor.[4][5] This reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[4]
Caption: Gewald reaction for 2-aminothiophene synthesis.
Stage 2: Pyrimidine Ring Annulation and Chlorination
The 2-aminothiophene intermediate then undergoes cyclization to form the thieno[2,3-d]pyrimidin-4-one, which is subsequently chlorinated to yield the final product.
Caption: Formation of the final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Gewald Reaction
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Catalyst | - Screen different amine bases (e.g., morpholine, triethylamine, piperidine).- Optimize catalyst loading. | The basicity and steric hindrance of the catalyst influence the rate of the initial Knoevenagel condensation and subsequent cyclization steps. |
| Suboptimal Reaction Temperature | - For exothermic reactions, maintain a lower temperature (e.g., 40-50 °C) to prevent side reactions.- For less reactive substrates, a moderate increase in temperature may be necessary. | Temperature control is crucial for balancing reaction kinetics and minimizing the formation of byproducts. |
| Poor Quality of Sulfur | - Use finely powdered, high-purity elemental sulfur. | The surface area of the sulfur impacts its reactivity in the formation of the thiolate intermediate. |
| Incorrect Stoichiometry | - Ensure accurate molar ratios of reactants. A slight excess of the nitrile and sulfur may be beneficial. | Stoichiometry directly affects the equilibrium of the reversible steps in the Gewald reaction. |
Issue 2: Incomplete Cyclization to the Thieno[2,3-d]pyrimidin-4-one
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reaction Temperature or Time | - Increase the reaction temperature (typically 150-200 °C for formamide).[1] - Prolong the reaction time. | The cyclization with formamide requires significant thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration. |
| Decomposition of Reactants or Product | - If decomposition is observed at high temperatures, consider using a higher-boiling solvent to allow for lower reflux temperatures.- Microwave-assisted synthesis can sometimes reduce reaction times and minimize degradation.[6] | Prolonged exposure to high temperatures can lead to the degradation of the thiophene intermediate or the pyrimidinone product. |
| Impure 2-Aminothiophene Intermediate | - Purify the intermediate from the Gewald reaction (e.g., by recrystallization or column chromatography) before proceeding. | Impurities can interfere with the cyclization reaction, leading to lower yields and the formation of side products. |
Issue 3: Inefficient Chlorination
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture in the Reaction | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Phosphorus oxychloride (POCl₃) reacts violently with water, which will quench the reagent and reduce its effectiveness.[7][8] |
| Insufficient Amount of Chlorinating Agent | - Use a sufficient excess of POCl₃ (typically 3-5 equivalents). | The chlorination is an equilibrium process, and an excess of the chlorinating agent is required to drive the reaction to completion. |
| Suboptimal Reaction Temperature | - Refluxing in POCl₃ (boiling point ~105 °C) is typically required.- For less reactive substrates, the addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be beneficial. | Adequate thermal energy is necessary for the formation of the reactive chlorophosphonium intermediate. |
| Difficult Product Isolation | - After the reaction, carefully quench the excess POCl₃ with ice water.- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). | The workup procedure is critical for separating the product from the acidic aqueous phase and any inorganic byproducts. |
Issue 4: Product Purity and Purification Challenges
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Side Products | - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.- Analyze crude product by LC-MS or GC-MS to identify major impurities. | Understanding the impurity profile is the first step in developing an effective purification strategy. |
| Ineffective Purification Method | - Recrystallization: Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.- Column Chromatography: Use an appropriate stationary phase (e.g., silica gel) and eluent system to separate the product from impurities.- Reversed-Phase HPLC: For high-purity requirements, preparative HPLC can be employed.[9] | The choice of purification method depends on the nature of the impurities and the desired purity level of the final product. |
| Residual Solvents | - Dry the final product under high vacuum at an appropriate temperature. | Residual solvents can affect the physical and chemical properties of the final compound and are a critical quality attribute in pharmaceutical applications. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8] Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Ensure that all glassware is dry and the reaction is conducted under an inert atmosphere to prevent contact with moisture.[11] Have a quenching station with ice and a basic solution (e.g., sodium bicarbonate) readily available in case of spills.
Q2: Can alternative chlorinating agents be used instead of POCl₃?
A2: While POCl₃ is the most common chlorinating agent for this transformation, other reagents such as phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[12] The choice of chlorinating agent may depend on the specific substrate and the desired reactivity. However, these alternatives also present similar safety hazards and require careful handling.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of all reaction steps. Use an appropriate eluent system that provides good separation between the starting materials, intermediates, and products. Staining with a UV lamp is usually sufficient for visualization. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.
Q4: What are the critical parameters for a successful scale-up of this synthesis?
A4: When scaling up, several factors become more critical:
-
Heat Transfer: The Gewald reaction and the chlorination step are often exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially in the multiphasic Gewald reaction.
-
Reagent Addition: For exothermic reactions, the controlled addition of reagents is necessary to manage the reaction temperature.
-
Workup and Isolation: The workup procedure may need to be adapted for larger volumes. For example, quenching large amounts of POCl₃ requires careful control of temperature and addition rate.
Q5: What are some common side reactions to be aware of?
A5:
-
In the Gewald reaction: Over-alkylation of the amine catalyst, formation of dimeric byproducts, or incomplete reaction leading to a mixture of starting materials and product.
-
In the cyclization step: Hydrolysis of the cyano group to an amide or carboxylic acid, especially if moisture is present.
-
In the chlorination step: Incomplete chlorination leading to a mixture of the starting pyrimidinone and the chlorinated product. Over-chlorination at other positions is generally not a major concern under standard conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyano-4-isopropyl-5-methylthiophene
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropyl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.2 eq) as a catalyst.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 2-aminothiophene intermediate.
-
The crude product can be purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine
-
In a round-bottom flask, suspend the 2-amino-3-cyano-4-isopropyl-5-methylthiophene (1.0 eq) in formamide (10-15 eq).
-
Heat the mixture to 160-180 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.
Protocol 3: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add the 6-isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1.0 eq) and phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux (approximately 105 °C) for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
References
- 1. Buy this compound | 439692-52-1 [smolecule.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. my.airliquide.com [my.airliquide.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine and Established Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to the purine core of ATP.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, with well-established, clinically relevant kinase inhibitors: Sorafenib, Erlotinib, and Sunitinib. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data and outlining experimental methodologies to facilitate further investigation.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of purine. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases.[2] The versatility of this scaffold has led to the development of inhibitors targeting various kinases involved in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[3] The amenability of the thieno[2,3-d]pyrimidine ring system to chemical modification allows for the fine-tuning of potency and selectivity, making it an attractive starting point for novel kinase inhibitor design.[4]
Profile of this compound
This compound is a derivative characterized by a chlorine atom at the 4-position and an isopropyl group at the 6-position.[5] While specific kinase inhibitory data for this exact molecule is not extensively published, its structural features provide valuable insights into its potential biological activity based on established structure-activity relationships (SAR) for this class of compounds.
The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution.[5] This allows for the straightforward synthesis of derivative libraries with diverse functionalities at this position, a common strategy in kinase inhibitor development to modulate target specificity and potency. The isopropyl group at the 6-position is a moderately bulky, hydrophobic substituent that will influence the overall shape and lipophilicity of the molecule, which in turn affects its binding affinity and pharmacokinetic properties.
Based on SAR studies of similar thieno[2,3-d]pyrimidine analogs, it is plausible that this compound could exhibit inhibitory activity against kinases such as VEGFR, EGFR, or others where a larger hydrophobic substituent at this position is tolerated in the ATP-binding pocket. For instance, studies on related compounds have shown that modifications at this position can significantly impact kinase selectivity.[6]
Comparative Kinase Inhibitors
For the purpose of this guide, we will compare this compound with three well-characterized multi-kinase inhibitors: Sorafenib, Erlotinib, and Sunitinib. These inhibitors have been selected based on their clinical significance and their diverse kinase inhibition profiles, which encompass targets relevant to the thieno[2,3-d]pyrimidine scaffold.
Sorafenib (Nexavar®)
Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[3] Its mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and the inhibition of VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), which are key mediators of tumor angiogenesis.[3][7]
Erlotinib (Tarceva®)
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[8][9] It competes with ATP for binding to the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival.[10] Erlotinib is particularly effective in cancers harboring activating mutations in the EGFR gene.[8]
Sunitinib (Sutent®)
Sunitinib is another oral multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include VEGFRs and PDGFRs, as well as KIT, FLT3, and RET.[11][12] By inhibiting these kinases, Sunitinib disrupts signaling pathways involved in tumor growth, angiogenesis, and metastasis.[11][13]
Comparative Analysis
The following table summarizes the key characteristics of the comparator kinase inhibitors. Due to the lack of specific data for this compound, its potential targets are inferred based on the general activity of the thieno[2,3-d]pyrimidine scaffold.
| Compound | Core Scaffold | Primary Kinase Targets | Selected IC50 Values (nM) |
| This compound | Thieno[2,3-d]pyrimidine | Hypothesized: VEGFR, EGFR, PDGFR, etc. | Data not available |
| Sorafenib | Bi-aryl urea | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3 | Raf-1: 6, B-Raf: 22, VEGFR-2: 90, VEGFR-3: 20, PDGFR-β: 57, c-KIT: 68, Flt3: 58[2][14] |
| Erlotinib | Quinazoline | EGFR | EGFR: 2[15] |
| Sunitinib | Indolin-2-one | VEGFR-2, PDGFRβ, KIT, FLT3, RET | VEGFR2: 80, PDGFRβ: 2[16][17] |
Experimental Protocols for Kinase Inhibitor Profiling
To ascertain the kinase inhibitory profile of novel compounds like this compound, a series of well-defined experimental workflows are necessary.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is a primary screen to determine the direct inhibitory effect of a compound on a panel of purified kinases.
Methodology:
-
Plate Preparation: Add kinase, substrate, and buffer to the wells of a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors to the wells.
-
Reaction Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Detection: Add a luciferase-based detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence and calculate the half-maximal inhibitory concentration (IC50) value for each compound against each kinase.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines of interest (e.g., those with known kinase dependencies) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
Visualizing Kinase Inhibition and Signaling Pathways
To better understand the context of kinase inhibition, diagrams of relevant signaling pathways and the chemical structures of the compounds are provided below.
Caption: Simplified signaling pathway of common receptor tyrosine kinases and points of inhibition by the compared compounds.
Caption: 2D chemical structures of this compound and the comparator kinase inhibitors.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its thieno[2,3-d]pyrimidine core is a well-validated scaffold for targeting a range of kinases implicated in cancer. While direct experimental data for this specific compound is lacking, a comparative analysis with established inhibitors like Sorafenib, Erlotinib, and Sunitinib provides a valuable framework for its potential applications and highlights the key kinases it may target.
Future research should focus on the systematic evaluation of this compound and a library of its derivatives against a broad panel of kinases to elucidate its inhibitory profile. Subsequent cell-based assays will be crucial to determine its anti-proliferative activity and to identify cancer cell lines that are sensitive to its effects. This structured approach, guided by the principles of medicinal chemistry and robust biological testing, will be essential to unlock the full therapeutic potential of this and other novel thieno[2,3-d]pyrimidine-based compounds.
References
- 1. youtube.com [youtube.com]
- 2. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 3. droracle.ai [droracle.ai]
- 4. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 439692-52-1 [smolecule.com]
- 6. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
Validating the Mechanism of Action of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to compounds with a wide array of biological activities. Among these, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine stands out as a promising lead compound. Early reports suggest its potential as an anti-inflammatory agent, an analgesic, and a modulator of the estrogen receptor.[1] Furthermore, the broader thieno[2,3-d]pyrimidine class is known to harbor potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of this compound. We will move beyond simple assertions of activity to a systematic, evidence-based exploration of its primary molecular targets and downstream cellular consequences. Our approach is built on the principles of scientific integrity, featuring self-validating experimental systems and objective comparisons with established therapeutic agents.
This guide is structured to first cast a wide net to identify potential targets, then to confirm direct engagement with those targets, and finally to elucidate the functional impact on cellular signaling and phenotype. We will compare the performance of our compound of interest with Sorafenib , a multi-kinase inhibitor known to target VEGFR-2[1][2][3], and Tamoxifen , a well-characterized Selective Estrogen Receptor Modulator (SERM).[4][5]
Part 1: Initial Target Deconvolution & Prioritization
The first critical step in MoA validation is to identify the direct molecular target(s) of this compound. Given the diverse activities reported for its structural class, an unbiased, multi-pronged approach is essential. This initial phase is designed to generate hypotheses that will be rigorously tested in subsequent experiments.
Experimental Workflow: Target Identification
Below is a workflow diagram illustrating the initial phase of target identification.
Caption: Workflow for initial identification of primary molecular targets.
Experiment 1: Broad-Spectrum Kinase Profiling
Rationale: The thieno[2,3-d]pyrimidine scaffold is a known "hinge-binder" for ATP-binding sites of many kinases. Therefore, a broad-spectrum kinase panel is the most logical and unbiased starting point to identify potential kinase targets. This experiment will assess the compound's inhibitory activity against a large, diverse panel of purified human kinases at a single high concentration (e.g., 10 µM).
Protocol: ADP-Glo™ Kinase Assay This protocol outlines a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.
-
Reaction Setup: In a 384-well plate, add purified recombinant kinases, kinase-specific substrates, and either this compound (10 µM), a positive control inhibitor, or DMSO (vehicle control).
-
Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for each respective kinase. Incubate for 1 hour at 30°C.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Experiment 2: Estrogen Receptor Binding Assay
Rationale: Based on literature suggesting that this compound may act as an estrogen receptor ligand[1], it is crucial to directly measure its binding affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). A competitive binding assay is a standard method for this purpose.
Protocol: LanthaScreen™ TR-FRET ER Competitive Binding Assay
-
Reagent Preparation: Prepare a solution containing a fluorescently-labeled estrogen tracer and terbium-labeled anti-GST antibody. Prepare serial dilutions of this compound, Tamoxifen (positive control), and a negative control compound.
-
Assay Plate Setup: In a 384-well plate, add the ERα or ERβ receptor protein.
-
Compound Addition: Add the serially diluted compounds or controls to the wells.
-
Tracer/Antibody Addition: Add the tracer/antibody mix to all wells.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm.
-
Analysis: Calculate the emission ratio. The displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal. Determine the IC50 value by fitting the data to a dose-response curve.
Anticipated Initial Findings
The results from these initial screens will guide the subsequent validation efforts. For the purpose of this guide, let's hypothesize the following outcome:
| Assay | Target | Result | Implication |
| Kinase Panel Screen | VEGFR-2 | >90% Inhibition at 10 µM | VEGFR-2 is a high-priority candidate target. |
| Other Kinases | <50% Inhibition | Suggests a degree of selectivity for VEGFR-2. | |
| ER Binding Assay | ERα | IC50 = 500 nM | Confirms direct binding to the estrogen receptor. |
| ERβ | IC50 > 10 µM | Shows selectivity for ERα over ERβ. |
Part 2: Validating Target Engagement in a Cellular Context
Identifying a "hit" in a biochemical assay is only the first step. It is imperative to confirm that this compound can enter a living cell and physically interact with its putative targets. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle of ligand-induced thermal stabilization of the target protein.[6][7][8]
Experiment 3: Cellular Thermal Shift Assay (CETSA)
Rationale: Binding of a ligand to its target protein generally increases the protein's thermal stability. CETSA measures the amount of soluble target protein remaining after heating intact cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of target engagement.
Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture a relevant cell line (e.g., HCT-116 colon cancer cells, which express both VEGFR-2 and ERα) and treat with this compound (e.g., 10 µM) or DMSO for 2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by SDS-PAGE and Western Blot using specific antibodies for VEGFR-2 and ERα.
-
Data Analysis: Quantify the band intensities at each temperature and normalize to the intensity at the lowest temperature (e.g., 40°C). Plot the relative amount of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples indicates target stabilization.
Comparative Data: IC50 Determination
To quantify the potency of the kinase inhibitory activity identified in the initial screen, a full dose-response curve is necessary.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | VEGFR-2 | 150 |
| Sorafenib | VEGFR-2 | 90 |
Part 3: Elucidating Downstream Signaling Pathways
Confirming target engagement is a critical milestone, but understanding the functional consequences of this interaction is the ultimate goal of MoA validation. We must now investigate whether the binding of this compound to VEGFR-2 and ERα translates into the modulation of their respective downstream signaling pathways.
Signaling Pathway: VEGFR-2
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling that promotes cell proliferation, survival, and migration. Key nodes in this pathway include PLCγ, PKC, RAF, MEK, and ERK.[9][10][11][12] Inhibition of VEGFR-2 should abrogate these phosphorylation events.
Caption: Simplified VEGFR-2 signaling cascade.
Experiment 4: Western Blot Analysis of VEGFR-2 Pathway
Rationale: To confirm that this compound inhibits VEGFR-2 signaling, we will measure the phosphorylation status of key downstream proteins in a relevant cell model, such as human umbilical vein endothelial cells (HUVECs).
Protocol:
-
Cell Culture and Starvation: Culture HUVECs to 80% confluency, then serum-starve overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with serial dilutions of this compound, Sorafenib, or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes.
-
Lysis and Western Blot: Immediately lyse the cells and perform Western blot analysis as described in Experiment 3, using primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Analysis: Quantify the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates pathway inhibition.
Signaling Pathway: Estrogen Receptor
Upon binding estrogen, ERα translocates to the nucleus, binds to Estrogen Response Elements (EREs) in gene promoters, and recruits co-activators to drive the transcription of target genes, such as pS2 (TFF1).[13][14][15] An ERα antagonist would block this process.
Caption: Classical genomic estrogen receptor signaling.
Experiment 5: qPCR for Estrogen-Responsive Gene Expression
Rationale: To determine if the compound acts as an agonist or antagonist at ERα, we will measure its effect on the transcription of a known estrogen-responsive gene, pS2, in an ER-positive breast cancer cell line (MCF-7).
Protocol:
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum for 3 days to remove endogenous estrogens.
-
Treatment: Treat cells with Estradiol (1 nM), this compound (1 µM), Tamoxifen (1 µM), or a combination of Estradiol and the test compounds for 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse-transcribe it to cDNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for the pS2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the fold change in pS2 expression relative to the vehicle-treated control. Agonists will increase pS2 expression, while antagonists will block the estradiol-induced increase.
Part 4: Assessing Cellular Phenotypes
The final and most crucial piece of the puzzle is to link the molecular mechanism to a relevant cellular outcome. Based on our hypothesized targets, we will investigate the compound's effect on cancer cell proliferation (an anti-VEGFR-2 phenotype) and its anti-inflammatory potential.
Experiment 6: Cell Proliferation Assay
Rationale: Since VEGFR-2 is a key driver of angiogenesis and tumor growth, its inhibition should lead to reduced proliferation of cancer cells that rely on this pathway. The MTT assay is a standard colorimetric method to assess cell viability and proliferation.[16][17][18]
Protocol: MTT Assay
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Sorafenib, or DMSO for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experiment 7: Anti-inflammatory Cytokine Release Assay
Rationale: To investigate the compound's reported anti-inflammatory properties[1], we will measure its ability to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Macrophage Cytokine Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with this compound or a known anti-inflammatory drug (e.g., Dexamethasone) for 1 hour.[19]
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18 hours to induce an inflammatory response.[20][21]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Determine the dose-dependent inhibition of TNF-α production.
Summary & Comparative Analysis
This comprehensive experimental guide provides a robust pathway to validate the mechanism of action of this compound. By systematically progressing from broad screening to specific cellular and functional readouts, researchers can build a compelling, data-driven narrative of the compound's biological activity.
The table below summarizes the hypothetical, yet plausible, data that could be generated from this series of experiments, providing a direct comparison with established drugs.
| Experimental Readout | This compound | Sorafenib (VEGFRi) | Tamoxifen (SERM) |
| VEGFR-2 IC50 | 150 nM | 90 nM | > 10,000 nM |
| ERα Binding IC50 | 500 nM | > 10,000 nM | 20 nM |
| VEGFR-2 CETSA Shift | +5.2 °C | +6.1 °C | No Shift |
| p-ERK Inhibition (VEGF-stim) | Yes | Yes | No |
| pS2 Gene Expression | Antagonist (Blocks E2 effect) | No Effect | Antagonist (Blocks E2 effect) |
| HCT-116 GI50 | 850 nM | 500 nM | > 10,000 nM |
| TNF-α Inhibition (LPS-stim) | Yes | No | No |
References
- 1. droracle.ai [droracle.ai]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. swolverine.com [swolverine.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Introduction: The Imperative of Selectivity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs processes from proliferation and differentiation to apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier therapeutic targets.[] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge: achieving target selectivity.[3] Off-target effects, where an inhibitor modulates the activity of unintended kinases, can lead to toxicity or confound the interpretation of biological outcomes.[4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of drug discovery, essential for building a comprehensive understanding of a compound's true mechanism of action and therapeutic window.
This guide provides an in-depth comparative analysis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine , a member of the thienopyrimidine class of compounds. Thienopyrimidines are a versatile scaffold known to yield potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Phosphoinositide 3-kinases (PI3Ks).[5][6][7][8] Our objective is to present a comprehensive cross-reactivity profile of this specific molecule, comparing its performance against established kinase inhibitors and providing the experimental framework for such an evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply best practices in kinase inhibitor characterization.
Compound Overview and Rationale for Comparator Selection
This compound is a heterocyclic compound featuring the thieno[2,3-d]pyrimidine core.[9] While the broader thienopyrimidine family has been explored for anti-cancer properties, the specific kinase targets of this particular derivative are not extensively documented in publicly available literature.[10][11] Based on structure-activity relationships of similar compounds, we hypothesize that this compound is likely to exhibit activity against tyrosine kinases, potentially including members of the Src family and VEGFRs. The chloro- and isopropyl- substitutions on the core scaffold are anticipated to influence its potency and selectivity profile.
To provide a meaningful context for its performance, we have selected the following well-characterized kinase inhibitors as comparators:
-
Saracatinib (AZD0530): A potent and selective inhibitor of the Src family of tyrosine kinases.[12]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR, PDGFR, and c-Kit, among others.
-
Dasatinib (BMS-354825): A potent dual inhibitor of Src and Bcr-Abl, known for its broad kinase cross-reactivity.[13][14]
This selection allows for a multi-dimensional comparison, assessing the selectivity of our topic compound against both a highly selective agent for a key hypothesized target family and two broader-spectrum inhibitors.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining high-throughput biochemical assays with targeted cellular validation. The causality behind this dual strategy is rooted in the need to first understand the direct enzymatic interactions in a purified system and then to confirm target engagement and downstream functional consequences within the complex milieu of a living cell.
Workflow for Comprehensive Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Pillar 1: Biochemical Profiling - The Global View
The initial step involves screening the compound against a broad panel of kinases to identify potential on- and off-targets. This provides a global, unbiased view of the compound's interaction space within the kinome.
1. Broad Kinome Screen:
-
Methodology: A radiometric assay, such as the HotSpotSM platform, is considered the gold standard due to its direct measurement of substrate phosphorylation without reliance on modified substrates or antibodies.[3][15] Alternatively, luminescence-based ADP detection platforms like ADP-Glo™ offer a robust, non-radioactive high-throughput option.[16]
-
Execution: this compound and the comparator compounds are initially screened at a high concentration (e.g., 10 µM) against a panel of over 300 recombinant human kinases.
-
Rationale: This single-point screen acts as a wide net to catch any significant interactions. A pre-defined inhibition threshold (e.g., >80% inhibition) is used to identify "hits" for further investigation.
2. IC50 Determination:
-
Methodology: For all identified hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Execution: Assays are performed under conditions where the ATP concentration is close to its Michaelis-Menten constant (Km) for each specific kinase to ensure accurate and comparable potency measurements.[17]
-
Rationale: The IC50 value provides a quantitative measure of a compound's potency against each kinase, allowing for a rank-ordering of targets and an initial assessment of selectivity.
Pillar 2: Cellular Validation - Confirming In-Situ Relevance
Biochemical assays, while essential, are conducted in a simplified, artificial environment. Cellular assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit the expected downstream biological response.[18]
1. Target Engagement Assays:
-
Methodology: The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to specific kinase targets within living cells.[18]
-
Execution: Cells expressing a NanoLuc®-kinase fusion protein are treated with the test compounds. The displacement of a fluorescent tracer by the compound results in a change in the Bioluminescence Resonance Energy Transfer (BRET) signal, allowing for the determination of cellular affinity.
-
Rationale: This assay confirms that the compound physically interacts with its intended target in a physiological context.
2. Phospho-protein Analysis:
-
Methodology: Western blotting or cell-based ELISA assays are used to measure the phosphorylation status of direct substrates of the target kinase.
-
Execution: Relevant cell lines (e.g., HUVECs for VEGFR2, HT-29 for Src) are treated with a dose-response of the test compounds. Cell lysates are then probed with antibodies specific to the phosphorylated form of a key downstream substrate (e.g., phospho-VEGFR2 (Y1175), phospho-Src (Y416)).
-
Rationale: This provides functional evidence of target inhibition by demonstrating a reduction in the kinase's catalytic activity within the cell.
Comparative Performance Data (Illustrative)
The following tables present hypothetical, yet plausible, data derived from the experimental workflow described above.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Saracatinib | Sunitinib | Dasatinib |
| SRC | 55 | 2.7 | 75 | 0.5 |
| YES | 80 | 5 | 110 | 0.8 |
| FYN | 120 | 11 | 98 | 0.6 |
| LCK | 250 | 4 | 220 | <1.0 |
| VEGFR2 | 30 | 1,500 | 9 | 85 |
| PDGFRβ | 850 | >10,000 | 8 | 60 |
| c-Kit | >5,000 | >10,000 | 2 | 12 |
| EGFR | 2,300 | >10,000 | 5,500 | 30 |
| ABL1 | >10,000 | >10,000 | 8,000 | <1.0 |
| p38α | 4,500 | >10,000 | >10,000 | 28 |
Data are illustrative. Bold values indicate high potency against primary targets.
Table 2: Cellular Target Inhibition and Anti-proliferative Activity
| Assay | Cell Line | This compound | Saracatinib | Sunitinib | Dasatinib |
| p-Src (Y416) IC50 (nM) | HT-29 (colon) | 280 | 25 | 450 | 5 |
| p-VEGFR2 (Y1175) IC50 (nM) | HUVEC (endothelial) | 150 | >10,000 | 50 | 550 |
| Proliferation GI50 (nM) | HT-29 (colon) | 450 | 60 | 980 | 15 |
| Proliferation GI50 (nM) | HUVEC (endothelial) | 250 | >10,000 | 80 | 800 |
Data are illustrative. GI50 = concentration for 50% growth inhibition.
Analysis and Interpretation
Based on our illustrative data, This compound emerges as a potent dual inhibitor of VEGFR2 and Src family kinases.
-
Potency: Biochemically, it demonstrates high nanomolar potency against VEGFR2 (IC50 = 30 nM) and moderate potency against Src (IC50 = 55 nM). This is confirmed in cellular assays, where it effectively inhibits the phosphorylation of both targets.
-
Selectivity Profile:
-
Compared to Saracatinib , our topic compound is less potent against Src family kinases but exhibits a strong off-target activity against VEGFR2, which Saracatinib lacks. This highlights a distinct selectivity profile.
-
Compared to Sunitinib , it shows comparable potency against VEGFR2 but is significantly less active against other RTKs like PDGFRβ and c-Kit, suggesting a more focused RTK inhibition profile than Sunitinib.
-
Compared to the promiscuous inhibitor Dasatinib , this compound is considerably more selective. It does not significantly inhibit key Dasatinib targets like Abl1 and c-Kit at relevant concentrations.
-
-
Therapeutic Implications: The dual inhibition of Src and VEGFR2 could be therapeutically advantageous in certain cancer contexts. Src is involved in tumor cell proliferation, survival, and migration, while VEGFR2 is a key mediator of angiogenesis.[19][20] A compound that simultaneously targets both pathways could offer a multi-pronged anti-tumor effect.
Src and VEGFR2 Signaling Pathways
Caption: Simplified diagram of VEGFR2 and Src signaling pathways.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes the determination of IC50 values for an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The final concentration of kinase and substrate should be optimized for each specific enzyme.
-
Prepare a 2X ATP solution. The final concentration should be equal to the Km(ATP) for the target kinase.
-
Serially dilute the test compound in DMSO, then create a 4X solution of each concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (Promega ADP-Glo™ Kinase Assay):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-VEGFR2 (Y1175) Assay
This protocol details the measurement of VEGFR2 autophosphorylation in HUVECs.
-
Cell Culture and Treatment:
-
Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compound for 1 hour at 37°C.
-
-
Stimulation and Lysis:
-
Stimulate the cells with recombinant human VEGF-A (final concentration 50 ng/mL) for 10 minutes at 37°C.
-
Aspirate the media and lyse the cells by adding 100 µL of lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA Detection:
-
Use a commercially available ELISA kit for phospho-VEGFR2 (Y1175).
-
Transfer the cell lysates to the antibody-coated plate provided in the kit.
-
Follow the manufacturer's instructions for incubation with detection antibodies, addition of substrate, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Normalize the data to stimulated (no inhibitor) and unstimulated controls.
-
Plot the percent inhibition of phosphorylation versus the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Conclusion
The comprehensive cross-reactivity profiling of This compound provides crucial insights into its selectivity and potential therapeutic utility. Our illustrative analysis positions it as a potent dual inhibitor of VEGFR2 and Src family kinases, with a more selective profile than broad-spectrum inhibitors like Dasatinib and a distinct target profile compared to Sunitinib and Saracatinib. This level of detailed characterization is indispensable for advancing a compound through the drug discovery pipeline. It enables a data-driven approach to predicting efficacy and potential toxicities, ultimately facilitating the design of more effective and safer kinase-targeted therapies. The methodologies and comparative framework presented here serve as a robust guide for researchers dedicated to the rigorous evaluation of novel kinase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. deepdyve.com [deepdyve.com]
- 5. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy this compound | 439692-52-1 [smolecule.com]
- 10. ijacskros.com [ijacskros.com]
- 11. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 14. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 15. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows its derivatives to function as competitive inhibitors for a multitude of ATP-binding proteins, particularly kinases, which are pivotal in various pathological signaling cascades. The 4-chloro-6-isopropylthieno[2,3-d]pyrimidine core serves as a versatile synthetic intermediate, enabling the exploration of a diverse chemical space through nucleophilic substitution at the C4 position. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various analogs derived from this scaffold, with a focus on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their biological activity, present supporting experimental data, and provide detailed methodologies for key assays.
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The core structure of thieno[2,3-d]pyrimidine mimics the adenine base of ATP, allowing it to interact with the hinge region of the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 typically form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 6-isopropyl group contributes to the hydrophobic interactions within the active site, and modifications at the 4-position are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Caption: Interaction of the thieno[2,3-d]pyrimidine scaffold with a kinase active site.
In Vitro Efficacy: A Tale of Diverse Biological Activities
The versatility of the 4-chloro intermediate allows for the synthesis of a wide array of analogs with distinct biological profiles. The following sections summarize the in vitro efficacy of key classes of these derivatives.
Anticancer Activity
Thieno[2,3-d]pyrimidine analogs have demonstrated significant potential as anticancer agents by targeting various kinases implicated in tumor growth, proliferation, and angiogenesis.
A primary mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases.
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several 4-substituted thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. For instance, a series of derivatives showed excellent anticancer activities against HCT-116, HepG2, and MCF-7 cell lines. One of the most potent compounds, 17f , exhibited an IC50 value of 0.23 µM against VEGFR-2, comparable to the standard drug sorafenib[1].
-
PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Morpholine-substituted thieno[2,3-d]pyrimidines have been explored as PI3K inhibitors. For example, compound VIb , a 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivative, showed significant inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%) at a concentration of 10 µM[2].
-
KRAS G12D Inhibition: Mutations in the KRAS gene are common drivers of various cancers. A novel thieno[2,3-d]pyrimidine analog, KD-8 , was identified as a potent inhibitor of KRAS G12D. This compound displayed an average IC50 of 2.1 μM against three KRAS G12D-mutated cancer cell lines and exhibited a high binding affinity to the KRAS G12D protein with a dissociation constant (KD) of 33 nM[3].
The kinase inhibitory activity of these analogs translates into potent antiproliferative effects in various cancer cell lines.
| Compound Class | R-Group at C4 | Cell Line | IC50 (µM) | Reference |
| Anilino-thienopyrimidine | m-Cl-Aniline | MDA-MB-231 (Breast) | 27.6 | [4][5] |
| Amino-thienopyrimidine | Varied Alkyl/Aryl | MCF-7 (Breast) | 0.013 - 19.3 | [6] |
| Amino-thienopyrimidine | Varied Alkyl | MDA-MB-231 (Breast) | 0.16 - 0.24 | [7] |
| Thio-thienopyrimidine | Sulfadoxine | MCF-7 (Breast) | 22.12 | [8] |
| KRAS G12D Inhibitor (KD-8) | Proprietary | Panc1, SW1990, CT26 | ~2.1 | [3] |
Table 1: Summary of In Vitro Antiproliferative Activity of Thieno[2,3-d]pyrimidine Analogs.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats[9]. These compounds were found to reduce paw edema and decrease the serum levels of prostaglandin E2 (PGE2), a key inflammatory mediator[9].
In Vivo Efficacy: From the Bench to Preclinical Models
While a plethora of in vitro data exists, the translation of these findings into in vivo efficacy is the critical next step in drug development. Although direct in vivo comparisons for a series of this compound analogs are limited in the public domain, studies on structurally related compounds highlight the potential of this scaffold.
Case Study 1: Anticancer Efficacy of a KRAS G12D Inhibitor (KD-8)
The promising in vitro profile of the KRAS G12D inhibitor KD-8 was further evaluated in a preclinical cancer model.
-
Animal Model: A CT26 tumor xenograft model in mice was utilized.
-
Treatment: KD-8 was administered at doses of 40 mg/kg and 60 mg/kg.
-
Results: The compound exhibited significant antitumor efficacy, with tumor growth inhibition (TGI) of 42% and 53% at 40 mg/kg and 60 mg/kg, respectively, without apparent toxicity[3].
These findings underscore the potential of thieno[2,3-d]pyrimidine-based compounds to achieve therapeutic effects in a whole-animal system.
Caption: A generalized workflow for an in vivo xenograft study.
Case Study 2: Anti-inflammatory Efficacy of Thieno[2,3-d]pyrimidine Derivatives
The in vivo anti-inflammatory potential of this scaffold has also been demonstrated.
-
Animal Model: Carrageenan-induced paw edema in rats.
-
Treatment: A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines were administered.
-
Results: Several compounds significantly reduced paw edema, with one compound showing 88% of the activity of the standard drug diclofenac after 3 hours. The anti-inflammatory effect was correlated with a reduction in serum PGE2 levels[9].
Experimental Protocols
To ensure scientific integrity, detailed methodologies for the key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer, and test compounds.
-
Procedure: a. Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate. b. Add the thieno[2,3-d]pyrimidine analogs at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Animal Husbandry: House immunodeficient mice (e.g., nude mice) in a specific pathogen-free environment.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CT26) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., via oral gavage) and vehicle control according to the study protocol.
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly throughout the study to assess efficacy and toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathway Modulation
The anticancer effects of many thieno[2,3-d]pyrimidine analogs are mediated through the inhibition of key signaling pathways that drive cell proliferation and survival.
Caption: Inhibition of key cancer signaling pathways by thieno[2,3-d]pyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with diverse and potent biological activities. The extensive in vitro data clearly demonstrates their ability to inhibit key molecular targets, particularly protein kinases, leading to significant anticancer and anti-inflammatory effects. While comprehensive in vivo data for a single, large series of analogs remains to be published, the case studies presented here provide strong evidence for the translation of in vitro potency to in vivo efficacy.
Future research should focus on a more systematic evaluation of the pharmacokinetic and pharmacodynamic properties of these analogs to optimize their drug-like characteristics. Furthermore, head-to-head in vivo comparative studies of promising candidates will be crucial in identifying lead compounds for further clinical development. The continued exploration of the vast chemical space around the thieno[2,3-d]pyrimidine core is warranted and holds great promise for the discovery of novel therapeutics.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Isopropyl Group: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Derivatives in Kinase Inhibition
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of adenine and guanine, and as such, it has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the hinge-binding motifs of many kinase inhibitors has led to the development of a plethora of potent and selective modulators of this critical enzyme family. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the thieno[2,3-d]pyrimidine framework is a focal point in the quest for novel therapeutics.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine derivatives. The 4-chloro position serves as a versatile synthetic handle for introducing diverse functionalities, while the 6-isopropyl group plays a crucial role in modulating the steric and electronic properties of the molecule, thereby influencing its interaction with the target kinase. We will explore how modifications at various positions of this scaffold impact biological activity, supported by experimental data from the literature on closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the thieno[2,3-d]pyrimidine scaffold for the design of next-generation kinase inhibitors.
The Strategic Importance of the 6-Isopropyl Substituent
While a variety of substituents have been explored at the 6-position of the thieno[2,3-d]pyrimidine ring, the isopropyl group offers a unique combination of moderate bulk and lipophilicity. This can be advantageous for several reasons:
-
Enhanced van der Waals Interactions: The branched alkyl nature of the isopropyl group can promote favorable van der Waals contacts within the hydrophobic pockets of the ATP-binding site of many kinases.
-
Modulation of Solubility and Permeability: The lipophilic character of the isopropyl group can influence the overall physicochemical properties of the molecule, impacting its solubility, cell permeability, and metabolic stability.
-
Steric Hindrance and Selectivity: The steric bulk of the isopropyl group can influence the preferred conformation of the inhibitor and sterically preclude binding to certain off-target kinases, thereby enhancing selectivity.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The this compound scaffold offers several key positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The most extensively studied positions are the C4 and C2 positions of the pyrimidine ring.
Modifications at the C4-Position: The Gateway to Potency
The chlorine atom at the C4-position is an excellent leaving group, making it an ideal site for nucleophilic aromatic substitution. This allows for the introduction of a wide array of amine-based side chains, which are crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
A common strategy involves the introduction of substituted anilines at the C4-position. The nature and position of substituents on the aniline ring have a profound impact on the inhibitory activity.
| Compound Series | R (Aniline Substituent) | Target Kinase (Example) | IC50 (nM) - Representative Data * | Key SAR Observations |
| 4-Anilino-6-isopropylthieno[2,3-d]pyrimidines | 3-ethynylphenyl | EGFR | Potent | The small, rigid ethynyl group often enhances binding affinity. |
| 3-chloro-4-fluorophenyl | EGFR | Highly Potent | Halogen substituents can form favorable interactions and modulate electronic properties.[1] | |
| 3-aminophenyl | CK2 | 65 | The position of the amino group is critical for activity against certain kinases.[2] | |
| 4-tolyl | CK2 | 10 | A methyl group at the para position can enhance activity.[2] |
Note: The IC50 values are representative and collated from studies on various thieno[2,3-d]pyrimidine derivatives to illustrate general SAR trends, as direct comparative data for the 6-isopropyl series is limited.
Key Insights from C4-Anilino Modifications:
-
Hinge Binding is Paramount: The nitrogen of the 4-anilino linker is critical for forming a hydrogen bond with the backbone amide of a key residue in the kinase hinge region (e.g., Met in EGFR).
-
Substituents on the Aniline Ring: Small, lipophilic, and electron-withdrawing groups on the aniline ring often lead to enhanced potency. The position of these substituents is crucial and can dictate selectivity towards different kinases. For instance, meta-substitution on the aniline ring is often favored for EGFR inhibition.[1]
-
Solubilizing Groups: The introduction of polar groups, such as morpholine or piperazine, on the aniline substituent can improve the aqueous solubility of the compounds, which is a critical parameter for drug development.
Modifications at the C2-Position: Fine-Tuning Selectivity and Physicochemical Properties
The C2-position of the thieno[2,3-d]pyrimidine core is another key site for modification. Introducing substituents at this position can influence selectivity and modulate the overall physicochemical properties of the molecule.
| Compound Series | R' (C2-Substituent) | Target Kinase (Example) | Effect on Activity | Key SAR Observations |
| 2-Substituted-4-anilino-6-isopropylthieno[2,3-d]pyrimidines | H | Various | Baseline | Unsubstituted at C2 provides a baseline for comparison. |
| Methyl | Various | Variable | A small alkyl group can be well-tolerated and may enhance hydrophobic interactions. | |
| Amino | Various | Often Potent | An amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target kinase. | |
| Phenyl | Various | Can decrease activity | A bulky group at C2 can introduce steric clashes and may not be well-tolerated by all kinases. |
Key Insights from C2 Modifications:
-
Steric Constraints: The C2-position is often located near the ribose-binding pocket of the ATP-binding site, which can impose steric limitations on the size of the substituent.
-
Polar Interactions: The introduction of small polar groups, such as an amino or hydroxyl group, can provide additional hydrogen bonding opportunities and improve selectivity.
-
Impact on Physicochemical Properties: Modifications at the C2-position can significantly alter the solubility, lipophilicity, and metabolic stability of the compound.
Comparative Analysis with Alternative Scaffolds
To fully appreciate the unique properties of the this compound scaffold, it is instructive to compare it with other related kinase inhibitor frameworks.
| Scaffold | Key Features | Advantages | Potential Disadvantages |
| Pyrido[2,3-d]pyrimidine | Bioisostere of thieno[2,3-d]pyrimidine with a nitrogen replacing the sulfur atom. | Can offer different hydrogen bonding patterns and solubility profiles.[3] | May exhibit different metabolic liabilities. |
| Pyrazolo[3,4-d]pyrimidine | Isomeric with the thieno[2,3-d]pyrimidine core. | Has also proven to be a successful scaffold for kinase inhibitors. | The different arrangement of heteroatoms can lead to distinct SAR and selectivity profiles. |
| Quinazoline | A well-established kinase inhibitor scaffold. | Extensive SAR data available. | Can sometimes suffer from off-target effects and metabolic instability. |
The choice of scaffold is a critical decision in drug design, and the thieno[2,3-d]pyrimidine core, particularly with the 6-isopropyl substitution, provides a compelling starting point for the development of potent and selective kinase inhibitors.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 4-substituted-6-isopropylthieno[2,3-d]pyrimidine derivatives.
General Synthesis of 4-Anilino-6-isopropylthieno[2,3-d]pyrimidine Derivatives
A common synthetic route to these derivatives involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic scheme for 4-anilino-6-isopropylthieno[2,3-d]pyrimidines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the desired substituted aniline (1.1-1.5 equivalents).
-
Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), is added to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-anilino-6-isopropylthieno[2,3-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to the desired concentrations.
-
Kinase Reaction: The kinase, a suitable substrate peptide, and ATP are incubated with the test compound in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C), the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and is used to calculate the percent inhibition of the kinase activity by the test compound. IC50 values are then determined by plotting the percent inhibition against the compound concentration.
Targeted Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit a variety of kinases involved in key cancer signaling pathways. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
By inhibiting VEGFR-2, 4-substituted-6-isopropylthieno[2,3-d]pyrimidine derivatives can block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to the tumor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the isopropyl group at the 6-position offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. The versatility of the 4-chloro position allows for the introduction of a wide range of substituents to optimize interactions with the kinase hinge region and fine-tune the physicochemical properties of the molecule.
Future research in this area should focus on:
-
Systematic SAR studies on 4-substituted-6-isopropylthieno[2,3-d]pyrimidine derivatives to generate more comprehensive and directly comparable biological data.
-
Exploration of a wider range of substituents at the C2 and C5 positions to further probe the SAR and enhance selectivity.
-
In vivo evaluation of the most promising compounds in relevant animal models to assess their efficacy and pharmacokinetic profiles.
-
Structural biology studies to elucidate the precise binding modes of these inhibitors with their target kinases, which will guide further rational drug design efforts.
By leveraging the insights from this and future studies, the scientific community can continue to unlock the full therapeutic potential of the thieno[2,3-d]pyrimidine scaffold in the fight against cancer and other kinase-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Orthogonal Assays to Confirm the Activity of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine as a Putative Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a small molecule's mechanism of action is a critical step in its journey from a promising hit to a valuable research tool or therapeutic candidate. This guide provides a comprehensive framework for confirming the activity of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, a member of a chemical class renowned for its diverse biological activities, including potent anticancer effects. Drawing from extensive research into thieno[2,3-d]pyrimidine derivatives, we hypothesize that this compound functions as a kinase inhibitor.[1][2] This guide will detail a series of orthogonal assays designed to rigorously test this hypothesis, comparing its performance against well-characterized kinase inhibitors.
The principle of orthogonality is central to robust scientific validation. By employing distinct experimental methodologies that measure the same biological phenomenon through different physical principles, we can build a compelling case for the compound's on-target activity and selectivity. This multi-pronged approach minimizes the risk of experimental artifacts and off-target effects confounding the interpretation of results.
This guide will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative and plausible target, given that numerous thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of this key angiogenic kinase.[1][3][4] We will compare the activity of this compound (herein referred to as Compound X) with Sorafenib , a well-established multi-kinase inhibitor with known activity against VEGFR-2.
The Importance of a Multi-Assay Approach
Relying on a single assay to characterize a compound's activity is fraught with peril. A simple biochemical assay might reveal potent inhibition of a purified enzyme, but this provides no information on how the compound behaves in the complex milieu of a living cell. Factors such as cell permeability, metabolic stability, and engagement of the target in its native environment are all critical determinants of a compound's ultimate biological effect. Therefore, a combination of biochemical and cell-based assays is essential.
Experimental Strategy: A Two-Tiered Approach
Our validation strategy for Compound X is built on a two-tiered approach, starting with a direct biochemical assessment of its enzymatic inhibition and progressing to a cellular context to confirm target engagement and functional consequences.
Figure 1: A two-tiered orthogonal assay strategy for validating the kinase inhibitory activity of Compound X.
Tier 1: Biochemical Validation - Direct Measurement of Kinase Inhibition
The foundational step is to determine if Compound X can directly inhibit the enzymatic activity of our putative target, VEGFR-2, in a purified, cell-free system. For this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method.[5]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (TR-FRET)
Objective: To quantify the direct inhibitory effect of Compound X on the kinase activity of purified recombinant human VEGFR-2.
Methodology:
-
Assay Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2. A Europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibition of VEGFR-2 activity leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., from Thermo Fisher Scientific or SignalChem).
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-EEEEYFELVAKKKK).
-
Europium-labeled anti-phosphotyrosine antibody (e.g., P-Tyr-100).
-
Streptavidin-Allophycocyanin (SA-APC).
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound X and Sorafenib (as a positive control) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of Compound X and Sorafenib in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).
-
Add 5 µL of a solution containing VEGFR-2 and the biotinylated substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for VEGFR-2).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC in a stop buffer (containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data (Hypothetical)
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Compound X | VEGFR-2 | TR-FRET Kinase Assay | 85 |
| Sorafenib | VEGFR-2 | TR-FRET Kinase Assay | 90 |
This hypothetical data suggests that Compound X directly inhibits VEGFR-2 with a potency comparable to the known inhibitor Sorafenib in a biochemical setting.
Tier 2: Cellular Validation - Confirming On-Target Activity and Functional Effects
While the biochemical data is promising, it is crucial to demonstrate that Compound X can engage VEGFR-2 within a living cell and elicit a functional response. This is achieved through a combination of a target engagement assay and a cell proliferation assay.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
Objective: To determine if Compound X inhibits the autophosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Assay Principle: Human Umbilical Vein Endothelial Cells (HUVECs) endogenously express VEGFR-2. Stimulation with Vascular Endothelial Growth Factor (VEGF) induces receptor dimerization and autophosphorylation. By treating the cells with Compound X prior to VEGF stimulation, we can assess its ability to inhibit this phosphorylation event via Western blotting.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium.
-
Recombinant human VEGF-A.
-
Compound X and Sorafenib.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175) and Rabbit anti-total VEGFR-2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of Compound X, Sorafenib, or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total VEGFR-2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2 using densitometry.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition relative to the VEGF-stimulated, DMSO-treated control.
-
Determine the cellular IC₅₀ value.
-
Figure 2: Workflow for the cellular phosphorylation assay to assess VEGFR-2 inhibition.
Experimental Protocol: Cell Proliferation Assay (MTT)
Objective: To assess the functional consequence of VEGFR-2 inhibition by Compound X on the proliferation of endothelial cells.
Methodology:
-
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. Actively proliferating cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. Inhibition of VEGFR-2 signaling is expected to reduce HUVEC proliferation.
-
Materials:
-
HUVECs and growth medium.
-
Compound X and Sorafenib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a low density.
-
Allow cells to attach overnight.
-
Treat the cells with serial dilutions of Compound X, Sorafenib, or DMSO.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value.
-
Comparative Data (Hypothetical)
| Compound | Target Pathway | Assay Type | Cellular IC₅₀ / GI₅₀ (nM) |
| Compound X | VEGFR-2 Phosphorylation | Western Blot | 250 |
| Sorafenib | VEGFR-2 Phosphorylation | Western Blot | 280 |
| Compound X | HUVEC Proliferation | MTT Assay | 550 |
| Sorafenib | HUVEC Proliferation | MTT Assay | 600 |
The hypothetical cellular data corroborates the biochemical findings. Compound X inhibits VEGFR-2 phosphorylation in cells and subsequently reduces cell proliferation with potencies in the nanomolar range, consistent with the activity of Sorafenib. The shift in potency between the biochemical and cellular assays is expected and reflects factors such as cell permeability and ATP concentration within the cell.
Conclusion: Building a Case for Specificity
This guide has outlined a logical and robust workflow employing orthogonal assays to validate the hypothesized activity of this compound as a VEGFR-2 inhibitor. The combination of a direct, in vitro kinase assay and two distinct cell-based assays provides a powerful, self-validating system.
-
The TR-FRET assay confirms direct enzymatic inhibition.
-
The Western blot demonstrates on-target engagement in a relevant cellular context.
-
The MTT assay links target inhibition to a key functional cellular outcome.
By comparing the performance of Compound X to a well-characterized inhibitor like Sorafenib, we can benchmark its activity and gain confidence in its mechanism of action. This multi-faceted approach provides the rigorous data necessary to advance this compound in the drug discovery and development pipeline.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Potency of Thieno[2,3-d]pyrimidine Isomers for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has made it a privileged scaffold in the design of numerous therapeutic agents, particularly in oncology. Thienopyrimidines can exist in three distinct constitutional isomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The arrangement of the thiophene and pyrimidine rings profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. This guide provides an in-depth comparison of the potency of different isomers of thieno[2,3-d]pyrimidines, supported by experimental data, to aid researchers in the strategic design of next-generation inhibitors.
The Critical Impact of Isomerism on Biological Potency
The seemingly subtle difference in the fusion of the thiophene and pyrimidine rings leads to significant variations in the pharmacological profiles of thienopyrimidine isomers. This divergence in activity is primarily attributed to the altered spatial orientation of substituents, which dictates the molecule's ability to form key interactions with the target protein's binding site.
A noteworthy example of this isomeric influence is observed in the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2, two receptor tyrosine kinases implicated in various cancers. A study by Rheault et al. revealed that derivatives based on a thieno[3,2-d]pyrimidine core were more potent inhibitors of EGFR compared to their thieno[2,3-d]pyrimidine counterparts.[2] This suggests that the geometry of the thieno[3,2-d]pyrimidine scaffold allows for more favorable interactions within the ATP-binding pocket of EGFR.
Conversely, in the context of non-small cell lung cancer, a study demonstrated that thieno[2,3-d]pyrimidines were more potent than the corresponding isomeric thieno[3,2-d]pyrimidines.[3] This highlights a crucial principle in drug design: the optimal isomeric scaffold is often target-dependent. Therefore, a thorough understanding of the structure-activity relationships (SAR) for each isomeric class is paramount for the successful development of selective and potent therapeutic agents.
Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Derivatives
The potency of thieno[2,3-d]pyrimidine derivatives can be finely tuned by strategic modifications at various positions of the scaffold. The following SAR insights have been gleaned from numerous studies and serve as a guide for rational drug design.
-
Substituents on the Pyrimidine Ring: The nature of the substituent at the 4-position of the pyrimidine ring is a critical determinant of activity. For instance, in a series of EGFR inhibitors, the introduction of a halogen, such as chlorine, at the 4-position of a 4-anilino moiety consistently improved the inhibitory effect against both wild-type and mutant EGFR.[4]
-
Substituents on the Thiophene Ring: Variation of substituents on the thiophene core also significantly impacts potency. For example, in a series of anticancer agents, compounds bearing a cyclohexyl moiety on the thiophene ring were generally more active than their phenyl-substituted counterparts.[3]
-
Stereochemistry: The stereochemistry of substituents can also play a pivotal role in determining biological activity. In a series of kinase inhibitors, the introduction of a secondary hydroxyl group with a specific stereochemical configuration was found to be crucial for maximal potency. A drastic drop in activity was observed with the opposite enantiomers or when less basic groups were introduced at the stereocenter.[2]
Comparative Potency of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro potency of representative thieno[2,3-d]pyrimidine derivatives against various biological targets. This data provides a quantitative comparison and underscores the therapeutic potential of this scaffold.
| Compound | Target | Assay | Potency (IC50) | Cell Line | Reference |
| 12j | c-Met | Enzyme Assay | 25 nM | - | [5] |
| VEGFR-2 | Enzyme Assay | 48 nM | - | [5] | |
| 17f | VEGFR-2 | Enzyme Assay | 0.23 µM | - | [6] |
| HCT-116 | MTT Assay | 2.80 µM | HCT-116 | [6] | |
| HepG2 | MTT Assay | 4.10 µM | HepG2 | [6] | |
| Compound l | MDA-MB-231 | Cell Viability | 27.6 µM | MDA-MB-231 | [7] |
| Compound 14 | MCF7 | MTT Assay | 22.12 µM | MCF7 | [8] |
| Compound 13 | MCF7 | MTT Assay | 22.52 µM | MCF7 | [8] |
| Compound 9 | MCF7 | MTT Assay | 27.83 µM | MCF7 | [8] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Cell Viability | GP = -31.02% | MDA-MB-435 | [3] |
IC50: The half maximal inhibitory concentration. GP: Growth Percent.
Experimental Protocols
To ensure the reproducibility and validity of potency determination, standardized experimental protocols are essential. The following are detailed methodologies for two commonly employed assays in the evaluation of thieno[2,3-d]pyrimidine derivatives.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the ability of a test compound to inhibit the kinase activity of recombinant human VEGFR-2.
Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed) and, consequently, lower inhibitory activity of the test compound.
Workflow Diagram:
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu,Tyr) 4:1).
-
Prepare a stock solution of the thieno[2,3-d]pyrimidine test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add the Master Mix to each well of a white 96-well plate.
-
Add the diluted test compound solutions to the respective wells.
-
For the positive control (no inhibitor), add 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
For the blank (no enzyme), add 1x Kinase Buffer.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add an equal volume of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
-
Luminescence Detection:
-
After incubation, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the blank wells from all other readings.
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[9][10]
-
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11][12]
Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours).[14]
-
-
MTT Incubation:
-
After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[13]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570-590 nm.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold remains a highly versatile and promising framework in the quest for novel therapeutic agents. As demonstrated, the isomeric form of the thienopyrimidine core is a critical determinant of biological potency, and its selection should be tailored to the specific therapeutic target. A comprehensive understanding of the structure-activity relationships, coupled with robust and reproducible experimental methodologies, is indispensable for the rational design and successful development of potent and selective thieno[2,3-d]pyrimidine-based drugs. This guide provides a foundational framework for researchers to navigate the complexities of thienopyrimidine isomerism and accelerate the discovery of next-generation therapeutics.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Against Competing Heterocyclic Scaffolds
Abstract
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. The thieno[2,3-d]pyrimidine core, a purine bioisostere, has garnered significant attention for its versatile biological activities.[1] This guide provides an in-depth comparative analysis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, a key synthetic intermediate, and the broader thieno[2,3-d]pyrimidine scaffold against other privileged heterocyclic systems: quinazolines, purines, and benzothiazoles. Through a lens of kinase inhibition, a major focus of modern oncology research, we will dissect the structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in scaffold selection and lead optimization.
Introduction: The Strategic Importance of Scaffold Selection
The foundation of a successful small molecule drug is its heterocyclic core. This scaffold not only provides the three-dimensional architecture for precise interaction with biological targets but also profoundly influences the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability. The thieno[2,3-d]pyrimidine system has emerged as a compelling scaffold due to its structural resemblance to adenine, allowing it to function as an ATP-competitive inhibitor for a wide range of enzymes, particularly protein kinases.[1] The subject of this guide, this compound, represents a versatile starting point for the synthesis of diverse compound libraries, with the chloro group at the 4-position acting as a reactive handle for nucleophilic substitution.
This guide will benchmark the thieno[2,3-d]pyrimidine scaffold in the context of kinase inhibition, a therapeutic area where it has shown considerable promise. We will draw comparisons with three other widely employed heterocyclic scaffolds:
-
Quinazolines: A dominant scaffold in approved kinase inhibitors like Gefitinib and Erlotinib, known for its strong affinity for the EGFR kinase active site.[2]
-
Purines: The endogenous template for ATP, making it a natural starting point for designing kinase inhibitors.[3][4]
-
Benzothiazoles: A scaffold known to mimic the adenine portion of ATP and has demonstrated broad-spectrum kinase inhibitory activity.[5][6]
Our analysis will be grounded in experimental data, focusing on key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 9 (CDK9).
Synthetic Strategy: Accessing the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine scaffold is efficiently achieved through a multi-step sequence, often commencing with the versatile Gewald three-component reaction to assemble the foundational 2-aminothiophene ring.[7] this compound can then be synthesized from this intermediate.
Experimental Protocol: Synthesis of a 2-Aminothiophene Intermediate via Gewald Reaction
The Gewald reaction is a one-pot synthesis that combines an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[8]
Materials:
-
Isopropyl methyl ketone (or other suitable ketone)
-
Malononitrile (or ethyl cyanoacetate)
-
Elemental Sulfur (S₈)
-
Morpholine (or other suitable base)
-
Ethanol
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add isopropyl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (50 mL).
-
Add morpholine (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-3-cyano-4-isopropyl-5-methylthiophene.
Cyclization to the Thieno[2,3-d]pyrimidine Core
The synthesized 2-aminothiophene is then cyclized to form the pyrimidine ring.
Procedure:
-
The 2-aminothiophene intermediate is heated in an excess of formamide or with formic acid to yield the corresponding thieno[2,3-d]pyrimidin-4-one.
-
The resulting pyrimidinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield this compound. The chlorine at the 4-position is now activated for nucleophilic displacement, allowing for the introduction of various side chains.
Benchmarking Against Key Kinase Targets
The true measure of a scaffold's utility lies in its performance in biological assays. Here, we compare the thieno[2,3-d]pyrimidine scaffold with quinazolines, purines, and benzothiazoles as inhibitors of EGFR, VEGFR-2, and CDK9.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-validated target in oncology, with several approved drugs targeting its kinase activity.[2][9] The quinazoline scaffold is particularly prominent in this class.[2][10]
| Scaffold | Representative Compound/Derivative | Target | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | 4-(3-chloro-4-fluoroanilino)-thieno[2,3-d]pyrimidine derivative | EGFR | 4.1 | [11] |
| Quinazoline | Gefitinib | EGFR | 2-37 | [12] |
| Quinazoline | Erlotinib | EGFR | 2 | [12] |
| Quinazoline | Lapatinib | EGFR/HER2 | 9.8 / 13.4 | [12] |
| Pyrimidine | WZ4002 (covalent inhibitor) | EGFR (T790M mutant) | 2 | [13] |
Analysis: The thieno[2,3-d]pyrimidine scaffold demonstrates potent EGFR inhibition, with IC₅₀ values in the low nanomolar range, comparable to the well-established quinazoline-based inhibitors.[11] This highlights its potential as a viable alternative for developing novel EGFR inhibitors, including those targeting resistance mutations.
Diagram 1: Simplified EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of intervention for kinase inhibitors.
Caption: EGFR signaling and inhibition by ATP-competitive drugs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[14][15]
| Scaffold | Representative Compound/Derivative | Target | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine-urea derivative | VEGFR-2 | 310 | [16] |
| Quinazoline | Vandetanib | VEGFR-2 | 40 | [14] |
| Quinoline | Cabozantinib | VEGFR-2 | 0.4-2.0 | [16] |
| Benzothiazole | Benzothiazole-urea derivative | VEGFR-2 | 26.38 | [16] |
| Purine | Adamantane-based purine | VEGFR-2 | Potent activity reported | [17] |
Analysis: While the reported thieno[2,3-d]pyrimidine derivative shows moderate activity, the scaffold is clearly a viable starting point for optimization.[16] Notably, other heterocyclic systems like quinazolines and benzothiazoles have yielded highly potent VEGFR-2 inhibitors.[14][16] This suggests that while the thieno[2,3-d]pyrimidine core is competent, the nature of the substituents at key positions is crucial for achieving high potency against VEGFR-2.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a transcriptional kinase that plays a critical role in regulating the expression of anti-apoptotic proteins, making it an attractive target in oncology.[18]
| Scaffold | Representative Compound/Derivative | Target | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | (Data for close analog pyrrolo[2,3-d]pyrimidine) | CDK9 | 12 | [19] |
| Imidazopyrazine | Compound 1d | CDK9 | 180 | [20] |
| Pyrimidine | CDKI-73 | CDK9 | 4 | [19] |
| Azaindole | A-1592668 | CDK9 | 2.6 | [19] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
To quantitatively assess the potency of newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. A luminescence-based assay that measures ADP production is a common and sensitive method.[21]
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for determining the IC₅₀ of an inhibitor against a target kinase.
Materials:
-
Target kinase (e.g., EGFR, VEGFR-2, CDK9)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., a 4-substituted thieno[2,3-d]pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the target kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Diagram 2: Experimental Workflow for Kinase Inhibitor IC₅₀ Determination
This diagram outlines the key steps in the luminescence-based kinase assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Outlook
This comparative guide establishes the thieno[2,3-d]pyrimidine scaffold, accessible from intermediates like this compound, as a highly competitive and versatile core in modern drug discovery. Our analysis of its performance against key oncological kinase targets—EGFR, VEGFR-2, and CDK9—demonstrates that it holds its own against established and privileged scaffolds such as quinazolines, purines, and benzothiazoles.
Key Takeaways:
-
Potency: Thieno[2,3-d]pyrimidine derivatives have demonstrated low nanomolar potency against critical kinases like EGFR, rivaling that of FDA-approved drugs based on other scaffolds.[11]
-
Synthetic Tractability: The scaffold is readily accessible through robust and scalable synthetic routes like the Gewald reaction, making it attractive for library synthesis and lead optimization campaigns.[7]
-
Versatility: The 4-chloro position serves as an excellent synthetic handle for introducing a wide array of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
While the quinazoline core remains a dominant force in the realm of EGFR inhibitors, and purines offer a natural starting point for ATP-competitive design, the thieno[2,3-d]pyrimidine scaffold presents a compelling and less-explored alternative with significant potential. Future research should focus on expanding the diversity of substituents at the 4-position and other points of the core, as well as exploring its utility against a broader range of kinase targets and other enzyme families. The data presented herein should serve as a valuable resource for medicinal chemists in the rational design of the next generation of targeted therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bbrc.in [bbrc.in]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical comparison of the synthesis and potential applications of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest for its potential anti-inflammatory and estrogen receptor modulating activities. We will explore a validated synthetic route, discuss critical parameters for ensuring reproducibility, and compare its biological activity with relevant alternatives, supported by detailed experimental protocols.
Introduction to this compound
This compound belongs to the thienopyrimidine class of compounds, which are known for their diverse biological activities.[1] The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to interact with a variety of biological targets. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, while the isopropyl group at the 6-position influences its lipophilicity and potential interactions with target proteins.[1] This guide will focus on a reproducible synthetic pathway and its evaluation in two key therapeutic areas: inflammation and estrogen receptor modulation.
Synthesis and Reproducibility: A Three-Step Approach
The synthesis of this compound can be reliably achieved through a three-step sequence commencing with the well-established Gewald reaction.[1] Ensuring the reproducibility of this synthesis requires careful control of reaction conditions and purification procedures at each stage.
Step 1: Gewald Synthesis of 2-Amino-5-isopropylthiophene-3-carbonitrile
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[1]
Protocol:
-
To a stirred solution of 3-methyl-2-butanone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a secondary amine such as morpholine (0.1 eq.).
-
Heat the reaction mixture at 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-isopropylthiophene-3-carbonitrile.
Causality and Reproducibility Insights: The choice of base is critical in the Gewald reaction; secondary amines like morpholine or piperidine are generally more effective than tertiary amines. The reaction temperature should be carefully controlled to avoid the formation of byproducts. Purity of the starting materials, particularly the ketone, is essential for achieving high yields and reproducibility.
Step 2: Cyclization to 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring.
Protocol:
-
A mixture of 2-amino-5-isopropylthiophene-3-carbonitrile (1.0 eq.) and an excess of formamide (10-15 eq.) is heated at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Causality and Reproducibility Insights: The use of a large excess of formamide serves as both a reactant and a solvent. The high temperature is necessary to drive the cyclization and dehydration. Consistent heating and efficient stirring are crucial for preventing charring and ensuring a homogenous reaction, which directly impacts yield and purity.
Step 3: Chlorination to this compound
The final step involves the conversion of the pyrimidinone to the desired 4-chloro derivative.
Protocol:
-
A mixture of 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) and phosphoryl chloride (POCl₃, 5-10 eq.) is heated at reflux (approximately 110 °C) for 2-4 hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then poured cautiously onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) affords the pure this compound.
Causality and Reproducibility Insights: This chlorination reaction is moisture-sensitive, and all glassware should be thoroughly dried. The slow and careful addition of the reaction mixture to ice is critical to control the exothermic quenching of excess POCl₃. Incomplete removal of POCl₃ before quenching can lead to lower yields and purification difficulties.
Comparative Performance Analysis
To provide a comprehensive evaluation, we will compare the performance of this compound with other relevant compounds in both anti-inflammatory and estrogen receptor modulation assays.
Anti-Inflammatory Activity
The anti-inflammatory potential of thienopyrimidine derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.
Table 1: Comparative in vitro COX-2 Inhibitory Activity
| Compound | Structure | COX-2 IC₅₀ (µM) | Reference |
| This compound | (Structure to be inserted) | Data not available | - |
| Thienopyrimidine Derivative 1 | (Structure to be inserted) | 0.25 | [2] |
| Thienopyrimidine Derivative 2 | (Structure to be inserted) | 0.52 | [2] |
| Celecoxib (Standard) | (Structure to be inserted) | 0.04 | [2] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate and a colorimetric probe such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Measure the absorbance at a specific wavelength over time to determine the rate of TMPD oxidation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
References
A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Inhibitors in Kinase-Driven Cancers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern oncology, the development of small molecule kinase inhibitors has revolutionized patient outcomes. Among the myriad of heterocyclic scaffolds explored, thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have emerged as "privileged structures." Their intrinsic ability to mimic the adenine core of ATP allows them to effectively compete for the kinase ATP-binding site, leading to the potent and often selective inhibition of key oncogenic drivers. This guide provides a detailed, head-to-head comparison of these two prominent scaffolds, focusing on their application as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in non-small cell lung cancer (NSCLC) and other epithelial malignancies.
The Structural and Medicinal Chemistry Rationale
The thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores are bioisosteres, where the sulfur atom of the thiophene ring in the former is replaced by a nitrogen atom in the pyrrole ring of the latter. This seemingly subtle change can significantly impact the physicochemical properties and biological activity of the resulting inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the nitrogenous base of ATP, which enhances its appeal as a potent kinase inhibitor.[1]
The thieno[2,3-d]pyrimidine nucleus has been a cornerstone in the development of third-generation EGFR inhibitors, such as Olmutinib.[2] Both scaffolds offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 4 and 6 positions of the thieno[2,3-d]pyrimidine core, and the 4 and 7 positions of the pyrrolo[2,3-d]pyrimidine core are critical for potent EGFR inhibition.[2][3]
Head-to-Head Comparison of Inhibitory Activity
To provide a clear and objective comparison, the following tables summarize the in vitro inhibitory activity (IC50) of representative thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives against wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant, which confers resistance to first and second-generation EGFR inhibitors.
Table 1: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine EGFR Inhibitors
| Compound | Target | IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50 (µM) |
| Compound 5b [2] | EGFR-WT | 37.19 | A549 (Lung) | 17.79 |
| EGFR-T790M | 204.10 | MCF-7 (Breast) | 22.66 | |
| Compound 7a [4] | EGFR-WT | 88.24 | HepG2 (Liver) | 9.31 |
| EGFR-T790M | 92.02 | PC3 (Prostate) | 16.02 | |
| Compound 13k [3] | EGFR-WT | 1.8 | A431 (Skin) | 0.04 |
| EGFR-T790M | 3.2 | MCF-7 (Breast) | 0.05 |
Table 2: Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors
| Compound | Target | IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50 (µM) |
| Compound 12i [5] | EGFR-WT | 22 | HBE (Normal Lung) | >100 |
| EGFR-T790M | 0.21 | HCC827 (Lung, EGFR mutant) | 0.2 | |
| Compound 31r [6] | EGFR-WT | >1000 | Ba/F3 EGFR-WT | >10 |
| EGFR-19del/T790M/C797S | 0.8 | Ba/F3 EGFR-19del/T790M/C797S | 0.02 | |
| Compound 51m [7] | EGFR | 2.5 | CAL27 (Tongue) | Not Reported |
| HER2 | 0.98 | BT-474 (Breast) | 0.002 |
Analysis of Inhibitory Data:
The presented data highlights that both scaffolds can yield highly potent EGFR inhibitors. Notably, certain pyrrolo[2,3-d]pyrimidine derivatives, such as compound 12i, demonstrate exceptional selectivity for mutant EGFR over the wild-type form, a highly desirable characteristic to minimize off-target effects and improve the therapeutic window.[5] Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized in the development of fourth-generation EGFR inhibitors targeting the C797S triple mutation, a key mechanism of resistance to third-generation inhibitors.[6] Thieno[2,3-d]pyrimidine inhibitors also exhibit potent, low nanomolar activity against both wild-type and T790M mutant EGFR, with some compounds showing excellent cellular potency.[2][3]
Experimental Methodologies for Inhibitor Evaluation
The following section details the step-by-step protocols for the key assays used to characterize and compare thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine inhibitors.
EGFR Kinase Activity Assay (Continuous-Read)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme in real-time.
Protocol:
-
Prepare Reagents:
-
10X Kinase Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol.
-
1X Kinase Reaction Buffer: Dilute 10X buffer and add 0.2 mM DTT.
-
Prepare 10X stocks of recombinant human EGFR (wild-type or mutant) and a fluorescent peptide substrate (e.g., Y12-Sox) in 1X kinase reaction buffer.
-
Prepare a 1.13X ATP stock in 1X kinase reaction buffer.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test inhibitors in 50% DMSO.
-
-
Assay Procedure:
-
In a 384-well, white, non-binding surface microtiter plate, add 0.5 µL of the serially diluted compound solutions or 50% DMSO (vehicle control).
-
Add 5 µL of the 10X EGFR enzyme stock to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., Synergy4) at λex 360 nm / λem 485 nm, with readings taken every 71 seconds for 30-120 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the linear portion of the curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[8]
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test inhibitors for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Western Blot for Phosphorylated EGFR
This technique is used to detect the phosphorylation status of EGFR in cells treated with the inhibitors, providing a direct measure of target engagement and inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with inhibitors as described for the MTT assay.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated EGFR to total EGFR for each sample to determine the extent of inhibition.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate a simplified EGFR signaling pathway and the experimental workflow for evaluating these inhibitors.
EGFR Signaling Pathway
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine are valuable intermediates. However, their potential biological activity necessitates a thorough understanding of not only their application but also their safe handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds, this compound should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
A cause of skin and serious eye irritation. [1]
-
A potential cause of respiratory irritation. [1]
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Potential Hazard | GHS Hazard Statement (Analogous Compound) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Chemical-resistant gloves (e.g., nitrile), lab coat, and use in a chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety goggles with side shields or a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation | Work within a certified chemical fume hood. |
Spill Management: Immediate and Measured Response
Accidental spills require a prompt and informed response to mitigate exposure and environmental contamination.
Small Spills (Milligram to Low Gram Quantities)
-
Restrict Access: Cordon off the affected area to prevent the spread of the chemical.
-
Don Appropriate PPE: As outlined in Table 1.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
Large Spills
In the event of a large spill, the immediate priority is personnel safety.
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean Up: Large spills should only be handled by trained emergency response personnel.
Proper Disposal Protocol for this compound Waste
As a chlorinated heterocyclic compound, this compound and any materials contaminated with it must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous.[2]
Waste Segregation and Collection
-
Designated Waste Container: All solid waste, including residual amounts of the compound, contaminated PPE (gloves, weighing paper, etc.), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
Step-by-Step Disposal Procedure
-
Collection: Place all waste materials into the designated hazardous waste container.
-
Sealing: Securely seal the container when not in immediate use and before transport.
-
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and local regulations. This area should be well-ventilated and away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is the preferred and often required method for the disposal of chlorinated organic compounds to ensure their complete destruction.[3]
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader community.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
